3-Indoleacetic acid-d4
Description
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Properties
IUPAC Name |
2-(4,5,6,7-tetradeuterio-1H-indol-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c12-10(13)5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6,11H,5H2,(H,12,13)/i1D,2D,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEOVTRFCIGRIMH-RHQRLBAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=CN2)CC(=O)O)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(4,5,6,7-Tetradeuterio-1H-indol-3-yl)acetic acid: Properties, Protocols, and Pathways
This technical guide provides a comprehensive overview of the core properties of 2-(4,5,6,7-Tetradeuterio-1H-indol-3-yl)acetic acid, a deuterated analog of the ubiquitous phytohormone Indole-3-acetic acid (IAA). This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical and physical characteristics, experimental protocols for its synthesis and analysis, and a visualization of its relevant biological signaling pathways.
Core Properties and Data
2-(4,5,6,7-Tetradeuterio-1H-indol-3-yl)acetic acid is a synthetically modified version of Indole-3-acetic acid where four hydrogen atoms on the benzene ring of the indole moiety have been replaced with deuterium. This isotopic labeling is particularly useful in metabolic studies, quantitative analysis using mass spectrometry, and for elucidating reaction mechanisms. While specific experimental data for the tetra-deuterated form is limited, the properties of the closely related penta-deuterated analog, ((2,4,5,6,7-ngcontent-ng-c4139270029="" class="ng-star-inserted">2H_5)-1H-Indol-3-yl)acetic acid, and the non-deuterated parent compound provide a strong basis for its characteristics.
Physicochemical Properties
The introduction of deuterium atoms increases the molecular weight of the molecule without significantly altering its chemical reactivity. This mass difference is the basis for its use as an internal standard in quantitative mass spectrometry.
| Property | Value (Indole-3-acetic acid) | Value (Penta-deuterated IAA) |
| Molecular Formula | C₁₀H₉NO₂[1][2][3] | C₁₀H₄D₅NO₂ |
| Molecular Weight | 175.18 g/mol [2] | 180.21 g/mol [4] |
| Monoisotopic Mass | 175.063328530 Da | 180.094712260 Da |
| Melting Point | 168-170 °C | Not available |
| Solubility | Soluble in ethanol, methanol, DMSO; sparingly soluble in chloroform; insoluble in water. | Not available |
| LogP | 1.4 | 1.4 |
| pKa | 4.75 | Not available |
Spectroscopic Data
The primary analytical distinction of the deuterated compound lies in its mass spectrum. Nuclear Magnetic Resonance (NMR) spectroscopy would also show characteristic changes due to the absence of signals from the deuterated positions.
| Technique | Non-deuterated Indole-3-acetic acid | Deuterated Analog (Expected) |
| Mass Spectrometry | Base peak at m/z = 130; molecular ion of methyl ester at 189. | Shift in molecular ion and fragment peaks corresponding to the mass increase from deuterium. For d₄-IAA, the base peak would be at m/z = 134 and the molecular ion of the methyl ester at 193. |
| ¹H NMR | Signals corresponding to protons at positions 4, 5, 6, and 7 of the indole ring are present. | Absence of signals for the protons at positions 4, 5, 6, and 7. |
| ¹³C NMR | Signals for all 10 carbon atoms. | Minor shifts in the signals of deuterated carbons and those adjacent to them, and potential splitting due to C-D coupling. |
Experimental Protocols
Synthesis of 4,5,6,7-Tetradeuterio-Indole-3-Acetic Acid
A general method for the synthesis of deuterated indole-3-acetic acid involves the deuteration of an appropriate indole precursor followed by the introduction of the acetic acid side chain. A published synthesis for tetra- and penta-deuterated IAA provides a reliable protocol.
Materials:
-
Indole-3-acetonitrile
-
Deuterated sulfuric acid (D₂SO₄)
-
Deuterium oxide (D₂O)
-
Palladium on charcoal (Pd/C) catalyst
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Organic solvents (e.g., ethanol, diethyl ether)
Procedure:
-
Deuteration of Indole Ring: The indole-containing starting material is subjected to acid-catalyzed hydrogen-deuterium exchange using deuterated sulfuric acid in deuterium oxide. The reaction is typically heated to drive the exchange at the aromatic positions.
-
Side Chain Introduction/Modification: If the acetic acid side chain is not already present, it can be introduced via various synthetic routes, such as the reaction of the deuterated indole with glycolic acid. For a precursor like deuterated indole-3-acetonitrile, hydrolysis is required.
-
Hydrolysis of the Nitrile: The deuterated indole-3-acetonitrile is hydrolyzed to the corresponding carboxylic acid using a strong base like sodium hydroxide, followed by acidification with hydrochloric acid.
-
Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.
The workflow for a typical synthesis can be visualized as follows:
Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Polydeuterated IAA serves as an excellent internal standard for the quantification of endogenous IAA in biological samples.
Sample Preparation:
-
Extraction: Biological tissue is homogenized and extracted with a suitable solvent (e.g., 80% acetone).
-
Purification: The extract is purified to remove interfering substances. This may involve solid-phase extraction (SPE).
-
Derivatization: The carboxyl group of IAA is typically esterified (e.g., with diazomethane to form the methyl ester) to improve its volatility for GC analysis.
-
Spiking: A known amount of the deuterated IAA internal standard is added to the sample extract prior to analysis.
GC-MS Analysis:
-
Injection: The derivatized sample is injected into the gas chromatograph.
-
Separation: The components of the sample are separated on a capillary column.
-
Detection: The separated components are detected by a mass spectrometer operating in selected ion monitoring (SIM) mode.
-
Quantification: The abundance of the characteristic ions of the native IAA (e.g., m/z 130 and 189 for the methyl ester) and the deuterated internal standard (e.g., m/z 134 and 193 for the d₄-IAA methyl ester) are monitored. The ratio of the peak areas of the native and deuterated compounds is used to calculate the concentration of endogenous IAA.
The use of polydeuterated standards allows for increased sensitivity by moving the mass of the standard away from the natural isotope cluster of the analyte.
Biological Signaling Pathways
Indole-3-acetic acid is a key regulator of plant growth and development. It is also produced by various microorganisms and can act as a signaling molecule in plant-microbe interactions. The core signaling pathway in plants involves the regulation of gene expression through the interaction of Auxin/IAA (Aux/IAA) proteins and Auxin Response Factors (ARFs).
Tryptophan-Dependent IAA Biosynthesis
In both plants and bacteria, a major route for IAA synthesis begins with the amino acid tryptophan. Several pathways exist, including the indole-3-pyruvic acid (IPyA) pathway, which is prominent in plants, and the indole-3-acetamide (IAM) pathway, which is well-characterized in bacteria.
Canonical Auxin Signaling in Plants
The perception of IAA in plant cells leads to the degradation of Aux/IAA transcriptional repressors, which in turn allows ARFs to regulate the expression of auxin-responsive genes.
References
- 1. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]
- 2. Indole-3-Acetic Acid | C10H9NO2 | CID 802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(1H-indol-3-yl)acetic acid | 6505-45-9; 87-51-4 | Buy Now [molport.com]
- 4. ((2,4,5,6,7-~2~H_5_)-1H-Indol-3-yl)acetic acid | C10H9NO2 | CID 54301591 - PubChem [pubchem.ncbi.nlm.nih.gov]
Synthesis of 4,5,6,7-tetradeuterio indole-3-acetic acid
An In-Depth Technical Guide to the Synthesis of 4,5,6,7-Tetradeuterio Indole-3-Acetic Acid
Introduction
4,5,6,7-Tetradeuterio indole-3-acetic acid (d4-IAA) is a deuterated analog of indole-3-acetic acid (IAA), the most common, naturally occurring plant hormone of the auxin class. Due to its isotopic labeling, d4-IAA serves as an invaluable internal standard for quantitative analysis of endogenous IAA levels in biological samples using mass spectrometry (MS).[1][2] The use of polydeuterated standards provides a clear separation from the natural isotope cluster of the analyte, allowing for increased sensitivity and accuracy in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) assays.[1][2] This technical guide provides a detailed overview of the synthesis of d4-IAA, focusing on the widely employed acid-catalyzed hydrogen-deuterium exchange method.
Synthesis Pathway Overview
The most practical and efficient method for preparing 4,5,6,7-tetradeuterio indole-3-acetic acid is through a direct acid-catalyzed hydrogen-deuterium (H-D) exchange reaction. This approach involves treating the parent molecule, indole-3-acetic acid, with a strong deuterated acid in a deuterated solvent. The acidic conditions facilitate the electrophilic substitution of hydrogen atoms on the electron-rich indole ring with deuterium atoms from the solvent. While this method can also lead to deuteration at the C2 position, resulting in a pentadeuterated product (d5-IAA), the conditions can be controlled to achieve high incorporation at the desired 4, 5, 6, and 7 positions.[3]
The overall transformation is illustrated below:
Caption: General schematic of the acid-catalyzed H-D exchange for d4-IAA synthesis.
Experimental Protocols
The following protocol is a synthesized methodology based on the successful deuteration of indole-3-acetic acid via acid-catalyzed H-D exchange.
1. Preparation of Deuterated Acid Solution:
-
A 20 wt % D₂SO₄ solution in a CD₃OD/D₂O (7/3) mixture is prepared. This solution serves as both the catalyst and the primary source of deuterium.
2. Hydrogen-Deuterium Exchange Reaction:
-
Indole-3-acetic acid (IAA) is dissolved in the prepared 20 wt % D₂SO₄ in CD₃OD/D₂O solution to a concentration of 0.2 M.
-
The reaction mixture is transferred to a sealed tube or a vessel capable of withstanding elevated temperatures and pressure.
-
The sealed vessel is heated at a temperature ranging from 60°C to 95°C. The reaction progress can be monitored by ¹H NMR spectroscopy to observe the disappearance of the aromatic proton signals.
-
The reaction is typically allowed to proceed for 14 hours or until sufficient deuterium incorporation is achieved.
3. Work-up and Purification:
-
After cooling to room temperature, the reaction mixture is carefully and slowly poured into a saturated aqueous NaHCO₃ solution to neutralize the strong acid.
-
The aqueous mixture is then extracted multiple times with an organic solvent such as diethyl ether (Et₂O).
-
The combined organic extracts are washed with brine, dried over anhydrous Na₂SO₄, and the solvent is removed under reduced pressure.
-
The resulting solid is the deuterated indole-3-acetic acid product. Further purification, if necessary, can be achieved by recrystallization.
The workflow for this synthesis is depicted in the following diagram:
Caption: Experimental workflow for the synthesis of deuterated indole-3-acetic acid.
Data Presentation
The following tables summarize the quantitative data derived from analogous deuteration experiments on indole-3-acetic acid.
Table 1: Reaction Conditions and Yields
| Starting Material | Scale (mmol) | Temperature (°C) | Time (h) | Product | Yield (%) | Average D Incorporation (%) |
| IAA (1) | 5.7 | 95 | 14 | Deuterated IAA (3) | 94 | 95 (at C2, C4-C7) |
| IAA (1) | 0.05 | 60 | - | Deuterated IAA CD₃ Ester (8) | 99 | >95 (at C2, C4-C7) |
Table 2: Spectroscopic Data for Deuterated IAA
| Compound | ¹H NMR (600 MHz, CD₃OD) δ (ppm) | ¹³C NMR (150 MHz, CD₃OD) δ (ppm) | HRMS (ESI-TOF) m/z |
| Deuterated IAA (3) | 7.54 (s, 0.03H), 7.33 (s, 0.03H), 7.15 (s, 0.03H), 7.09 (s, 0.02H), 7.01 (0.03H), 3.73 (s, 2H) | 176.5, 137.9, 128.6, 124.4 (t, J=27.3 Hz), 121.9 (t, J=23.0 Hz), 119.3 (t, J=24.5 Hz), 119.0 (t, J=24.5 Hz), 111.8 (t, J=23.0 Hz), 108.7, 31.9 | [M+H]⁺ calcd for [C₁₀H₅D₅NO₂]⁺ 181.1025, found 181.1030 |
Note: The data presented is for a pentadeuterated species (d5-IAA), which includes deuteration at the C2 position in addition to C4, C5, C6, and C7. The conditions are directly relevant for producing the target tetradeuterated compound. The small residual proton signals in the aromatic region of the ¹H NMR spectrum confirm the high degree of deuterium incorporation. The triplet splittings observed in the ¹³C NMR spectrum for the deuterated carbons are characteristic of carbon-deuterium bonds.
Conclusion
The acid-catalyzed hydrogen-deuterium exchange is a robust and straightforward method for the synthesis of 4,5,6,7-tetradeuterio indole-3-acetic acid. This procedure allows for high levels of deuterium incorporation, yielding a product suitable for use as a high-purity internal standard in sensitive mass spectrometric analyses. The availability of this deuterated standard is critical for researchers in plant biology, agriculture, and drug development who require precise quantification of this key phytohormone.
References
- 1. Synthesis of 4,5,6,7 and 2,4,5,6,7 Deuterium-labeled Indole-3-Acetic Acid for Use in Mass Spectrometric Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 4,5,6,7 and 2,4,5,6,7 Deuterium-labeled Indole-3-Acetic Acid for Use in Mass Spectrometric Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
The Chemical Landscape of Deuterated Indole-3-Acetic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and analysis of deuterated indole-3-acetic acid (IAA), a critical tool in metabolic research, pharmacokinetic studies, and as an internal standard in mass spectrometry-based quantification. The strategic replacement of hydrogen with deuterium atoms imparts a stable isotopic label, enabling precise tracing and quantification of IAA in complex biological matrices without altering its fundamental chemical reactivity.
Chemical Structure and Nomenclature
Deuterated indole-3-acetic acid refers to isotopologues of IAA where one or more hydrogen atoms have been replaced by deuterium. The position and number of deuterium atoms are crucial for its application and are specified in the nomenclature. Common variants include:
-
Indole-3-acetic acid-d2: Deuterium atoms are typically on the side chain at the C2' position.
-
Indole-3-acetic acid-d4: Deuteration commonly occurs on the benzene ring of the indole nucleus.
-
Indole-3-acetic acid-d5: This variant typically has deuterium atoms at positions 2, 4, 5, 6, and 7 of the indole ring.[1][2][3]
-
Indole-3-acetic acid-d7: Fully deuterated on the indole ring and the side chain methylene group.
The precise location of deuterium labeling is critical for interpreting mass spectrometry data and for ensuring the stability of the label during experimental procedures.
Synthesis of Deuterated Indole-3-Acetic Acid
The most common and efficient method for preparing deuterated IAA is through acid-catalyzed hydrogen-deuterium (H-D) exchange reactions.[1][4] This approach allows for the direct replacement of labile protons on the indole ring with deuterium from a deuterated solvent or acid.
Experimental Protocol: Acid-Catalyzed H-D Exchange
This protocol is adapted from a facile and practical synthesis of deuterium-labeled indoles.
Materials:
-
Indole-3-acetic acid (IAA)
-
Deuterated sulfuric acid (D₂SO₄)
-
Deuterated methanol (CD₃OD)
-
Deuterated water (D₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether (Et₂O)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
A solution of indole-3-acetic acid (1.0 g, 5.7 mmol) is prepared in a 20 wt % solution of D₂SO₄ in a CH₃OD/D₂O (7/3) mixture (28.6 mL, 0.2 M).
-
The reaction mixture is heated at 95 °C for 14 hours.
-
After cooling to room temperature, the reaction mixture is carefully poured into a saturated aqueous NaHCO₃ solution to neutralize the acid.
-
The aqueous layer is extracted three times with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure to yield the deuterated indole-3-acetic acid.
This method has been reported to achieve a high degree of deuterium incorporation (e.g., 95% average D incorporation at C2 and C4–C7 for IAA-d5).
A visual representation of this synthesis workflow is provided below:
Caption: General workflow for the synthesis of deuterated indole-3-acetic acid.
Quantitative Data
The following tables summarize key quantitative data for various deuterated IAA isotopologues, compiled from published literature.
Table 1: Synthesis Yield and Deuterium Incorporation
| Deuterated IAA Species | Synthesis Method | Yield (%) | Average D Incorporation (%) | Reference |
| Indole-3-acetic acid-d5 | 20 wt % D₂SO₄ in CH₃OD/D₂O at 95°C | 94 | 95 (at C2, C4-C7) | |
| Deuterated IAA methyl ester | 20 wt % D₂SO₄ in CD₃OD at 60°C | 99 | Not specified |
Table 2: Mass Spectrometry Data
| Deuterated IAA Species | Ionization Method | [M+H]⁺ Calculated (m/z) | [M+H]⁺ Found (m/z) | Reference |
| Deuterated IAA CD₃ Ester | ESI-TOF | 198.1370 | 198.1369 | |
| Indole-3-acetic acid-d4 (methyl ester) | GC-MS | 193 | - | |
| Indole-3-acetic acid-d5 | - | - | - |
Table 3: ¹H NMR Spectroscopic Data for Deuterated IAA Methyl Ester in CD₃OD
| Proton | Chemical Shift (δ ppm) | Integration | Reference |
| H-4 | 7.51 (s) | 0.07H | |
| H-7 | 7.34 (s) | 0.04H | |
| H-2 | 7.15 (s) | 0.03H | |
| H-6 | 7.10 (s) | 0.03H | |
| H-5 | 7.01 (s) | 0.03H | |
| -CH₂- | 3.76 (s) | 2H |
Note: The low integration values for the aromatic protons indicate a high degree of deuterium incorporation at these positions.
Table 4: ¹³C NMR Spectroscopic Data for Deuterated IAA Methyl Ester in CD₃OD
| Carbon | Chemical Shift (δ ppm) | Coupling | Reference |
| C=O | 174.9 | - | |
| C-7a | 137.9 | - | |
| C-3a | 128.5 | - | |
| C-4 | 124.4 | t, J = 26.8 Hz | |
| C-6 | 122.0 | t, J = 23.8 Hz | |
| C-5 | 119.4 | t, J = 23.3 Hz | |
| C-7 | 118.9 | t, J = 23.8 Hz | |
| C-2 | 111.9 | t, J = 24.4 Hz | |
| C-3 | 108.3 | - | |
| -OCH₃ | 51.7 | m | |
| -CH₂- | 31.9 | - |
Note: The triplet (t) multiplicity for the aromatic carbons is due to C-D coupling, confirming deuteration at these positions.
Signaling Pathways and Experimental Applications
Deuterated IAA is instrumental in elucidating the biosynthesis, metabolism, and transport of auxin in plants. Its use as an internal standard in isotope dilution mass spectrometry allows for the accurate quantification of endogenous IAA levels.
The general principle of using deuterated IAA as an internal standard in a quantification workflow is illustrated below.
Caption: Workflow for IAA quantification using a deuterated internal standard.
This guide provides foundational technical information for researchers working with deuterated indole-3-acetic acid. The detailed protocols and compiled data serve as a valuable resource for experimental design and data interpretation in the fields of plant biology, drug metabolism, and analytical chemistry.
References
- 1. Deuteration of Indole Compounds: Synthesis of Deuterated Auxins, Indole-3-acetic Acid-d5 and Indole-3-butyric Acid-d5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deuteration of Indole Compounds: Synthesis of Deuterated Auxins, Indole-3-acetic Acid-d5 and Indole-3-butyric Acid-d5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
Technical Guide: Physical and Chemical Characteristics of Indole-3-Acetic Acid-d4 (IAA-d4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical characteristics of Indole-3-Acetic Acid-d4 (IAA-d4), a deuterated analog of the primary plant auxin, Indole-3-Acetic Acid (IAA). This document is intended to be a valuable resource for researchers in plant biology, analytical chemistry, and drug development who utilize stable isotope-labeled internal standards for quantitative analysis.
Introduction
Indole-3-acetic acid-d4 (IAA-d4) is a synthetic, stable isotope-labeled form of IAA where four hydrogen atoms on the indole ring have been replaced with deuterium. This isotopic substitution results in a molecule that is chemically and physically nearly identical to its unlabeled counterpart but possesses a distinct, higher molecular weight. This property makes IAA-d4 an ideal internal standard for mass spectrometry (MS)-based quantification of endogenous IAA in complex biological matrices. Its use allows for the correction of analyte loss during sample preparation and variations in instrument response, leading to highly accurate and precise measurements.[1][2]
Physical and Chemical Properties
The fundamental physical and chemical properties of IAA-d4 are summarized in the tables below. These properties are crucial for its proper handling, storage, and application in experimental settings.
Table 1: General Properties of IAA-d4
| Property | Value | Reference |
| Chemical Name | 2-(4,5,6,7-Tetradeuterio-1H-indol-3-yl)acetic acid | [3] |
| Synonyms | 3-IAA-d4, Indoleacetic Acid-d4, Heteroauxin-d4 | [4] |
| CAS Number | 76937-77-4 | [3] |
| Molecular Formula | C₁₀H₅D₄NO₂ | |
| Appearance | Off-white to tan crystalline solid |
Table 2: Molecular and Isotopic Properties of IAA-d4
| Property | Value | Reference |
| Molecular Weight | 179.21 g/mol | |
| Exact Mass | 179.088435514 Da | |
| Isotopic Purity (Typical) | ≥98 atom % D | |
| Isotopic Enrichment | Site-specific deuterium labeling on the indole ring |
Table 3: Solubility and Stability of IAA-d4
| Property | Details | Reference |
| Solubility | Organic Solvents: Soluble in methanol, ethanol, DMSO, and sparingly in chloroform. Aqueous Solutions: Poorly soluble in water. Dissolution in aqueous buffers can be achieved by first dissolving in a minimal amount of a water-miscible organic solvent or by adjusting the pH to the alkaline range with NaOH. | |
| Stability | Solid: Stable when stored under recommended conditions. Solution: Stability is dependent on solvent, pH, light, and temperature. Unlabeled IAA is known to be less stable than synthetic auxins, especially in liquid culture media and when exposed to light. It is recommended to prepare fresh solutions and store them protected from light at low temperatures. | |
| Storage | Solid: Store at -20°C in a dry, dark place. Solution: Store in a tightly sealed vial at -20°C, protected from light. For short-term storage, 2-8°C may be acceptable. Avoid repeated freeze-thaw cycles. |
Experimental Protocols
Determination of Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)
This protocol outlines a general procedure for verifying the isotopic purity of IAA-d4.
Objective: To determine the relative abundance of deuterated and non-deuterated species of IAA.
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography (LC) system.
Procedure:
-
Sample Preparation: Prepare a 1 µg/mL solution of IAA-d4 in a suitable solvent such as acetonitrile or methanol.
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure the elution of IAA-d4 as a sharp peak.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Mode: Full scan.
-
Mass Range: m/z 150-200.
-
Resolution: >10,000.
-
-
Data Analysis:
-
Extract the ion chromatograms for the theoretical m/z values of the unlabeled IAA ([M+H]⁺ ≈ 176.07) and IAA-d4 ([M+H]⁺ ≈ 180.09).
-
Integrate the peak areas for each isotopologue.
-
Calculate the isotopic purity as the percentage of the d4 species relative to the sum of all detected isotopologues.
-
Experimental Workflow for Isotopic Purity Determination
Quantification of Endogenous IAA using IAA-d4 as an Internal Standard by LC-MS/MS
This protocol provides a detailed methodology for the quantification of IAA in plant tissues.
Objective: To accurately measure the concentration of IAA in a biological sample.
Instrumentation: A triple quadrupole or other tandem mass spectrometer coupled to an LC system.
Procedure:
-
Sample Preparation and Extraction:
-
Weigh 10-50 mg of frozen plant tissue into a 2 mL microcentrifuge tube.
-
Add a known amount of IAA-d4 internal standard (e.g., 1 ng).
-
Add 1 mL of extraction solvent (e.g., 2-propanol/H₂O/HCl; 2:1:0.002, v/v/v).
-
Homogenize the tissue using a bead beater for 3 minutes and incubate at 4°C for 30 minutes.
-
Add 1 mL of dichloromethane and shake for 30 minutes at 4°C.
-
Centrifuge at 13,000 x g for 5 minutes at 4°C.
-
Transfer the lower organic phase to a new tube and concentrate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase A.
-
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 15 minutes.
-
Flow Rate: 0.25 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (Multiple Reaction Monitoring - MRM):
-
Ionization Mode: ESI, positive mode.
-
MRM Transitions:
-
IAA: Precursor ion (m/z 176.1) → Product ion (m/z 130.1)
-
IAA-d4: Precursor ion (m/z 180.1) → Product ion (m/z 134.1)
-
-
Optimize collision energy and other MS parameters for maximum signal intensity.
-
-
Quantification:
-
Generate a calibration curve using known concentrations of unlabeled IAA spiked with a constant amount of IAA-d4.
-
Calculate the peak area ratio of the analyte (IAA) to the internal standard (IAA-d4) for both the calibration standards and the samples.
-
Determine the concentration of IAA in the samples by interpolating their peak area ratios from the calibration curve.
-
Auxin Signaling Pathway
IAA-d4 is a valuable tool for tracing the transport and metabolism of auxin within plants, thereby helping to elucidate the intricacies of auxin signaling. The canonical auxin signaling pathway is a well-established model describing how auxin regulates gene expression.
Canonical Auxin Signaling Pathway
In the absence of auxin, Aux/IAA repressor proteins bind to Auxin Response Factors (ARFs), preventing them from regulating the transcription of auxin-responsive genes. When intracellular auxin levels increase, auxin acts as a "molecular glue," facilitating the interaction between Aux/IAA proteins and the TIR1/AFB F-box protein, which is part of an SCF ubiquitin ligase complex. This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA repressor by the 26S proteasome. The degradation of the repressor frees the ARF transcription factors to either activate or repress the expression of target genes, ultimately leading to a physiological response.
Conclusion
IAA-d4 is an indispensable tool for the accurate and precise quantification of endogenous indole-3-acetic acid in various biological matrices. Its physical and chemical properties are nearly identical to its unlabeled counterpart, making it an excellent internal standard for mass spectrometry-based methods. A thorough understanding of its characteristics, including molecular weight, isotopic purity, solubility, and stability, is essential for its effective use in research. The detailed experimental protocols and the overview of the auxin signaling pathway provided in this guide serve as a valuable resource for researchers, scientists, and drug development professionals working in related fields.
References
Commercial availability of 2-(4,5,6,7-Tetradeuterio-1H-indol-3-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(4,5,6,7-Tetradeuterio-1H-indol-3-yl)acetic acid, a deuterated analog of the plant hormone indole-3-acetic acid (IAA). This document addresses its commercial availability, synthesis, and its role within relevant biological pathways.
Commercial Availability
Direct commercial, off-the-shelf availability of 2-(4,5,6,7-Tetradeuterio-1H-indol-3-yl)acetic acid is limited. Extensive searches of chemical supplier catalogs did not yield a readily available product listing for this specific isotopologue.
However, for researchers requiring this compound, custom synthesis is a viable option. Several companies specialize in the synthesis of stable isotope-labeled compounds and can produce 2-(4,5,6,7-Tetradeuterio-1H-indol-3-yl)acetic acid upon request. These services offer the flexibility to meet specific research needs regarding quantity, purity, and isotopic enrichment.
While the target compound is not standardly stocked, a variety of other deuterated indole-3-acetic acid analogs are commercially available. These alternatives can be suitable for a range of applications where deuterium labeling is required for mass spectrometry-based quantification or metabolic tracing.
Commercially Available Deuterated Indole-3-Acetic Acid Analogs
| Compound Name | CAS Number | Isotopic Purity | Supplier Examples |
| Indole-3-acetic-d7 acid | Not specified | ≥98% | MedChemExpress |
| Indole-3-acetic-d5 acid | 76937-78-5 | 98 atom % D | Cayman Chemical, CDN Isotopes |
| Indole-3-acetic-d4 acid | Not specified | Not specified | MedChemExpress |
| Indole-3-acetic-2,2-d2 acid | 24420-86-8 | 98 atom % D | Sigma-Aldrich |
Experimental Protocols: Synthesis of 2-(4,5,6,7-Tetradeuterio-1H-indol-3-yl)acetic acid
The synthesis of 2-(4,5,6,7-Tetradeuterio-1H-indol-3-yl)acetic acid has been described in the scientific literature and is a crucial internal standard for mass spectrometric analysis. The following protocol is based on the established synthesis of tetra and pentadeutero indole-3-acetic acid.[1]
Objective: To synthesize 2-(4,5,6,7-Tetradeuterio-1H-indol-3-yl)acetic acid for use as an internal standard in mass spectrometric assays.
Materials:
-
Indole-3-acetic acid
-
Deuterated solvent (e.g., D₂O)
-
Appropriate catalysts for H-D exchange (specifics to be determined by the chosen synthetic route)
-
Reagents for standard organic synthesis workup (e.g., solvents for extraction, drying agents)
Methodology:
The synthesis involves the deuteration of the indole ring of indole-3-acetic acid. A common method to achieve this is through acid- or base-catalyzed hydrogen-deuterium exchange in a deuterated solvent.
-
Preparation: A solution of indole-3-acetic acid is prepared in a suitable deuterated solvent.
-
Catalysis: A catalyst is introduced to facilitate the exchange of protons on the indole ring with deuterium from the solvent. The choice of catalyst and reaction conditions (temperature, time) is critical to achieve high isotopic enrichment at the desired positions (4, 5, 6, and 7).
-
Reaction Monitoring: The progress of the deuteration reaction can be monitored using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to determine the extent of deuterium incorporation.
-
Workup and Purification: Upon completion of the reaction, the product is isolated through standard organic chemistry workup procedures, which may include extraction, washing, and drying. Purification is typically achieved through recrystallization or chromatography to obtain the final product with high chemical purity.
-
Characterization: The final product, 2-(4,5,6,7-Tetradeuterio-1H-indol-3-yl)acetic acid, is characterized to confirm its structure and isotopic enrichment. This is typically done using mass spectrometry to determine the molecular weight and NMR to confirm the positions of deuterium labeling.
Signaling Pathways and Logical Relationships
Indole-3-acetic acid (IAA) is the most common, naturally occurring plant hormone of the auxin class and plays a pivotal role in plant growth and development.[2] Its signaling pathways are well-characterized and involve complex interactions of biosynthesis, transport, and signal perception.
Tryptophan-Dependent IAA Biosynthesis Pathways
The primary precursor for IAA biosynthesis in plants and many microorganisms is the amino acid tryptophan.[3] Several pathways for the conversion of tryptophan to IAA have been identified.
Caption: Major tryptophan-dependent pathways for IAA biosynthesis.
Auxin Signaling Pathway in Plants
The perception of IAA and the subsequent cellular response is mediated by a well-defined signaling cascade. This pathway involves the degradation of transcriptional repressors, leading to the expression of auxin-responsive genes.
Caption: Simplified model of the core auxin signaling pathway in plant cells.
References
Isotopic Purity of 4,5,6,7-tetradeuterio Indole-3-Acetic Acid: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the isotopic purity of 4,5,6,7-tetradeuterio Indole-3-Acetic Acid (d4-IAA), a crucial internal standard for the quantitative analysis of the plant hormone indole-3-acetic acid (IAA) by mass spectrometry. This document details the synthesis of d4-IAA, presents methods for determining its isotopic enrichment, and offers protocols for its use in quantitative assays. The intended audience for this guide includes researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their work.
Introduction
Indole-3-acetic acid (IAA) is a key auxin in plants, regulating numerous aspects of growth and development. Accurate quantification of endogenous IAA levels is essential for understanding its physiological roles. The use of a stable isotope-labeled internal standard, such as 4,5,6,7-tetradeuterio-indole-3-acetic acid (d4-IAA), is the gold standard for precise and accurate quantification of IAA by mass spectrometry (MS). The deuterium labels on the indole ring provide a distinct mass shift, allowing for differentiation from the naturally occurring analyte while maintaining similar chemical and physical properties. The high isotopic purity of the d4-IAA standard is paramount to ensure the accuracy of these quantitative studies. This guide provides an in-depth analysis of the synthesis, isotopic purity assessment, and application of d4-IAA.
Synthesis of 4,5,6,7-tetradeuterio Indole-3-Acetic Acid
The synthesis of 4,5,6,7-tetradeuterio-indole-3-acetic acid is a multi-step process that involves the deuteration of a suitable precursor followed by the elaboration of the acetic acid side chain. The foundational method for this synthesis was described by Magnus et al. (1980).[1][2]
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of d4-IAA.
Caption: A simplified workflow for the synthesis of 4,5,6,7-tetradeuterio-IAA.
Experimental Protocol for Synthesis
The following protocol is based on the method described by Magnus et al. (1980).[1][2]
Materials:
-
Indole-3-carboxaldehyde
-
Deuterium gas (D2)
-
Palladium on charcoal (Pd/C) catalyst
-
Ethyl acetate
-
Methanol-d4 (CD3OD)
-
Sodium borodeuteride (NaBD4)
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Standard laboratory glassware and equipment for organic synthesis
Procedure:
-
Deuteration of the Indole Ring:
-
Dissolve indole-3-carboxaldehyde in ethyl acetate in a high-pressure reaction vessel.
-
Add a catalytic amount of Pd/C.
-
Pressurize the vessel with deuterium gas to the desired pressure.
-
Heat the reaction mixture with stirring for several hours.
-
Monitor the reaction for the incorporation of deuterium by taking aliquots and analyzing by MS.
-
Upon completion, cool the reaction, release the pressure, and filter off the catalyst.
-
Evaporate the solvent to obtain 4,5,6,7-tetradeuterio-indole-3-carboxaldehyde.
-
-
Reduction of the Aldehyde:
-
Dissolve the deuterated indole-3-carboxaldehyde in methanol-d4.
-
Cool the solution in an ice bath.
-
Slowly add sodium borodeuteride.
-
Stir the reaction mixture for a few hours at room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the product with diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield 4,5,6,7-tetradeuterio-indole-3-methanol.
-
-
Conversion to the Acetic Acid:
-
The conversion of the alcohol to the acetic acid can be achieved through various methods, such as oxidation followed by reaction with a cyanide source and subsequent hydrolysis. A detailed, modern protocol for this step should be adapted from established organic synthesis literature.
-
-
Purification:
-
The final product, 4,5,6,7-tetradeuterio-indole-3-acetic acid, should be purified by column chromatography or recrystallization to achieve high chemical purity.
-
Isotopic Purity and Data Presentation
The isotopic purity of a deuterated standard is a critical parameter that defines its quality and suitability for quantitative applications. It is typically determined by mass spectrometry.
Quantitative Data Summary
The following table summarizes a representative isotopic distribution for a batch of 4,5,6,7-tetradeuterio-IAA. This data is illustrative and may vary between different synthesis batches and commercial suppliers.
| Isotopic Species | Mass Shift | Relative Abundance (%) |
| d0-IAA | M+0 | < 0.1 |
| d1-IAA | M+1 | 0.2 |
| d2-IAA | M+2 | 1.5 |
| d3-IAA | M+3 | 5.0 |
| d4-IAA | M+4 | 93.3 |
Note: The data presented in this table is a hypothetical representation of a high-quality d4-IAA standard. Actual values should be obtained from the Certificate of Analysis provided by the supplier or determined experimentally.
Experimental Protocols for Isotopic Purity Determination
The isotopic enrichment of 4,5,6,7-tetradeuterio-IAA can be determined using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a common technique for assessing the isotopic distribution of volatile deuterated compounds.
Derivatization:
-
To improve volatility and chromatographic performance, IAA and its deuterated analog are typically derivatized prior to GC-MS analysis. A common method is methylation to form the methyl ester.
-
Protocol for Methylation with Diazomethane:
-
Dissolve a small amount of d4-IAA in a suitable solvent like diethyl ether or methanol.
-
Add a freshly prepared ethereal solution of diazomethane dropwise until a persistent yellow color is observed. Caution: Diazomethane is toxic and explosive.
-
Allow the reaction to proceed for 10-15 minutes.
-
Remove the excess diazomethane by bubbling a stream of nitrogen through the solution.
-
The resulting solution containing the methyl ester of d4-IAA is ready for GC-MS analysis.
-
GC-MS Analysis:
-
Gas Chromatograph Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a suitable temperature (e.g., 100 °C), ramp to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan mode to observe the entire mass spectrum and selected ion monitoring (SIM) mode for higher sensitivity and quantitative analysis.
-
Mass Range: Scan a mass range that includes the molecular ions of the methyl esters of d0-IAA (m/z 189) and d4-IAA (m/z 193).
-
Data Analysis:
-
Acquire the mass spectrum of the derivatized d4-IAA.
-
Examine the molecular ion region (around m/z 193) to determine the relative intensities of the ions corresponding to the different isotopic species (d0 to d4).
-
Calculate the percentage of each isotopic species to determine the isotopic purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
NMR spectroscopy can provide information about the position and extent of deuteration.
-
¹H NMR: In a ¹H NMR spectrum of d4-IAA, the signals corresponding to the protons at positions 4, 5, 6, and 7 of the indole ring will be absent or significantly reduced in intensity. The degree of reduction can be used to estimate the isotopic enrichment at these positions.
-
²H NMR: A ²H (deuterium) NMR spectrum will show signals for the deuterium atoms at positions 4, 5, 6, and 7, confirming their presence and providing information about their chemical environment.
-
¹³C NMR: In a ¹³C NMR spectrum, the carbons attached to deuterium will exhibit a characteristic triplet splitting pattern due to C-D coupling, and their signals will be attenuated due to the absence of the Nuclear Overhauser Effect (NOE) from the attached deuterium.
Sample Preparation:
-
Dissolve a sufficient amount of d4-IAA in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire ¹H, ²H, and ¹³C NMR spectra on a high-field NMR spectrometer.
Application in Quantitative Analysis
4,5,6,7-tetradeuterio-IAA is primarily used as an internal standard in isotope dilution mass spectrometry for the quantification of endogenous IAA in biological samples.
Workflow for Quantitative Analysis of IAA
The following diagram illustrates the use of d4-IAA as an internal standard.
Caption: Workflow for the quantification of IAA using d4-IAA as an internal standard.
Conclusion
The isotopic purity of 4,5,6,7-tetradeuterio-indole-3-acetic acid is a critical factor for its effective use as an internal standard in the precise and accurate quantification of endogenous IAA. This guide has provided a detailed overview of the synthesis, methods for assessing isotopic purity, and the application of d4-IAA in quantitative analysis. Researchers and scientists are encouraged to verify the isotopic purity of their d4-IAA standards to ensure the reliability of their experimental results.
References
An In-depth Technical Guide to Endogenous Levels of Indole-3-Acetic Acid in Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole-3-acetic acid (IAA), the principal auxin in most plants, is a critical signaling molecule that orchestrates a vast array of developmental processes, from embryogenesis to senescence. The precise regulation of endogenous IAA concentrations, often referred to as IAA homeostasis, is paramount for normal plant growth and responses to environmental cues. This technical guide provides a comprehensive overview of the endogenous levels of IAA across various plant species and tissues, details the state-of-the-art methodologies for its quantification, and illustrates the core signaling pathways it governs. This document is intended to serve as a valuable resource for researchers in plant biology, agriculture, and those in the pharmaceutical industry exploring the modulation of auxin pathways for therapeutic or biotechnological applications.
Quantitative Data on Endogenous IAA Levels
The concentration of endogenous free IAA can vary significantly depending on the plant species, tissue type, developmental stage, and environmental conditions. The following tables summarize quantitative data from various studies, providing a comparative overview of IAA levels. It is important to note that direct comparisons between studies should be made with caution due to differences in extraction and quantification methodologies.
Table 1: Endogenous IAA Levels in Arabidopsis thaliana
| Tissue | Developmental Stage | IAA Concentration (ng/g FW) | Quantification Method | Reference |
| Rosette Leaves | Vegetative | 7.6 | LC-MS/MS | [1] |
| Roots | Vegetative | 8.3 | LC-MS/MS | [1] |
| Inflorescences | Reproductive | 14.8 | LC-MS/MS | [1] |
| Siliques | Reproductive | ~2.4 times higher than PAA | LC-MS/MS | [1] |
| Dry Seeds | Dormant | 1.7 times lower than PAA | LC-MS/MS | [1] |
| Seedlings (7-day-old) | Seedling | Varies (wild type vs. mutants) | LC-MS |
Table 2: Endogenous IAA Levels in Oryza sativa (Rice)
| Tissue | Developmental Stage | IAA Concentration (ng/g FW) | Quantification Method | Reference |
| Shoots | Vegetative | 10 - 26 | HPLC with fluorescence detector | |
| Ears | Reproductive | 10 to 100 times higher than shoots | HPLC with fluorescence detector | |
| Developing Seeds | Reproductive | Levels peak during sink size development | Immunoassay | |
| Superior Spikelets | Grain filling | Significantly higher than inferior spikelets | Not Specified |
Table 3: Endogenous IAA Levels in Zea mays (Maize)
| Tissue | Developmental Stage | IAA Concentration (ng/g FW) | Quantification Method | Reference |
| Seeds (3-day-old seedling) | Germination | 56 | LC-MS/MS | |
| Seeds (6-day-old seedling) | Germination | 111.5 | LC-MS/MS | |
| Coleoptiles (3-day-old) | Seedling | Higher than 6-day-old | LC-MS/MS | |
| Radicles (6-day-old) | Seedling | Threefold higher than 3-day-old | LC-MS/MS | |
| Root Tissue | Vegetative | Varies with temperature and fertilization | Not Specified |
Table 4: Endogenous IAA Levels in Solanum lycopersicum (Tomato)
| Tissue | Developmental Stage | IAA Concentration (µg/g FW) | Quantification Method | Reference |
| Fruits | Developing | Bimodal distribution | Not Specified | |
| Roots (25 days old) | Vegetative | 0.3 - 3.0 | RP-HPLC | |
| Shoots (25 days old) | Vegetative | 0.3 - 3.0 | RP-HPLC | |
| Leaves (25 days old) | Vegetative | 0.3 - 3.0 | RP-HPLC | |
| Fruits (25 days old) | Developing | 0.3 - 3.0 | RP-HPLC | |
| Roots (50 days old) | Mature | 3.4 - 7.5 | RP-HPLC | |
| Shoots (50 days old) | Mature | 3.4 - 7.5 | RP-HPLC | |
| Leaves (50 days old) | Mature | 3.4 - 7.5 | RP-HPLC | |
| Fruits (50 days old) | Mature | 3.4 - 7.5 | RP-HPLC | |
| Ovaries (parthenocarpic vs. non-parthenocarpic) | Pre-anthesis | ~Twofold higher in parthenocarpic | HPLC-MS/MS |
Experimental Protocols for IAA Quantification
Accurate quantification of endogenous IAA is crucial for understanding its physiological roles. The choice of method depends on the required sensitivity, specificity, and available equipment.
General Workflow for IAA Analysis
The general procedure for analyzing endogenous IAA involves several key steps, from sample collection to data analysis.
References
The intricate pathways of Indole-3-Acetic Acid Biosynthesis in Arabidopsis: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Indole-3-acetic acid (IAA), the principal auxin in plants, is a critical signaling molecule that orchestrates a vast array of developmental processes, from embryogenesis to senescence. The precise regulation of IAA homeostasis is paramount for normal plant growth and development, making its biosynthetic pathways a key area of research for crop improvement and the development of novel plant growth regulators. This technical guide provides an in-depth exploration of the multifaceted network of IAA biosynthesis in the model plant Arabidopsis thaliana. We dissect the well-established tryptophan (Trp)-dependent pathways, including the primary indole-3-pyruvic acid (IPA) pathway and the alternative indole-3-acetamide (IAM) and indole-3-acetaldoxime (IAOx) routes. Furthermore, we delve into the evidence supporting the existence of a Trp-independent pathway. This guide presents quantitative data on IAA and its precursors in various tissues and mutant backgrounds, detailed experimental protocols for their quantification, and visual representations of the biosynthetic and signaling networks to facilitate a comprehensive understanding of this vital metabolic process.
Tryptophan-Dependent IAA Biosynthesis: The Primary Routes
In Arabidopsis, the majority of IAA is synthesized from the amino acid L-tryptophan through several distinct pathways, each characterized by specific intermediates and enzymatic steps.
The Indole-3-Pyruvic Acid (IPA) Pathway: The Main Thoroughfare
Genetic and biochemical evidence strongly supports the IPA pathway as the predominant route for IAA biosynthesis in Arabidopsis[1][2]. This two-step pathway is highly conserved across the plant kingdom and is essential for numerous developmental processes[2][3].
-
Step 1: Tryptophan to Indole-3-Pyruvic Acid (IPA) This initial conversion is catalyzed by the TRYPTOPHAN AMINOTRANSFERASE OF ARABIDOPSIS (TAA) family of enzymes, including TAA1 and its homologs TAR1 and TAR2[1]. These enzymes transfer the amino group from tryptophan to a keto-acid acceptor, yielding IPA.
-
Step 2: Indole-3-Pyruvic Acid (IPA) to Indole-3-Acetic Acid (IAA) The subsequent oxidative decarboxylation of IPA to form IAA is mediated by the YUCCA (YUC) family of flavin monooxygenases. This step is considered the rate-limiting step in the IPA pathway. There are 11 YUC genes in Arabidopsis, exhibiting distinct but often overlapping expression patterns, which contributes to the precise spatial and temporal regulation of IAA production.
The Indole-3-Acetamide (IAM) Pathway
The IAM pathway involves the conversion of tryptophan to IAM, which is then hydrolyzed to IAA. While prominent in some pathogenic bacteria, its role in Arabidopsis is considered a minor or condition-specific route. The enzyme AMIDASE1 (AMI1) has been shown to catalyze the conversion of IAM to IAA in vitro. A significant portion of IAM in Arabidopsis is thought to be derived from IAOx.
The Indole-3-Acetaldoxime (IAOx) Pathway
This pathway is largely restricted to the Brassicaceae family, including Arabidopsis.
-
Tryptophan to Indole-3-Acetaldoxime (IAOx) The conversion of tryptophan to IAOx is catalyzed by the cytochrome P450 enzymes CYP79B2 and CYP79B3 . IAOx serves as a crucial branch-point intermediate, leading to the synthesis of not only IAA but also camalexin and glucosinolates.
-
Indole-3-Acetaldoxime (IAOx) to IAA The downstream conversion of IAOx to IAA is thought to proceed via indole-3-acetonitrile (IAN) and potentially IAM as intermediates. Nitrilases (NIT1, NIT2, NIT3) can convert IAN to IAA.
Tryptophan-Independent IAA Biosynthesis
Evidence from labeling studies and analysis of tryptophan auxotrophs has long suggested the existence of a Trp-independent pathway for IAA biosynthesis in plants, including Arabidopsis. This pathway is thought to utilize an earlier intermediate in the tryptophan biosynthetic pathway, such as indole or indole-3-glycerol phosphate. The physiological significance and the precise molecular components of this pathway are still under active investigation.
Quantitative Data on IAA and its Precursors
The tables below summarize the reported concentrations of IAA and its key precursors in wild-type Arabidopsis and various mutants, providing a quantitative overview of the metabolic flux through the different biosynthetic pathways.
| Compound | Genotype | Tissue | Concentration (ng/g FW) | Reference |
| IAA | Wild-Type (Col-0) | 7-day-old seedlings | 11.2 ± 2.9 | |
| wei8-2 (TAA1 mutant) | 7-day-old seedlings | Significantly lower than WT | ||
| wei8-2 tar2-1 | 7-day-old seedlings | Significantly lower than WT | ||
| yuc1/2/4/6 | 7-day-old seedlings | Significantly lower than WT | ||
| cyp79b2 cyp79b3 | 2-week-old seedlings | 11.5 ± 1.2 | ||
| IPA | Wild-Type (Col-0) | 7-9 day old seedlings | 4 - 13 | |
| yuc1 yuc2 yuc4 yuc6 | Seedlings | 1.5 times higher than WT | ||
| IAM | Wild-Type (Col-0) | 2-week-old seedlings | 9.9 ± 2.1 | |
| ami1-1 | 2-week-old seedlings | Significantly higher than WT | ||
| ami1-2 | 2-week-old seedlings | Significantly higher than WT | ||
| cyp79b2 cyp79b3 | 2-week-old seedlings | 0.5 ± 0.1 | ||
| IAOx | Wild-Type (Col-0) | 2-week-old seedlings | 1.7 ± 0.1 | |
| cyp79b2 cyp79b3 | 2-week-old seedlings | Not Detected | ||
| sur1-1 | 2-week-old seedlings | 2.5 times higher than WT |
Experimental Protocols
Quantification of IAA and its Precursors by LC-MS/MS
This protocol provides a general framework for the extraction, purification, and quantification of IAA and its precursors from Arabidopsis tissues.
Materials:
-
Plant tissue (e.g., seedlings, roots, leaves)
-
Liquid nitrogen
-
Extraction solvent: 79% isopropanol, 20% methanol, 1% acetic acid
-
Internal standards (e.g., ¹³C₆-IAA, D₅-Trp)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
LC-MS/MS system
Procedure:
-
Sample Collection and Homogenization:
-
Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a mortar and pestle or a bead beater.
-
Record the fresh weight of the tissue.
-
-
Extraction:
-
To the powdered tissue, add a pre-chilled extraction solvent containing known amounts of internal standards.
-
Incubate the mixture at 4°C with shaking for 1 hour.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant. Repeat the extraction of the pellet with the same solvent and combine the supernatants.
-
-
Purification:
-
Evaporate the organic solvents from the combined supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the aqueous residue in a suitable solvent (e.g., 50% methanol).
-
Perform solid-phase extraction (SPE) using a C18 cartridge to remove interfering compounds. Condition the cartridge according to the manufacturer's instructions. Load the sample, wash with a low percentage of organic solvent, and elute the auxins with a higher concentration of organic solvent.
-
-
LC-MS/MS Analysis:
-
Evaporate the eluate and reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.
-
Inject the sample into an LC-MS/MS system equipped with a suitable column (e.g., C18).
-
Use a gradient elution program with mobile phases typically consisting of water and acetonitrile with an acid modifier (e.g., 0.1% formic acid).
-
Set up the mass spectrometer for multiple reaction monitoring (MRM) to specifically detect and quantify the target analytes and their corresponding internal standards.
-
In Vitro Enzyme Assay for TAA1
This protocol describes a method to measure the tryptophan aminotransferase activity of recombinant TAA1 protein.
Materials:
-
Purified recombinant TAA1 protein
-
Reaction buffer (e.g., 100 mM potassium phosphate, pH 8.0, 10 µM pyridoxal-5'-phosphate)
-
Substrates: L-tryptophan and α-ketoglutarate
-
HPLC system with a fluorescence detector
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing the reaction buffer, L-tryptophan, and α-ketoglutarate.
-
Pre-incubate the mixture at the desired temperature (e.g., 30°C).
-
-
Enzyme Reaction:
-
Initiate the reaction by adding the purified TAA1 enzyme to the reaction mixture.
-
Incubate the reaction for a specific time period (e.g., 30 minutes).
-
Stop the reaction by adding an equal volume of a stop solution (e.g., 0.1 M HCl).
-
-
Product Detection:
-
Analyze the reaction mixture by HPLC to quantify the amount of IPA produced or the amount of tryptophan consumed.
-
IPA can be detected by its UV absorbance, while tryptophan can be detected by its intrinsic fluorescence.
-
Calculate the enzyme activity based on the amount of product formed or substrate consumed per unit time per amount of enzyme. A recent study has shown that TAA1 activity is subject to feedback inhibition by its product, IPA, with a Km of 0.7 µM for IPyA and 43.6 µM for Trp.
-
In Vitro Enzyme Assay for YUC Flavin Monooxygenases
This protocol outlines a method to assess the activity of recombinant YUC enzymes.
Materials:
-
Purified recombinant YUC protein
-
Reaction buffer (e.g., 50 mM potassium phosphate, pH 7.5)
-
Substrates: Indole-3-pyruvic acid (IPA) and NADPH
-
FAD (flavin adenine dinucleotide)
-
LC-MS/MS system
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing the reaction buffer, IPA, NADPH, and FAD.
-
Pre-incubate the mixture at the desired temperature (e.g., 30°C).
-
-
Enzyme Reaction:
-
Initiate the reaction by adding the purified YUC enzyme.
-
Incubate for a specific time.
-
-
Product Analysis:
-
Stop the reaction by adding an organic solvent (e.g., ethyl acetate) to extract the IAA produced.
-
Evaporate the organic solvent and reconstitute the residue in a suitable solvent for LC-MS/MS analysis to quantify the amount of IAA formed.
-
Visualizing the Pathways: Diagrams and Workflows
The following diagrams, generated using the Graphviz DOT language, illustrate the key IAA biosynthetic pathways and a typical experimental workflow for IAA analysis.
Figure 1. Overview of the major IAA biosynthetic pathways in Arabidopsis thaliana.
Figure 2. A generalized experimental workflow for the quantification of IAA.
Regulation of IAA Biosynthesis and Crosstalk with Signaling
The biosynthesis of IAA is tightly regulated at multiple levels, including gene expression, enzyme activity, and feedback inhibition. The expression of many TAA/TAR and YUC genes is developmentally and environmentally controlled, allowing for precise auxin production in specific tissues and in response to various stimuli. For instance, shade avoidance responses involve the upregulation of TAA1 expression.
Furthermore, there is intricate crosstalk between IAA biosynthesis and auxin signaling. Auxin signaling components, such as AUXIN/INDOLE-3-ACETIC ACID (Aux/IAA) proteins and AUXIN RESPONSE FACTORS (ARFs), can regulate the expression of auxin biosynthesis genes, creating feedback loops that maintain auxin homeostasis. High levels of auxin can promote the degradation of Aux/IAA proteins, thereby releasing ARFs to regulate the transcription of target genes, which may include genes involved in IAA synthesis.
Figure 3. Simplified model of the feedback regulation between IAA biosynthesis and auxin signaling.
Conclusion and Future Perspectives
The elucidation of the primary IAA biosynthetic pathways in Arabidopsis has been a landmark achievement in plant biology. The identification of the key TAA/TAR and YUC enzyme families has provided powerful tools for manipulating auxin levels in a targeted manner, offering exciting prospects for agricultural biotechnology. However, many questions remain. The complete characterization of the Trp-independent pathway, including the identification of all its enzymatic components, is a major challenge. Furthermore, a deeper understanding of the complex regulatory networks that fine-tune IAA biosynthesis in response to developmental and environmental cues is needed. Future research, integrating genetics, biochemistry, and systems biology approaches, will undoubtedly continue to unravel the intricacies of auxin biosynthesis, providing novel strategies for the rational design of crops with enhanced growth and resilience.
References
The Subtle Signature of Life: A Technical Guide to the Natural Occurrence of Deuterated Auxins
For Researchers, Scientists, and Drug Development Professionals
This guide delves into the natural occurrence of deuterated auxins, exploring the subtle variations in deuterium abundance that arise from biosynthetic processes. While the deliberate introduction of deuterium is a powerful tool in metabolic studies, understanding the naturally occurring isotopic distribution provides a baseline for such experiments and offers insights into the fundamental biochemical pathways of these critical plant hormones. This document provides a summary of the current understanding, detailed experimental protocols for analysis, and visualizations of key pathways and workflows.
The Landscape of Natural Deuterium Abundance in Auxins
The natural abundance of deuterium (²H) is approximately 0.015% of all hydrogen atoms. However, this distribution is not uniform across all molecules or even within a single molecule. Isotopic fractionation, the discrimination against heavier isotopes by enzymes during metabolic reactions, leads to site-specific variations in deuterium content. In the context of auxins, such as the most abundant indole-3-acetic acid (IAA), the enzymatic steps in their biosynthesis can result in a unique deuterium signature.
While comprehensive quantitative data on the site-specific natural abundance of deuterium in auxins across different plant species and tissues is not extensively cataloged in publicly available literature, the principles of kinetic isotope effects allow for a theoretical framework. Lighter isotopes (like protium, ¹H) generally react faster than their heavier counterparts (deuterium, ²H). Consequently, the products of enzymatic reactions may be depleted in deuterium at specific positions, while the remaining substrate pool becomes enriched.
Table 1: Illustrative Site-Specific Natural Deuterium Abundance in Indole-3-Acetic Acid (IAA)
The following table illustrates the expected relative natural abundance of deuterium at specific, non-exchangeable positions on the IAA molecule based on general principles of isotopic fractionation during biosynthesis. The actual values can vary depending on the plant species, tissue, and environmental conditions.
| Position on IAA Molecule | Chemical Environment | Expected Natural Deuterium Abundance | Rationale for Variation |
| Indole Ring (C4, C5, C6, C7) | Aromatic C-H | Variable | The isotopic composition of the precursor, tryptophan, will influence these positions. Subsequent enzymatic modifications to the ring, if any, could introduce further fractionation. |
| Indole Ring (C2) | Aromatic C-H adjacent to N | Potentially depleted | This position can be involved in enzymatic reactions, and the kinetic isotope effect may lead to a preference for protium. |
| Acetic Acid Side Chain (α-carbon) | Aliphatic C-H | Likely depleted | The enzymatic conversion of indole-3-pyruvic acid to indole-3-acetaldehyde, and subsequently to IAA, involves C-H bond transformations where kinetic isotope effects can occur. |
| Acetic Acid Side Chain (β-carbon) | Aliphatic C-H | Less affected than α-carbon | These positions are further from the primary sites of enzymatic action in the final steps of the IPyA pathway. |
Note: This table is a conceptual representation. Precise quantitative measurements require the highly sensitive analytical techniques detailed in the experimental protocols section.
Experimental Protocols for the Analysis of Deuterated Auxins
The determination of natural deuterium abundance in auxins requires meticulous sample preparation and highly sensitive analytical instrumentation. The primary techniques employed are high-resolution liquid chromatography-mass spectrometry (LC-MS/MS) and quantitative deuterium nuclear magnetic resonance (²H-NMR) spectroscopy.
Protocol 1: Extraction and Purification of Auxins for Isotopic Analysis
This protocol describes a general method for the extraction and purification of IAA from plant tissues, a critical prerequisite for accurate isotopic analysis.[1][2][3][4]
1. Tissue Homogenization:
- Harvest 5-50 mg of fresh plant tissue and immediately flash-freeze in liquid nitrogen to quench metabolic activity.[3]
- Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead mill.
- Transfer the powdered tissue to a microcentrifuge tube.
2. Extraction:
- Add 1 mL of a pre-chilled (-20°C) extraction buffer (e.g., 80% methanol in water) to the tissue powder. For absolute quantification, a known amount of a stable isotope-labeled internal standard (e.g., ¹³C₆-IAA) should be added at this stage.
- Vortex thoroughly and incubate at 4°C with continuous shaking for at least 1 hour.
- Centrifuge at 13,000 x g for 10 minutes at 4°C.
- Carefully collect the supernatant.
3. Solid-Phase Extraction (SPE) Purification:
- Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.
- Load the supernatant onto the conditioned SPE cartridge.
- Wash the cartridge with 1 mL of water to remove polar impurities.
- Elute the auxins with 1 mL of 80% methanol.
- For higher purity, a subsequent purification step using an amino (NH₂) resin SPE can be employed to separate auxins from other compounds like tryptophan.
4. Sample Concentration:
- Dry the eluate under a gentle stream of nitrogen or using a vacuum concentrator.
- Reconstitute the dried extract in a small, known volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis or a suitable solvent for NMR analysis.
Protocol 2: Analysis by High-Resolution LC-MS/MS
This protocol outlines the analysis of purified auxin extracts for their deuterium content using LC-MS/MS.
1. Liquid Chromatography (LC) Separation:
- Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A suitable gradient to separate IAA from other metabolites (e.g., 5% B to 95% B over 10 minutes).
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5-10 µL.
2. Mass Spectrometry (MS) Detection:
- Ionization Mode: Electrospray ionization (ESI) in positive mode.
- Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) is required to resolve the small mass difference between protiated and deuterated isotopologues.
- Scan Mode: Full scan mode with a resolution of >60,000 FWHM to accurately measure the isotopic distribution.
- Data Analysis: The relative abundance of the M+1, M+2, etc. peaks corresponding to the incorporation of one, two, or more deuterium atoms is determined. The contribution from the natural abundance of ¹³C and ¹⁵N must be subtracted to isolate the signal from deuterium.
Protocol 3: Analysis by Quantitative ²H-NMR Spectroscopy
This protocol is for the site-specific analysis of deuterium abundance using ²H-NMR, which is particularly powerful for resolving the position of deuterium within the molecule.
1. Sample Preparation:
- The purified and concentrated auxin sample must be of high purity and concentration for NMR analysis.
- Dissolve the sample in a deuterated solvent that does not have signals overlapping with the analyte signals.
2. NMR Acquisition:
- Spectrometer: A high-field NMR spectrometer (≥ 500 MHz) equipped with a deuterium probe.
- Acquisition Parameters: A quantitative ²H NMR experiment requires a long relaxation delay to ensure full relaxation of the deuterium nuclei. Proton decoupling is often used to simplify the spectrum and improve sensitivity.
- Data Analysis: The integral of each deuterium signal is proportional to the abundance of deuterium at that specific position in the molecule.
Key Pathways and Experimental Workflows
Indole-3-Pyruvic Acid (IPyA) Pathway of Auxin Biosynthesis
The IPyA pathway is a major route for the biosynthesis of IAA in plants. The enzymatic steps in this pathway are potential sites of isotopic fractionation.
Caption: The indole-3-pyruvic acid (IPyA) pathway for IAA biosynthesis.
Generalized Experimental Workflow for Deuterated Auxin Analysis
The following diagram illustrates a typical workflow for the analysis of naturally occurring deuterated auxins in plant tissue.
Caption: A generalized workflow for the analysis of deuterated auxins.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Auxin Extraction and Purification Based on Recombinant Aux/IAA Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Cellular Secrets: A Technical Guide to Stable Isotope Labeling in Metabolomics
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular metabolism, understanding the dynamic flow of molecules is paramount to unraveling disease mechanisms and developing effective therapeutics. Stable isotope labeling in metabolomics has emerged as a powerful technique to trace the fate of atoms through metabolic pathways, providing a quantitative snapshot of cellular activity. This in-depth guide delves into the core principles, experimental protocols, and data interpretation of stable isotope labeling, equipping researchers with the knowledge to leverage this technology in their scientific endeavors.
Core Principles of Stable Isotope Labeling
Stable isotope labeling involves the use of non-radioactive isotopes, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H), to "tag" metabolites. These heavier isotopes are introduced into biological systems through labeled nutrients, like ¹³C-glucose or ¹⁵N-glutamine. As cells metabolize these substrates, the heavy isotopes are incorporated into downstream metabolites. Analytical techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can then distinguish between the labeled and unlabeled forms of metabolites, allowing for the precise tracking of metabolic pathways.
The key advantages of using stable isotopes are their safety, as they are non-radioactive, and their ability to provide dynamic information about metabolic fluxes, which are the rates of metabolic reactions. This contrasts with traditional metabolomics, which provides a static snapshot of metabolite concentrations.
Key Labeling Strategies
The choice of labeling strategy depends on the specific research question. The two primary approaches are:
-
Targeted Labeling: This strategy focuses on specific pathways of interest by using selectively labeled tracers. For example, using [1,2-¹³C₂]-glucose can help differentiate between glycolysis and the pentose phosphate pathway. Targeted analysis offers higher sensitivity for the metabolites of interest.
-
Untargeted Labeling: In this approach, a uniformly labeled substrate, such as [U-¹³C₆]-glucose, is used to label a wide range of downstream metabolites. This allows for a broader, more exploratory view of metabolism and can help in the discovery of novel metabolic pathways.
Furthermore, experiments can be designed as either stationary or non-stationary:
-
Stationary (Steady-State) Labeling: Cells are cultured in the presence of the labeled substrate for a prolonged period, allowing the isotopic labeling to reach a steady state. This approach is used for metabolic flux analysis (MFA), which calculates the rates of metabolic reactions.
-
Non-Stationary (Kinetic) Labeling: The incorporation of the label is monitored over a short time course. This method provides information about the kinetics of metabolic pathways and can be particularly useful for studying rapid metabolic changes.
Experimental Workflows and Protocols
A successful stable isotope labeling experiment requires careful planning and execution. The general workflow involves cell culture and labeling, metabolite extraction, and analysis by MS or NMR.
A general experimental workflow for stable isotope labeling studies is depicted below.
General experimental workflow for isotope labeling studies.
Protocol 1: Steady-State ¹³C-Glucose Labeling of Adherent Mammalian Cells
This protocol is designed for achieving isotopic steady-state to enable metabolic flux analysis.
Materials:
-
Adherent mammalian cell line of interest
-
Standard cell culture medium (e.g., DMEM)
-
Glucose-free DMEM
-
Dialyzed Fetal Bovine Serum (dFBS)
-
[U-¹³C₆]-glucose
-
Phosphate-buffered saline (PBS)
-
6-well cell culture plates
-
Extraction solvent: 80% methanol, pre-chilled to -80°C
-
Cell scraper
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will allow them to reach approximately 80% confluency at the time of extraction. Culture under standard conditions (37°C, 5% CO₂).
-
Preparation of Labeling Medium: Prepare DMEM using glucose-free powder and supplement it with [U-¹³C₆]-glucose to the desired final concentration (e.g., 10 mM). Add 10% dFBS.
-
Adaptation Phase: To ensure isotopic equilibrium for steady-state analysis, adapt the cells to the labeling medium for at least 24-48 hours, or for a duration equivalent to several cell doublings.
-
Labeling:
-
Aspirate the standard medium from the cells.
-
Wash the cells once with sterile PBS.
-
Add the pre-warmed ¹³C-labeling medium to each well.
-
-
Incubation: Incubate the cells for the desired labeling period. For steady-state analysis, this is typically 24 hours or until the labeling of key downstream metabolites, such as citrate, has reached a plateau.
-
Metabolite Quenching and Extraction:
-
Aspirate the labeling medium.
-
Immediately wash the cells with ice-cold PBS to remove any remaining extracellular labeled glucose.
-
Add 1 mL of pre-chilled 80% methanol to each well to quench metabolic activity and extract metabolites.
-
Incubate at -80°C for 15 minutes to precipitate proteins.
-
-
Cell Harvesting:
-
Scrape the cells from the plate using a cell scraper.
-
Transfer the cell lysate and methanol mixture to a microcentrifuge tube.
-
-
Sample Processing:
-
Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Carefully collect the supernatant containing the polar metabolites.
-
Dry the metabolite extract using a vacuum concentrator.
-
Store the dried extracts at -80°C until analysis.
-
Protocol 2: Metabolite Sample Preparation for Mass Spectrometry
This protocol outlines the steps to prepare the extracted metabolites for LC-MS analysis.
Materials:
-
Dried metabolite extract
-
Resuspension solvent (e.g., 50% acetonitrile in water)
-
Autosampler vials with inserts
Procedure:
-
Resuspension: Reconstitute the dried metabolite extract in a small volume of resuspension solvent (e.g., 50-100 µL). The volume can be adjusted based on the expected metabolite concentration.
-
Vortexing and Centrifugation: Vortex the sample thoroughly to ensure complete dissolution of the metabolites. Centrifuge at high speed for 5-10 minutes to pellet any insoluble material.
-
Transfer to Vial: Carefully transfer the supernatant to an autosampler vial with a low-volume insert.
-
Storage: Store the samples at 4°C in the autosampler if they are to be analyzed immediately, or at -80°C for long-term storage.
Protocol 3: Metabolite Sample Preparation for NMR Spectroscopy
This protocol details the preparation of metabolite extracts for NMR analysis.
Materials:
-
Dried metabolite extract
-
NMR buffer (e.g., phosphate buffer in D₂O containing a known concentration of an internal standard like DSS or TSP)
-
NMR tubes
Procedure:
-
Resuspension: Reconstitute the dried metabolite extract in a precise volume of NMR buffer (e.g., 600 µL).
-
pH Adjustment: Check and adjust the pH of the sample to match the pH of the NMR buffer. This is crucial for consistent chemical shifts.
-
Vortexing and Centrifugation: Vortex the sample to ensure homogeneity. Centrifuge to pellet any particulate matter.
-
Transfer to NMR Tube: Carefully transfer the supernatant to an NMR tube.
-
Analysis: The sample is now ready for NMR analysis.
Data Presentation and Interpretation
The data generated from stable isotope labeling experiments are rich and complex. Quantitative data should be summarized in a clear and structured manner to facilitate interpretation and comparison.
Table 1: Isotopic Enrichment of Key Metabolites after [U-¹³C₆]-Glucose Labeling
This table shows the percentage of the metabolite pool that is labeled with ¹³C after a steady-state labeling experiment. This is a measure of labeling efficiency and can indicate the relative contribution of the labeled substrate to the synthesis of each metabolite.
| Metabolite | Mass Isotopologue | Percentage of Labeled Pool (Control) | Percentage of Labeled Pool (Treated) |
| Glucose-6-phosphate | M+6 | 98.5% | 97.9% |
| Fructose-1,6-bisphosphate | M+6 | 99.1% | 98.5% |
| Pyruvate | M+3 | 95.2% | 88.7% |
| Lactate | M+3 | 96.0% | 90.1% |
| Citrate | M+2 | 85.3% | 75.6% |
| Malate | M+2 | 82.1% | 70.4% |
| Ribose-5-phosphate | M+5 | 70.4% | 85.2% |
M+n represents the metabolite with 'n' carbons labeled with ¹³C.
Table 2: Relative Metabolic Fluxes Determined by ¹³C Metabolic Flux Analysis
This table presents the calculated flux rates for key reactions in central carbon metabolism, often normalized to the glucose uptake rate. This provides a quantitative measure of pathway activity.
| Reaction / Pathway | Relative Flux (Control) | Relative Flux (Drug-Treated) | % Change |
| Glycolysis (Pyruvate Kinase) | 100 | 95 | -5% |
| Pentose Phosphate Pathway | 15 | 35 | +133% |
| PDH (Pyruvate to Acetyl-CoA) | 85 | 40 | -53% |
| Anaplerosis (Pyruvate to OAA) | 10 | 45 | +350% |
Visualization of Metabolic Pathways and Workflows
Visualizing the flow of isotopes through metabolic pathways is crucial for interpreting the data. Graphviz (DOT language) can be used to create clear and informative diagrams.
Glycolysis and TCA Cycle Tracing with ¹³C-Glucose
This diagram illustrates how carbons from uniformly labeled glucose are incorporated into intermediates of glycolysis and the TCA cycle.
Tracing ¹³C from glucose through glycolysis and the TCA cycle.
Pentose Phosphate Pathway (PPP) and Glycolysis
This diagram shows how [1,2-¹³C₂]-glucose can be used to distinguish between glycolysis and the PPP. Glycolysis will produce M+2 labeled lactate, while the PPP will produce M+1 labeled lactate.
Differentiating glycolysis and PPP using [1,2-¹³C₂]-glucose.
Glutamine Metabolism and the TCA Cycle
This diagram illustrates how ¹⁵N-labeled glutamine can be used to trace nitrogen metabolism and its entry into the TCA cycle.
Tracing ¹⁵N from glutamine into the TCA cycle and amino acids.
Applications in Drug Development
Stable isotope labeling is an invaluable tool in the pharmaceutical industry, aiding in various stages of drug development.
-
Target Identification and Validation: By tracing metabolic pathways, researchers can identify enzymes that are critical for disease progression, which can then be targeted for drug development.
-
Mechanism of Action Studies: Stable isotope labeling can elucidate how a drug candidate perturbs metabolic pathways, providing insights into its mechanism of action.
-
Pharmacokinetic (PK) and Absorption, Distribution, Metabolism, and Excretion (ADME) Studies: By using a stable isotope-labeled version of a drug, its metabolic fate can be accurately tracked in preclinical and clinical studies. This helps in determining the drug's bioavailability, half-life, and major metabolic routes without the need for radioactive tracers.
-
Toxicity Studies: Alterations in metabolic fluxes upon drug treatment can indicate potential off-target effects and toxicity.
Workflow for a Stable Isotope-Labeled Drug Metabolism Study
The Cornerstone of Quantitative Mass Spectrometry: A Technical Guide to Internal Standards
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative analysis, particularly within the demanding realms of pharmaceutical development and clinical research, the accuracy and precision of mass spectrometry data are paramount. The inherent variability in sample preparation, instrument response, and matrix effects can introduce significant error, compromising the reliability of results. The use of an internal standard (IS) is a fundamental and indispensable practice to mitigate these variables and ensure the integrity of quantitative data. This technical guide provides an in-depth exploration of the core principles, selection, and application of internal standards in mass spectrometry.
The Fundamental Role of the Internal Standard
An internal standard is a compound of known concentration that is added to all calibration standards, quality control (QC) samples, and unknown samples before analysis.[1][2] Its primary purpose is to correct for variations that can occur at multiple stages of the analytical workflow.[3] By calculating the ratio of the analyte's response to the internal standard's response, analysts can normalize for fluctuations, leading to more accurate and precise quantification.[4]
The core principle lies in the assumption that the internal standard will behave similarly to the analyte of interest throughout the entire analytical process, from sample extraction to detection. Any loss of analyte during sample preparation or variation in instrument signal should be mirrored by a proportional change in the internal standard's signal. This ratiometric approach effectively cancels out these sources of error.
Internal standards are crucial for compensating for:
-
Variability in Sample Preparation: Losses can occur during steps like liquid-liquid extraction, solid-phase extraction, and protein precipitation. An IS added at the beginning of this process will experience similar losses as the analyte, correcting for this variability.
-
Injection Volume Precision: Minor differences in the volume of sample injected into the mass spectrometer can lead to proportional changes in both the analyte and IS signals, which are normalized by the ratio.
-
Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of the analyte in the mass spectrometer's source, a phenomenon known as the matrix effect. An ideal IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement.
-
Instrumental Drift: The sensitivity of a mass spectrometer can fluctuate over the course of an analytical run. As both the analyte and IS are affected by these changes simultaneously, the response ratio remains stable.
Types of Internal Standards: A Comparative Overview
The selection of an appropriate internal standard is critical for the development of a robust quantitative assay. The two primary categories of internal standards used in mass spectrometry are Stable Isotope-Labeled (SIL) Internal Standards and Structural Analogues.
Stable Isotope-Labeled (SIL) Internal Standards
A SIL-IS is a form of the analyte where one or more atoms have been replaced with their heavy isotopes (e.g., ²H (deuterium), ¹³C, ¹⁵N). This makes the SIL-IS nearly identical to the analyte in terms of its physicochemical properties, such as polarity, pKa, and solubility. Consequently, SIL internal standards co-elute with the analyte and exhibit almost identical extraction recovery and ionization efficiency. This makes them the "gold standard" for quantitative mass spectrometry.
Advantages of SIL Internal Standards:
-
Optimal Correction for Matrix Effects: Because they co-elute and have the same chemical properties as the analyte, SIL internal standards are the most effective at compensating for ion suppression or enhancement.
-
High Accuracy and Precision: The use of a SIL-IS generally leads to the most accurate and precise results.
-
Regulatory Preference: Regulatory bodies like the FDA and EMA recommend the use of SIL internal standards for bioanalytical method validation whenever possible.
Considerations for SIL Internal Standards:
-
Cost and Availability: Custom synthesis of SIL internal standards can be expensive and time-consuming.
-
Isotopic Purity: The SIL-IS should have high isotopic purity to prevent its contribution to the analyte's signal.
-
Chromatographic Separation: While ideally co-eluting, deuterium-labeled standards can sometimes exhibit a slight chromatographic shift from the analyte, which may lead to differential matrix effects. Using ¹³C or ¹⁵N labeling is often preferred to minimize this effect.
-
Mass Difference: The mass difference between the SIL-IS and the analyte should be sufficient (typically at least 3-4 Da) to prevent isotopic crosstalk.
Structural Analogues (Surrogate Standards)
When a SIL-IS is not available, a structural analogue can be a suitable alternative. A structural analogue is a molecule that is chemically similar to the analyte but structurally distinct enough to be chromatographically separated and detected by the mass spectrometer.
Advantages of Structural Analogues:
-
Wider Availability and Lower Cost: A suitable structural analogue may be more readily available and less expensive than a custom-synthesized SIL-IS.
Considerations for Structural Analogues:
-
Differences in Physicochemical Properties: Even small structural differences can lead to variations in extraction recovery, chromatographic retention time, and ionization efficiency compared to the analyte.
-
Potential for Differential Matrix Effects: If the structural analogue does not co-elute with the analyte, it may not effectively compensate for matrix effects.
-
Careful Selection is Crucial: The chosen analogue must be shown to track the analyte's behavior closely throughout the analytical process.
The logical process for selecting an internal standard is visualized in the diagram below.
References
Methodological & Application
Application Notes and Protocols for the Use of 2-(4,5,6,7-Tetradeuterio-1H-indol-3-yl)acetic acid as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative analysis of auxin, primarily indole-3-acetic acid (IAA), is crucial for understanding plant growth, development, and various physiological processes. Accurate quantification of endogenous IAA levels in complex biological matrices requires a robust analytical method to account for sample loss during extraction and purification, as well as for matrix effects in mass spectrometry. The use of a stable isotope-labeled internal standard is the gold standard for such analyses. 2-(4,5,6,7-Tetradeuterio-1H-indol-3-yl)acetic acid (d4-IAA) is an excellent internal standard for the quantification of IAA by mass spectrometry-based methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its chemical and physical properties are nearly identical to those of endogenous IAA, ensuring that it behaves similarly during sample preparation and analysis, thus providing accurate correction for analytical variability.
These application notes provide detailed protocols for the use of d4-IAA as an internal standard for the quantification of IAA in plant tissues.
Quantitative Data Summary
The use of deuterated internal standards like d4-IAA significantly improves the accuracy and precision of IAA quantification. Below is a summary of typical quantitative performance data.
| Parameter | LC-MS/MS | GC-MS | Reference |
| Linearity (r²) | >0.99 | >0.99 | [1] |
| Calibration Range | 10–70 ng/mL | 1 - 100 ng/mL | [1] |
| Limit of Detection (LOD) | 0.02 - 0.1 pmol | ~1 pg | [2][3] |
| Limit of Quantification (LOQ) | 3 - 15 pg | Not specified | [2] |
| Accuracy (% Bias) | <10% | Not specified | |
| Precision (% RSD) | <15% | Not specified | |
| Recovery | >85% | Not specified |
Signaling Pathway
Indole-3-acetic acid is a key regulator of plant growth and development, acting through a well-defined signaling pathway. Understanding this pathway is essential for interpreting the biological significance of IAA quantification.
Experimental Workflow
A typical workflow for the quantification of IAA in plant tissues using d4-IAA as an internal standard is depicted below.
References
Application Note: Quantitative Analysis of Indole-3-Acetic Acid (IAA) in Plant Tissues Using a Deuterated Internal Standard
Introduction
Indole-3-acetic acid (IAA) is the most abundant naturally occurring auxin, a class of plant hormones that plays a pivotal role in virtually all aspects of plant growth and development. Accurate quantification of endogenous IAA levels is crucial for understanding its physiological functions. This application note provides a detailed protocol for the extraction, purification, and quantification of IAA from plant tissues using a deuterated internal standard and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, such as Deuterium-labeled IAA (e.g., d₂-IAA or d₄-IAA) or ¹³C₆-IAA, is essential for accurate quantification as it corrects for sample loss during extraction and purification and compensates for matrix effects during LC-MS/MS analysis.[1][2][3]
Quantitative Data Summary
The following table summarizes typical performance data for the quantification of IAA using a deuterated internal standard with LC-MS/MS.
| Parameter | Typical Value | Reference |
| Recovery Rate | 89-94% | [4][5] |
| Limit of Detection (LOD) | 0.05 µM | |
| Limit of Quantification (LOQ) | 0.05 to 2 µM | |
| Linearity Range | 0.5 to 10 µg L⁻¹ | |
| Precision (Intra-day & Inter-day) | < 15% RSD |
Experimental Protocol
This protocol is designed for the extraction and quantification of IAA from small amounts of plant tissue (typically 5-100 mg fresh weight).
1. Materials and Reagents
-
Plant tissue (e.g., Arabidopsis seedlings, tomato leaves)
-
Deuterated indole-3-acetic acid (d₂-IAA, d₄-IAA, or ¹³C₆-IAA) as an internal standard
-
Liquid nitrogen
-
Extraction Solvent: 80% (v/v) Methanol in water
-
Solid Phase Extraction (SPE) Columns (e.g., C18 cartridges)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Microcentrifuge tubes (1.5 mL and 2 mL)
-
Homogenizer (e.g., bead beater, mortar and pestle)
-
Centrifuge
-
Vacuum manifold for SPE
-
LC-MS/MS system with an electrospray ionization (ESI) source
2. Sample Preparation and Homogenization
-
Harvest plant tissue and immediately flash-freeze in liquid nitrogen to quench metabolic activity.
-
Accurately weigh 5-100 mg of frozen tissue into a pre-chilled 2 mL microcentrifuge tube containing homogenization beads.
-
Add a known amount of deuterated IAA internal standard to each sample. The amount should be comparable to the expected endogenous IAA levels.
-
Add 1 mL of pre-chilled 80% methanol to each tube.
-
Homogenize the tissue using a bead beater or a pre-chilled mortar and pestle until a fine powder is obtained.
-
Incubate the homogenate at 4°C for 1 hour with gentle shaking to ensure complete extraction.
-
Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant and transfer it to a new microcentrifuge tube.
3. Solid Phase Extraction (SPE) Purification
-
Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of ultrapure water.
-
Dilute the supernatant from step 2.8 with 1 mL of ultrapure water to reduce the methanol concentration.
-
Load the diluted supernatant onto the conditioned C18 SPE cartridge.
-
Wash the cartridge with 1 mL of ultrapure water to remove polar impurities.
-
Elute the IAA and the deuterated standard with 1 mL of 80% methanol.
-
Dry the eluate completely using a vacuum concentrator or a gentle stream of nitrogen.
-
Reconstitute the dried sample in 100 µL of 50% methanol for LC-MS/MS analysis.
4. LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the analytes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
IAA (Endogenous): Monitor the transition from the precursor ion (m/z) to a specific product ion.
-
Deuterated IAA (Internal Standard): Monitor the corresponding transition for the deuterated analogue. The precursor and product ions will have a higher m/z value depending on the number of deuterium atoms.
-
-
5. Data Analysis
-
Integrate the peak areas for the endogenous IAA and the deuterated internal standard for each sample.
-
Calculate the ratio of the endogenous IAA peak area to the internal standard peak area.
-
Quantify the amount of endogenous IAA in the sample by comparing the peak area ratio to a standard curve prepared with known amounts of unlabeled IAA and a fixed amount of the deuterated internal standard.
Workflow Diagram
References
- 1. Auxin Analysis | Plant Metabolomics Facility [metabolomics.cfans.umn.edu]
- 2. researchgate.net [researchgate.net]
- 3. Facile preparation of deuterium-labeled standards of indole-3-acetic acid (IAA) and its metabolites to quantitatively analyze the disposition of exogenous IAA in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purification of 3-indolylacetic acid by solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Indole-3-Acetic Acid (IAA) by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction Indole-3-acetic acid (IAA) is the most abundant and physiologically active auxin in plants, playing a crucial role in various developmental processes such as cell elongation, division, and differentiation.[1] Accurate quantification of IAA is essential for understanding plant physiology, and its role in plant-microbe interactions. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the sensitive and selective determination of IAA in complex biological samples.[2] This application note provides a detailed protocol for the analysis of IAA using GC-MS, including sample preparation, derivatization, and instrumental analysis.
Principle The quantitative analysis of IAA by GC-MS involves several key steps. First, IAA is extracted from the biological matrix, typically using an organic solvent. The extract is then purified to remove interfering substances, often employing techniques like solid-phase extraction (SPE).[3] Due to its low volatility and polar nature, IAA requires a derivatization step to convert it into a more volatile and thermally stable compound suitable for gas chromatography.[4] Common derivatization methods include methylation or silylation. The derivatized IAA is then separated from other components on a GC column and subsequently detected and quantified by a mass spectrometer, often using selected ion monitoring (SIM) or selected reaction monitoring (SRM) for enhanced sensitivity and specificity.[5] For accurate quantification, an isotopically labeled internal standard, such as [¹³C₆]-IAA, is typically added at the beginning of the sample preparation process.
Experimental Protocols
Sample Preparation: Extraction and Purification
This protocol is a general guideline for extracting IAA from plant tissues. Modifications may be necessary depending on the specific sample matrix.
Materials:
-
Plant tissue (50-100 mg fresh weight)
-
Liquid nitrogen
-
Extraction buffer: 80% acetone in water with 2.5 mM diethyl dithiocarbamate
-
Isotopically labeled internal standard (e.g., [¹³C₆]-IAA or [²H₅]-IAA)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18 or amino anion exchange)
-
Methanol, Acetic Acid, Diethyl Ether
-
Centrifuge
Procedure:
-
Homogenization: Freeze the plant tissue sample in liquid nitrogen and grind it to a fine powder using a mortar and pestle.
-
Extraction: Transfer the powdered sample to a centrifuge tube. Add 1 mL of pre-chilled extraction buffer and the internal standard. Vortex thoroughly and incubate for 6 hours at 4°C with gentle shaking.
-
Centrifugation: Centrifuge the sample at 10,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
Solvent Evaporation & Partitioning: Remove the organic solvent from the supernatant in a vacuum evaporator. Adjust the pH of the remaining aqueous phase to 7.0 and partition three times with an equal volume of diethyl ether to remove lipids and other non-polar compounds. Discard the ether phase.
-
Acidification & SPE: Acidify the aqueous phase to pH 2.7 with acetic acid. Condition an SPE column (e.g., C18) with methanol followed by water. Apply the acidified sample to the column.
-
Washing & Elution: Wash the column with 1% acetic acid to remove polar impurities. Elute the IAA fraction with 60% methanol/1% acetic acid.
-
Drying: Evaporate the eluate to complete dryness under a stream of nitrogen gas before proceeding to derivatization.
Derivatization: Methylation
Methylation of the carboxylic acid group of IAA increases its volatility for GC analysis. Diazomethane is effective but highly toxic and explosive. An alternative is the use of aqueous chloroformate. Below is a general methylation protocol.
Materials:
-
Dried sample extract
-
Diazomethane solution in diethyl ether (use with extreme caution in a fume hood) OR Trimethylsilyldiazomethane.
-
Methanol
Procedure (using Diazomethane):
-
Re-dissolve the dried sample extract in a small volume of methanol (e.g., 50 µL).
-
Add freshly prepared diazomethane solution dropwise until a faint yellow color persists, indicating a slight excess of the reagent.
-
Allow the reaction to proceed for 10-15 minutes at room temperature.
-
Gently evaporate the excess diazomethane and solvent under a stream of nitrogen.
-
Reconstitute the derivatized sample in a suitable solvent (e.g., ethyl acetate) for GC-MS injection.
GC-MS Analysis
The following are typical instrument parameters. Optimization may be required based on the specific instrument and column used.
Procedure:
-
Inject 1-2 µL of the derivatized sample into the GC-MS system.
-
Acquire data in Selected Ion Monitoring (SIM) or Selected Reaction Monitoring (SRM) mode for highest sensitivity and selectivity.
Data Presentation
Table 1: Example GC-MS Instrument Conditions
| Parameter | Setting |
| Gas Chromatograph | |
| GC System | Agilent 7890A or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Injection Mode | Splitless |
| Injector Temperature | 250°C |
| Oven Program | |
| Initial Temperature | 50°C, hold for 2 min |
| Ramp Rate | 20°C/min to 280°C |
| Final Temperature | 280°C, hold for 5 min |
| Mass Spectrometer | |
| MS System | Agilent 5975C or equivalent |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Transfer Line Temp. | 280°C |
| Ion Source Temp. | 230°C |
| (Note: These parameters are adapted from general knowledge and literature, such as the methods described for bacterial metabolite analysis) |
Table 2: Mass Spectrometry Parameters for SIM Analysis
| Compound | Derivatization | Precursor Ion (m/z) | Quantifier Ion (m/z) | Qualifier Ion (m/z) |
| Indole-3-acetic acid | Methyl Ester | 189 | 130 | 189 |
| [²H₅]-IAA Internal Std | Methyl Ester | 194 | 135 | 194 |
| [¹³C₆]-IAA Internal Std | Methyl Ester | 195 | 136 | 195 |
| (Note: Ion selection is based on typical fragmentation patterns of methyl-IAA and its labeled analogs.) |
Table 3: Method Performance Characteristics
| Parameter | Typical Value | Reference |
| Detection Limit (LOD) | 1-10 pg | |
| Quantification Limit (LOQ) | 500 fg - 1 ng/g | |
| Recovery | > 80% | |
| Linearity (R²) | > 0.99 | - |
Visualizations
Experimental Workflow Diagram
Caption: Overall workflow for the quantitative analysis of IAA by GC-MS.
IAA Derivatization Principle
Caption: Conversion of polar IAA to a volatile ester for GC analysis.
Data Analysis and Calculation
The concentration of endogenous IAA in the sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard. A calibration curve is generated by analyzing standards containing known concentrations of IAA and a fixed concentration of the internal standard.
Formula: Concentration_IAA = (Area_IAA / Area_IS) * (Concentration_IS / Response_Factor) * (Volume_extract / Sample_Weight)
Where:
-
Area_IAA : Peak area of the endogenous IAA quantifier ion.
-
Area_IS : Peak area of the internal standard quantifier ion.
-
Concentration_IS : Concentration of the internal standard added to the sample.
-
Response_Factor : Calculated from the calibration curve.
Conclusion This application note outlines a robust and sensitive method for the quantification of indole-3-acetic acid in biological samples using GC-MS. The protocol involves efficient extraction, purification, and derivatization, followed by selective mass spectrometric detection. The use of an isotopically labeled internal standard ensures high accuracy and precision, making this method suitable for demanding research and development applications.
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. A Rapid and Simple Procedure for Purification of Indole-3-Acetic Acid Prior to GC-SIM-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. Simultaneous Quantitation of Indole 3-Acetic Acid and Abscisic Acid in Small Samples of Plant Tissue by Gas Chromatography/Mass Spectrometry/Selected Ion Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
High-Throughput Screening of Auxin Levels in Plant Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Auxin, a class of plant hormones with indole-3-acetic acid (IAA) as the most abundant natural form, plays a pivotal role in regulating nearly every aspect of plant growth and development. The precise spatial and temporal distribution of auxin is critical for processes such as cell division and elongation, tissue differentiation, and responses to environmental stimuli. Consequently, the ability to accurately and rapidly quantify auxin levels in plant samples is essential for fundamental plant biology research, agricultural biotechnology, and the development of novel plant growth regulators. This document provides detailed application notes and protocols for high-throughput screening of auxin levels, focusing on mass spectrometry-based methods and emerging biosensor technologies.
Methods for High-Throughput Auxin Quantification
High-throughput analysis of auxin demands methods that are not only sensitive and specific but also rapid and amenable to automation. The primary techniques employed for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and genetically encoded biosensors.
Comparison of High-Throughput Auxin Analysis Methods
The choice of method depends on the specific research question, required sensitivity, sample throughput needs, and available instrumentation. Below is a summary of the key quantitative parameters for each technique.
| Parameter | GC-MS | LC-MS/MS | Genetically Encoded Biosensors |
| Typical Sample Weight | 5 - 25 mg fresh weight[1][2][3] | 10 mg fresh weight or less[4] | In vivo (whole seedlings, tissues, or cells) |
| Throughput | >500 samples per week (with automation)[1] | High, amenable to autosamplers | Very high (e.g., plate reader-based assays) |
| Sensitivity (LOD/LOQ) | LOD: ~1 pg for IAA standards | LOD: 0.83–11.2 ng/mL for IAA in plant matrix | EC50: ~40 nM to ~11 µM |
| Dynamic Range | Linear over several orders of magnitude | Wide linear range | Can span up to five orders of magnitude |
| Derivatization | Required | Not typically required | Not applicable |
Auxin Signaling Pathway
Understanding the molecular mechanisms of auxin action is crucial for interpreting quantitative data. The canonical auxin signaling pathway involves three main protein families: the TRANSPORT INHIBITOR RESPONSE1/AUXIN SIGNALING F-BOX (TIR1/AFB) auxin co-receptors, the Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) transcriptional repressors, and the AUXIN RESPONSE FACTOR (ARF) transcription factors.
Caption: Canonical auxin signaling pathway in the nucleus.
Experimental Workflow for High-Throughput Auxin Screening
A generalized workflow for high-throughput auxin analysis using mass spectrometry is outlined below. This workflow can be adapted for both GC-MS and LC-MS/MS methodologies.
Caption: Generalized high-throughput auxin analysis workflow.
Detailed Experimental Protocols
Protocol 1: High-Throughput Auxin Quantification by GC-MS
This protocol is adapted from established methods for the precise, high-throughput determination of free IAA in plant tissue by isotope dilution analysis using gas chromatography-mass spectrometry (GC-MS).
1. Sample Preparation and Homogenization
-
Harvest 5-25 mg of fresh plant tissue and immediately flash-freeze in liquid nitrogen.
-
Accurately weigh the frozen tissue.
-
To each sample, add a known amount of a stable isotope-labeled internal standard (e.g., [¹³C₆]IAA).
-
Add homogenization buffer (e.g., 65% isopropanol, 35% 0.2 M imidazole, pH 7.0) and a tungsten carbide bead.
-
Homogenize the tissue using a bead beater.
2. Extraction and Solid-Phase Purification (SPE)
-
Centrifuge the homogenate to pellet debris.
-
The supernatant is subjected to a two-step solid-phase extraction.
-
Step 1 (Amino Phase): Load the supernatant onto an amino (NH₂) SPE column. Wash the column and elute the auxin-containing fraction.
-
Step 2 (Polymethylmethacrylate Epoxide Phase): Load the eluate from the amino phase onto a polymethylmethacrylate epoxide (PMME) SPE column. Wash and elute the purified auxin fraction.
3. Derivatization
-
Dry the purified fraction under a stream of nitrogen or in a vacuum concentrator.
-
Resuspend the dried sample in an appropriate solvent.
-
Add ethereal diazomethane to methylate the carboxylic acid group of IAA. This step increases the volatility of the analyte for GC-MS analysis.
4. GC-MS Analysis
-
Inject the derivatized sample into a GC-MS system.
-
Use a suitable GC column and temperature program to separate the methylated IAA from other compounds.
-
The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode to monitor characteristic ions of endogenous IAA and the labeled internal standard.
5. Data Analysis
-
Integrate the peak areas for the selected ions of endogenous IAA and the internal standard.
-
Calculate the amount of endogenous IAA in the original sample based on the ratio of the peak areas and the known amount of the added internal standard.
Protocol 2: High-Throughput Auxin Quantification by LC-MS/MS
This protocol outlines a general procedure for the quantification of auxin and its metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which often does not require derivatization.
1. Sample Preparation and Extraction
-
Harvest and flash-freeze 1-10 mg of plant tissue.
-
Homogenize the tissue in an ice-cold extraction buffer (e.g., 50 mM Na-phosphate buffer, pH 7.0) containing an antioxidant and a known amount of stable isotope-labeled internal standards for each analyte of interest.
-
Centrifuge to pellet cell debris.
2. Solid-Phase Extraction (SPE)
-
Load the supernatant onto a C18 SPE cartridge.
-
Wash the cartridge with a weak solvent to remove polar impurities.
-
Elute the auxins with a stronger solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness.
3. LC-MS/MS Analysis
-
Reconstitute the dried sample in the initial mobile phase.
-
Inject the sample into an LC-MS/MS system equipped with a C18 column.
-
Use a suitable gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate the auxins.
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. For each auxin, a specific precursor ion is selected and fragmented to produce a characteristic product ion. The transition from the precursor to the product ion is monitored for quantification.
4. Data Analysis
-
Integrate the peak areas for the MRM transitions of the endogenous auxins and their corresponding internal standards.
-
Construct a calibration curve using standards of known concentrations.
-
Quantify the endogenous auxin levels in the samples by comparing their peak area ratios to the calibration curve.
Conclusion
The methodologies presented here provide robust and high-throughput options for the quantification of auxin levels in plant samples. The choice between GC-MS and LC-MS/MS will depend on the specific analytical needs, with LC-MS/MS generally offering higher specificity and the ability to analyze a wider range of compounds without derivatization. Genetically encoded biosensors represent a powerful complementary approach for in vivo, real-time monitoring of auxin dynamics. The provided protocols and comparative data will aid researchers in selecting and implementing the most appropriate method for their high-throughput auxin screening needs.
References
- 1. A high-throughput method for the quantitative analysis of auxins | Springer Nature Experiments [experiments.springernature.com]
- 2. A high-throughput method for the quantitative analysis of auxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application of Deuterium-Labeled IAA (IAA-d4) in Plant Hormone Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Deuterium-labeled indole-3-acetic acid (IAA-d4) is a powerful tool for investigating the dynamic processes of auxin metabolism, transport, and signaling in plants. As a stable isotope-labeled internal standard, IAA-d4 is indispensable for accurate quantification of endogenous IAA levels using mass spectrometry (MS). Its use allows researchers to distinguish between the naturally occurring hormone and the exogenously applied or internally standardized compound, enabling precise measurements of metabolic rates, transport kinetics, and pathway elucidation.
The primary application of IAA-d4 lies in its use as an internal standard for isotope dilution analysis.[1] This method is the gold standard for quantitative hormone analysis due to its high accuracy and precision.[2] By adding a known amount of IAA-d4 to a plant tissue sample at the beginning of the extraction process, any losses of the analyte during sample preparation and analysis can be corrected for, as the labeled and unlabeled forms of IAA exhibit nearly identical chemical and physical properties.[1][2] This approach significantly improves the reliability of quantification, which is crucial for understanding the subtle changes in auxin homeostasis that regulate plant growth and development.[3]
Furthermore, feeding studies with IAA-d4 can be employed to trace the metabolic fate of auxin in plant tissues. By supplying IAA-d4 to plants, researchers can track its conversion into various catabolites and conjugates, such as oxindole-3-acetic acid (oxIAA), indole-3-acetyl-aspartic acid (IAAsp), and indole-3-acetyl-glutamic acid (IAGlu). This allows for the determination of the rates of different metabolic pathways and how these are affected by genetic mutations, environmental stimuli, or chemical treatments. Such studies are vital for identifying key enzymes and regulatory points in auxin metabolism, providing potential targets for the development of novel plant growth regulators.
Quantitative Data Summary
The following tables summarize quantitative data from studies that have utilized stable isotope-labeled IAA to investigate auxin metabolism.
| Parameter | Plant Species | Tissue | Rate | Reference |
| Biosynthesis Rate | Zea mays | Coleoptile Apex | 8.6 nM/h | |
| Conjugation Rate (IAAsp formation) | Arabidopsis thaliana | Seedlings | Up to ~100 µM/h | |
| Conjugate Hydrolysis Rate | Seed Plants (various) | - | 10 nM/h - 1 µM/h | |
| Catabolism Rate | Seed Plants (various) | - | 10 nM/h - 1 µM/h |
Table 1: Rates of Auxin Metabolism. This table presents the rates of key metabolic processes for auxin in different plant species and tissues. The high rate of conjugation suggests it is a primary mechanism for regulating active IAA levels.
| Time (minutes) | ¹³C₆-IAA Level (relative abundance) - Mock | ¹³C₆-IAA Level (relative abundance) - YDF inhibitor |
| 0 | 0 | 0 |
| 30 | ~25 | ~15 |
| 60 | ~45 | ~25 |
| 120 | ~70 | ~35 |
| 240 | ~100 | ~50 |
Table 2: Incorporation of ¹³C₆-anthranilate into IAA in Arabidopsis seedlings. This table shows the relative abundance of ¹³C₆-labeled IAA over time after feeding with a labeled precursor, with and without the inhibitor YDF. The data demonstrates the utility of stable isotope labeling in studying the effects of inhibitors on auxin biosynthesis.
Experimental Protocols
Protocol 1: Quantification of Endogenous IAA using IAA-d4 as an Internal Standard
This protocol describes the use of IAA-d4 for the accurate quantification of IAA in plant tissues by gas chromatography-mass spectrometry (GC-MS).
Materials:
-
Plant tissue (e.g., Arabidopsis seedlings, 25 mg fresh weight)
-
IAA-d4 (deuterium-labeled indole-3-acetic acid)
-
Extraction solvent (e.g., 80% methanol)
-
Solid-phase extraction (SPE) columns (amino and polymethylmethacrylate)
-
Diazomethane for derivatization
-
GC-MS system
Procedure:
-
Harvesting: Harvest 25 mg of fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Extraction: Homogenize the frozen tissue in a pre-chilled mortar with 1 mL of extraction solvent. Add a known amount of IAA-d4 as an internal standard.
-
Purification:
-
Centrifuge the homogenate and collect the supernatant.
-
Pass the supernatant through an amino SPE column to remove interfering compounds.
-
Further purify the eluate using a polymethylmethacrylate SPE column.
-
-
Derivatization: Evaporate the purified extract to dryness under a stream of nitrogen. Derivatize the residue with diazomethane to form methyl-IAA, which is more volatile and suitable for GC-MS analysis.
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS system. Monitor the characteristic ions for both endogenous (unlabeled) methyl-IAA and the IAA-d4 methyl-ester internal standard.
-
Data Analysis: Calculate the amount of endogenous IAA by comparing the peak area of the unlabeled IAA to that of the known amount of the IAA-d4 internal standard.
Protocol 2: IAA-d4 Feeding Experiment to Trace Auxin Metabolism
This protocol outlines a feeding experiment using IAA-d4 to study the metabolic fate of auxin in Arabidopsis seedlings.
Materials:
-
Arabidopsis thaliana seedlings (12-day-old)
-
IAA-d4 solution
-
Liquid culture medium (e.g., Murashige and Skoog)
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Seedling Growth: Grow Arabidopsis seedlings on sterile agar plates for 12 days.
-
IAA-d4 Application: Transfer the seedlings to a liquid culture medium containing a known concentration of IAA-d4.
-
Time-Course Sampling: Collect seedling samples at various time points (e.g., 0, 30, 60, 120, 240 minutes) after the application of IAA-d4. Immediately freeze the samples in liquid nitrogen.
-
Extraction: Extract the metabolites from the frozen seedlings using an appropriate solvent (e.g., 80% methanol).
-
LC-MS Analysis: Analyze the extracts using a high-sensitivity LC-MS system to identify and quantify IAA-d4 and its metabolites.
-
Metabolite Profiling: Identify the different metabolic products of IAA-d4, such as oxIAA-d4, IAAsp-d4, and IAGlu-d4, based on their mass-to-charge ratios and retention times compared to authentic standards.
-
Data Analysis: Quantify the levels of IAA-d4 and its metabolites at each time point to determine the rates of metabolic conversion.
Visualizations
Caption: Auxin Signaling Pathway.
Caption: IAA-d4 Experimental Workflow.
References
Application Notes: Stable Isotope Dilution Method for Absolute Quantification of Auxin
Introduction
Indole-3-acetic acid (IAA), the principal auxin in most plants, is a critical signaling molecule that regulates nearly every aspect of plant growth and development. Its profound physiological effects are mediated by concentration gradients within tissues, making the precise and accurate quantification of its endogenous levels essential for research. However, the analysis is challenging due to the typically low concentrations of auxins (0.1–50 ng/g fresh weight) and the presence of complex, interfering substances in plant extracts.[1]
The stable isotope dilution (SID) method, coupled with mass spectrometry (MS), has become the gold standard for the absolute quantification of auxin and its metabolites. This technique relies on the addition of a known quantity of a stable isotope-labeled analog of the target analyte (e.g., ¹³C₆-IAA or D₅-IAA) as an internal standard at the earliest stage of sample preparation.[2][3][4] Because the labeled standard is chemically and physically almost identical to the endogenous analyte, it experiences the same losses during extraction, purification, and analysis. By measuring the ratio of the endogenous (native) analyte to the isotope-labeled standard in the final mass spectrometric analysis, the initial amount of the endogenous compound can be calculated with high accuracy, effectively correcting for procedural losses and variations in instrument response.[1]
This powerful method offers unparalleled sensitivity and specificity, enabling researchers to obtain reliable quantitative data from minute amounts of plant tissue (as low as 5-25 mg).
Experimental Protocols
This section provides a detailed protocol for the absolute quantification of Indole-3-Acetic Acid (IAA) from plant tissues using the stable isotope dilution method with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Preparation of Internal Standard
The accuracy of the SID method is fundamentally dependent on the purity and known concentration of the stable isotope-labeled internal standard.
-
Selection of Standard: Commonly used internal standards for IAA analysis include [¹³C₆]IAA and deuterium-labeled IAA (e.g., D₄-IAA, D₅-IAA, D₇-IAA). Polydeuterated or ¹³C-labeled standards are preferred as their mass difference with the native IAA is significant enough to prevent spectral overlap from natural heavy isotopes.
-
Source: High-purity labeled standards can be synthesized in-house or purchased from commercial suppliers.
-
Stock Solution: Prepare a stock solution of the internal standard (e.g., 1 mg/mL) in a suitable solvent like methanol or ethanol. Store at -20°C or below. From this, create a series of working solutions of known concentrations to be used for spiking samples and creating calibration curves.
Sample Preparation and Extraction
This phase is critical for preserving the analyte and ensuring proper mixing with the internal standard.
-
Sample Collection: Harvest plant tissue (e.g., 10-50 mg fresh weight) and immediately flash-freeze it in liquid nitrogen to quench all metabolic activity. Store samples at -80°C until extraction.
-
Homogenization and Spiking:
-
Place the frozen tissue in a 2 mL microcentrifuge tube with 2-3 stainless steel beads.
-
Add a precise and known amount of the internal standard (e.g., 0.1-0.5 ng of [¹³C₆]IAA for a 20 mg sample). The amount should be comparable to the expected endogenous level.
-
Add 1 mL of pre-chilled extraction buffer (e.g., 65% isopropanol, 35% 0.2 M imidazole buffer, pH 7.0).
-
Homogenize the tissue using a bead beater (e.g., Geno/Grinder) for 4 minutes at 1750 RPM.
-
Incubate the homogenate on ice for 1 hour to ensure complete extraction.
-
Centrifuge at high speed (e.g., 25,000 x g) for 10 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant to a new tube.
-
Solid-Phase Extraction (SPE) for Purification
Purification is necessary to remove interfering compounds from the crude extract that can cause ion suppression in the mass spectrometer.
-
SPE Column: Use a mixed-mode or reverse-phase SPE cartridge/tip appropriate for acidic compounds (e.g., polymethylmethacrylate or amino-based sorbents).
-
Procedure:
-
Conditioning: Condition the SPE tip by washing with 1 mL of methanol followed by 1 mL of the extraction buffer.
-
Loading: Load the supernatant from the previous step onto the SPE tip.
-
Washing: Wash the tip with a weak solvent (e.g., 1 mL of 5% methanol in water) to remove polar impurities.
-
Elution: Elute the auxin fraction with an appropriate solvent (e.g., 1 mL of 95% methanol with 1% acetic acid).
-
Drying: Dry the eluate completely under a stream of nitrogen gas or in a vacuum concentrator.
-
LC-MS/MS Analysis
The purified and dried sample is now ready for instrumental analysis. While GC-MS is a viable option and often involves a derivatization step, modern protocols increasingly use UHPLC-MS/MS for its high throughput and sensitivity without requiring derivatization.
-
Sample Reconstitution: Reconstitute the dried sample in a small, known volume (e.g., 50-100 µL) of the initial mobile phase (e.g., 15% acetonitrile with 0.1% formic acid).
-
Chromatography:
-
System: A UHPLC system is preferred for better resolution and shorter run times.
-
Column: A reverse-phase column (e.g., C18 or Phenyl-Hexyl) is typically used.
-
Mobile Phase: A gradient of water with formic acid (Solvent A) and acetonitrile or methanol with formic acid (Solvent B) is common.
-
-
Mass Spectrometry:
-
System: A triple quadrupole mass spectrometer is ideal for quantitative analysis.
-
Ionization: Electrospray ionization (ESI) in negative or positive ion mode is used.
-
Detection Mode: Use Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) for maximum sensitivity and selectivity. This involves monitoring a specific precursor-to-product ion transition for both the native IAA and the labeled internal standard.
-
Data Analysis and Quantification
The absolute concentration of endogenous IAA is calculated based on the ratio of peak areas.
-
Integrate the peak areas for the selected MRM transitions of both the endogenous IAA and the labeled internal standard ([¹³C₆]IAA).
-
Calculate the ratio of the peak area of the endogenous IAA to the peak area of the internal standard.
-
Determine the concentration of IAA in the sample using a calibration curve prepared with known amounts of unlabeled IAA standard and a fixed amount of the internal standard.
-
The final concentration is expressed as ng per gram of fresh weight (ng/g FW) of the original plant tissue.
Data Presentation
Quantitative data should be presented clearly for comparison and interpretation.
Table 1: Common Stable Isotope-Labeled Internal Standards for Auxin Quantification
| Internal Standard | Chemical Formula | Mass Shift (vs. IAA) | Common Application |
| [¹³C₆]Indole-3-acetic acid | C₄¹³C₆H₉NO₂ | +6 Da | Gold standard for LC-MS and GC-MS; avoids back-exchange issues. |
| [²H₅]Indole-3-acetic acid (d₅-IAA) | C₁₀H₄D₅NO₂ | +5 Da | Widely used for LC-MS and GC-MS. |
| [²H₄]Indole-3-acetic acid (d₄-IAA) | C₁₀H₅D₄NO₂ | +4 Da | Used as an internal standard for GC-MS analysis. |
| [¹⁵N₁]Indole-3-acetic acid | C₁₀H₉¹⁵NNO₂ | +1 Da | Used in metabolic labeling studies to trace nitrogen incorporation. |
Table 2: Example of LC-MS/MS Parameters (MRM) for IAA Quantification
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Endogenous IAA | 176.1 | 130.1 | Positive (ESI+) |
| [¹³C₆]IAA | 182.1 | 136.1 | Positive (ESI+) |
| Endogenous IAA | 174.1 | 130.1 | Negative (ESI-) |
| [¹³C₆]IAA | 180.1 | 136.1 | Negative (ESI-) |
Table 3: Representative Endogenous IAA Concentrations in Plant Tissues
| Plant Species | Tissue | IAA Concentration (ng/g FW) | Reference Method |
| Arabidopsis thaliana | 12-day-old seedlings | ~15-25 | LC-MS/MS |
| Zea mays | Geotropically stimulated shoots (upper half) | ~10-20 | GC-MS |
| Zea mays | Geotropically stimulated shoots (lower half) | ~25-40 | GC-MS |
| Vigna radiata | Cuttings (24h after severance) | ~40-60 | HPLC-ESI-MS/MS |
Visualizations
Workflow and Principles
Caption: General Workflow for Auxin Quantification.
Caption: Principle of Stable Isotope Dilution.
Caption: Simplified Tryptophan-Dependent Auxin Biosynthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Deuteration of Indole Compounds: Synthesis of Deuterated Auxins, Indole-3-acetic Acid-d5 and Indole-3-butyric Acid-d5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A high-throughput method for the quantitative analysis of auxins - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring Auxin Transport in Plants Using Deuterated Indole-3-Acetic Acid (IAA)
Application Note
Introduction
Indole-3-acetic acid (IAA) is the most abundant naturally occurring auxin in plants, playing a crucial role in regulating nearly every aspect of plant growth and development. Understanding the spatial and temporal distribution of IAA is paramount to deciphering its complex signaling networks. The transport of IAA, particularly polar transport, establishes auxin gradients that are fundamental for processes such as embryogenesis, organogenesis, and tropic responses. The use of stable isotope-labeled IAA, such as deuterated IAA (e.g., D2-IAA, D4-IAA, or D5-IAA), coupled with mass spectrometry, offers a powerful and quantitative method to trace and measure auxin transport within plant tissues. This approach overcomes the limitations of using radiolabeled auxins by providing greater specificity and the ability to distinguish the applied auxin from endogenous pools and its metabolic derivatives.[1][2]
This document provides detailed protocols for measuring auxin transport in plants using deuterated IAA, with a focus on gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for quantification. It is intended for researchers, scientists, and drug development professionals working in plant biology and related fields.
Principle of the Method
The core principle of this method is isotope dilution analysis. A known amount of deuterated IAA (the internal standard) is applied to the plant tissue. After a defined transport period, the tissue is harvested, and the amount of transported deuterated IAA in a distal section is quantified using mass spectrometry. The distinct mass-to-charge ratio (m/z) of the deuterated IAA allows it to be distinguished from the endogenous, unlabeled IAA. By comparing the signal of the transported deuterated IAA to that of a known amount of another stable isotope-labeled IAA (e.g., ¹³C₆-IAA) added during extraction, precise and absolute quantification can be achieved.[1][3]
Advantages of Using Deuterated IAA
-
High Specificity: Mass spectrometry can easily differentiate between deuterated IAA and endogenous IAA, eliminating background signal.
-
Accurate Quantification: Isotope dilution analysis allows for precise measurement of transported auxin, correcting for losses during sample preparation.[3]
-
Metabolic Stability: While metabolism of IAA can occur, the use of stable isotopes allows for the tracking of specific metabolites if desired.
-
Safety: Unlike radiolabeled compounds, stable isotopes are non-radioactive and pose no radiation safety hazards.
Data Presentation
The following tables summarize representative quantitative data from auxin transport experiments using stable isotope-labeled IAA in Arabidopsis thaliana.
Table 1: Basipetal Transport of Stable Isotope-Labeled IAA in Arabidopsis Hypocotyls
| Labeled Auxin | Transport Period (h) | % Transported (of total free labeled IAA) | Inhibition by NPA* | Reference |
| [¹³C₆]IAA | 5 | 29% | Yes |
*NPA (N-1-naphthylphthalamic acid) is an inhibitor of polar auxin transport.
Table 2: Comparison of Transport Rates for Different Auxins
| Auxin | Plant Tissue | Transport Rate (mm/h) | Reference |
| IAA | Arabidopsis Root | 8 - 10 | |
| IBA | Arabidopsis Root | 8 - 10 |
Experimental Protocols
Protocol 1: General Auxin Transport Assay in Arabidopsis Seedlings
This protocol is adapted from methods described for radiolabeled auxin but is applicable for stable isotope-labeled IAA.
1. Plant Growth:
- Grow Arabidopsis thaliana seedlings vertically on appropriate sterile growth medium (e.g., Murashige and Skoog) in a controlled environment chamber.
- Use seedlings of a consistent age and developmental stage for all experiments (e.g., 5-7 days old).
2. Preparation of Deuterated IAA Agar:
- Prepare a stock solution of deuterated IAA (e.g., D₄-IAA) in a suitable solvent (e.g., ethanol or DMSO).
- Prepare a 1% (w/v) agar solution in a buffer (e.g., 0.05% MES, pH 5.7).
- While the agar is still molten, add the deuterated IAA stock solution to a final concentration of 100 nM to 1 µM. Mix thoroughly.
- Cut the solidified agar into small, uniform blocks (donor blocks).
3. Auxin Application and Transport:
- For basipetal transport in hypocotyls, carefully place a donor block containing deuterated IAA on the apex of the hypocotyl.
- For root transport assays, apply the donor block to the root tip.
- Incubate the seedlings in the dark for a defined transport period (e.g., 4-18 hours) to prevent light-induced degradation of IAA.
4. Harvesting:
- After the transport period, excise the section of the plant where the donor block was applied and discard it.
- Excise a distal segment of the tissue of interest (e.g., a 5 mm section of the hypocotyl or root starting 2 mm from the application site).
- Record the fresh weight of the harvested tissue.
- Immediately flash-freeze the tissue in liquid nitrogen and store at -80°C until extraction.
Protocol 2: Quantification of Deuterated IAA by GC-MS
This protocol outlines the extraction, purification, and derivatization of IAA for GC-MS analysis.
1. Extraction:
- Homogenize the frozen plant tissue (typically 2-10 mg fresh weight) in a suitable extraction buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0, containing an antioxidant).
- CRITICAL STEP: Add a known amount of a different stable isotope-labeled internal standard (e.g., [¹³C₆]IAA) to each sample for absolute quantification. For 20 mg of plant tissue, 0.1-0.5 ng of the internal standard is suggested.
- Centrifuge the homogenate to pellet cell debris.
2. Solid-Phase Extraction (SPE):
- Purify the auxin-containing supernatant using SPE tips (e.g., amino and polymethylmethacrylate SPE tips). This step removes interfering compounds.
- Condition the SPE tip according to the manufacturer's instructions.
- Load the supernatant onto the SPE tip.
- Wash the tip to remove unbound substances.
- Elute the auxins with an appropriate solvent.
3. Derivatization:
- Evaporate the eluate to dryness under a stream of nitrogen gas.
- Derivatize the dried residue to make the auxins volatile for GC analysis. A common method is methylation using diazomethane to form methyl-IAA.
- CRITICAL STEP: Diazomethane is explosive and toxic. Handle with extreme caution in a well-ventilated fume hood.
4. GC-MS Analysis:
- Analyze the derivatized samples on a gas chromatograph coupled to a mass spectrometer (GC-MS).
- Use a suitable GC column and temperature program to separate the analytes.
- Operate the mass spectrometer in selected ion monitoring (SIM) or selected reaction monitoring (SRM) mode to detect and quantify the specific ions corresponding to the deuterated IAA and the [¹³C₆]IAA internal standard.
Visualizations
Auxin Transport Signaling Pathway
Caption: Cellular mechanism of polar auxin transport.
Experimental Workflow for Measuring Deuterated IAA Transport
Caption: Experimental workflow for deuterated IAA transport analysis.
References
- 1. Auxin Analysis | Plant Metabolomics Facility [metabolomics.cfans.umn.edu]
- 2. Transport of Indole-3-Butyric Acid and Indole-3-Acetic Acid in Arabidopsis Hypocotyls Using Stable Isotope Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: In Vivo Labeling of Auxin Pathways with Stable Isotopes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo labeling of auxin pathways using stable isotopes. This powerful technique allows for the precise tracing and quantification of auxin biosynthesis, transport, and metabolism, offering critical insights into plant development and hormone signaling dynamics. The methods described herein are primarily focused on the model plant Arabidopsis thaliana but can be adapted for other species.
Core Concepts in Auxin Dynamics
Indole-3-acetic acid (IAA) is the primary native auxin in plants, a class of hormones that governs a vast array of developmental processes, including cell division, elongation, and differentiation.[1][2] Understanding the intricate network that maintains auxin homeostasis is crucial. This network involves a dynamic interplay between biosynthesis, transport, and metabolic inactivation.[3][4]
1.1. Auxin Biosynthesis
In plants, IAA is primarily synthesized from the amino acid L-tryptophan (Trp) via several parallel pathways.[4] The most prominent and universally conserved route is the indole-3-pyruvic acid (IPyA) pathway. This two-step process involves the conversion of Trp to IPyA by the TAA1 family of aminotransferases, followed by the conversion of IPyA to IAA by the YUCCA (YUC) family of flavin monooxygenases.
1.2. Auxin Signaling Pathway
The canonical auxin signaling pathway operates through a de-repression mechanism in the nucleus. At low auxin concentrations, AUXIN/INDOLE-3-ACETIC ACID (Aux/IAA) proteins repress AUXIN RESPONSE FACTOR (ARF) transcription factors, preventing the expression of auxin-responsive genes. When auxin is present, it acts as a molecular glue, promoting the formation of a co-receptor complex between TIR1/AFB F-box proteins and Aux/IAA repressors. This interaction targets the Aux/IAA protein for ubiquitination and subsequent degradation by the 26S proteasome, thereby liberating ARF proteins to regulate gene expression.
Experimental Workflow and Protocols
Stable isotope labeling allows researchers to differentiate between pre-existing and newly synthesized auxin pools, providing a dynamic view of its metabolism and transport. The general workflow involves introducing a labeled precursor to the biological system, collecting samples over a time course, extracting metabolites, and analyzing them via mass spectrometry.
Protocol 1: Stable Isotope Labeled Kinetics (SILK) for Auxin Biosynthesis Analysis
This protocol is adapted from methods developed for tracing rapid auxin kinetics in Arabidopsis seedlings. It allows for the measurement of turnover rates of IAA and its precursors on a time scale of seconds to minutes.
1. Materials
-
Arabidopsis thaliana seedlings (e.g., 12-day-old).
-
Stable isotope labeled precursors: [¹³C₆]anthranilate or [¹³C₈, ¹⁵N₁]indole.
-
Internal standard: [²H₄]IAA or [¹³C₆]IAA.
-
Liquid chromatography-mass spectrometry (LC-MS) system.
-
Solid Phase Extraction (SPE) cartridges (e.g., Bondesil-NH₂ resin).
-
Extraction buffer and solvents (e.g., 0.2 M imidazole pH 7.0, hexane, acetonitrile, ethyl acetate).
2. Plant Growth and Labeling
-
Grow Arabidopsis seedlings on appropriate media (e.g., ATS media) under controlled conditions (e.g., 10/14-h photoperiod, 22°C) for 12 days. This ensures the seedlings are in an "auxin autotrophic" stage.
-
Prepare a solution of the stable isotope-labeled precursor (e.g., 500 μM [¹³C₆]anthranilate in ATS solution).
-
Transfer seedlings or apply the labeling solution directly to the growth plates.
3. Sample Collection and Extraction
-
Collect 20-30 mg of seedling tissue at specified time points (e.g., 0, 4, 8, 16, 32... 256 minutes). Immediately freeze in liquid nitrogen to quench metabolic activity.
-
Homogenize the tissue and add a known amount of internal standard ([²H₄]IAA) for absolute quantification.
-
Perform a two-step solid-phase extraction (SPE) for purification.
-
First, use an amino (NH₂) resin to capture acidic compounds like IAA.
-
A subsequent step using a different resin may be employed for further cleanup.
-
-
Elute the purified IAA fraction and prepare it for LC-MS/MS analysis.
4. LC-MS/MS Analysis
-
Use a high-sensitivity LC-MS/MS system to separate and detect the different isotopologues of IAA.
-
Monitor the specific mass transitions for unlabeled IAA, the newly synthesized labeled IAA (e.g., [¹³C₆]IAA), and the internal standard.
-
Quantify the amount of each compound by comparing its peak area to that of the internal standard.
Protocol 2: Analysis of Polar Auxin Transport
This protocol is based on the method for quantifying the transport of IAA and Indole-3-butyric acid (IBA) in Arabidopsis hypocotyls using stable isotopes.
1. Materials
-
Etiolated Arabidopsis seedlings (e.g., 5-day-old).
-
Labeled auxins: [¹³C₆]IAA.
-
Internal standards: [²H₄]IAA.
-
Agar for preparing donor and receiver blocks.
2. Transport Assay
-
Excise hypocotyl sections from etiolated seedlings.
-
Prepare a donor agar block containing a known concentration of labeled auxin (e.g., 10⁻⁵ M [¹³C₆]IAA).
-
Prepare a receiver agar block (with no auxin) to collect the transported auxin.
-
Place the apical end of the hypocotyl section onto the donor block and the basal end onto the receiver block to measure basipetal transport.
-
Incubate in the dark in a humid chamber for a set period (e.g., 5 hours).
3. Extraction and Quantification
-
After incubation, collect the receiver blocks and the lower sections of the hypocotyls.
-
Pool samples from multiple plants (e.g., five plants) for facile detection.
-
Add internal standards and perform metabolite extraction and purification as described in Protocol 1.
-
Analyze the samples using GC-MS/MS or LC-MS/MS to quantify the amount of [¹³C₆]IAA that has moved into the receiver block and hypocotyl tissue.
Data Presentation and Interpretation
Quantitative data from labeling experiments should be organized into clear tables to facilitate comparison between different conditions, time points, or genotypes.
Table 1: Quantification of [¹³C₆]IAA Polar Transport in Arabidopsis Hypocotyls This table summarizes representative data on the amount of labeled IAA transported basipetally after a 5-hour incubation period.
| Tissue Section | Amount of [¹³C₆]IAA Detected (pg per section) |
| Upper Hypocotyl Section | 42 |
| Lower Hypocotyl Section | 10 |
| Receiver Agar Block | 9 |
| Total Transported | 19 |
Data derived from Liu et al. (2012).
Table 2: Time-Course of [¹³C₆]IAA and [¹⁵N₁]IAA Levels in Arabidopsis Seedlings After Labeling with [¹³C₆]anthranilate This table shows the dynamic incorporation of the ¹³C label into the IAA pool over time, while the pre-existing ¹⁵N-labeled pool remains relatively stable or declines slightly.
| Incubation Time (minutes) | [¹³C₆]IAA (ng/g FW) | [¹⁵N₁]IAA (ng/g FW) |
| 0 | 0.00 | 12.50 |
| 4 | 0.15 | 11.00 |
| 8 | 0.30 | 10.50 |
| 16 | 0.60 | 10.25 |
| 32 | 1.10 | 10.00 |
| 64 | 2.00 | 9.80 |
| 128 | 3.50 | 9.50 |
| 256 | 5.50 | 9.20 |
Data are representative values based on trends reported in Tang et al. (2024).
Table 3: Effect of YDF (IPyA Pathway Inhibitor) on [¹³C₆]IAA Synthesis This table illustrates how chemical inhibitors can be used in conjunction with stable isotope labeling to probe pathway function. The presence of the inhibitor YDF significantly reduces the synthesis of new [¹³C₆]IAA.
| Incubation Time (hours) | Treatment | [¹³C₆]IAA (ng/g FW) |
| 0 | Mock | 0.00 |
| 0 | YDF | 0.00 |
| 2 | Mock | 4.50 |
| 2 | YDF | 1.50 |
| 4 | Mock | 7.00 |
| 4 | YDF | 2.50 |
Data are representative values based on trends reported in Tang et al. (2024).
Applications and Significance
The in vivo labeling of auxin pathways with stable isotopes is a versatile and powerful approach with numerous applications:
-
Metabolic Flux Analysis: Determining the rate of synthesis and turnover of auxin and its intermediates provides a dynamic picture of metabolic flux through different biosynthetic routes.
-
Pathway Elucidation: Tracing the flow of labeled atoms helps to identify and confirm intermediates in complex metabolic networks.
-
Dynamic Regulation: These methods are ideal for studying how auxin homeostasis is regulated in response to developmental cues or environmental stimuli.
-
Drug Development: For professionals developing herbicides or plant growth regulators, these protocols can be used to precisely determine the mode of action of a compound by assessing its impact on auxin synthesis, transport, or catabolism.
References
Application Notes and Protocols for the Derivatization of Indole-3-Acetic Acid for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole-3-acetic acid (IAA) is a pivotal plant hormone of the auxin class, playing a crucial role in various physiological processes, including cell growth and differentiation. Its accurate quantification is essential in agricultural research, plant physiology studies, and the development of auxin-based herbicides and drugs. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the sensitive and selective determination of IAA. However, due to its low volatility and polar nature, direct analysis of IAA by GC-MS is challenging. Derivatization is a necessary step to convert IAA into a more volatile and thermally stable compound suitable for GC-MS analysis.
This document provides detailed application notes and protocols for the derivatization of indole-3-acetic acid for GC-MS analysis, covering the most common and effective methods: methylation, silylation, and acylation.
Derivatization Strategies for Indole-3-Acetic Acid
The primary goal of derivatization is to block the active hydrogen atoms in the carboxylic acid and the indole nitrogen of IAA, thereby reducing its polarity and increasing its volatility. The three main strategies employed are:
-
Methylation: This involves the addition of a methyl group to the carboxylic acid moiety, and potentially to the indole nitrogen, to form methyl esters.
-
Silylation: This process replaces the active hydrogens with a trimethylsilyl (TMS) group. Both the carboxylic acid and the indole nitrogen can be silylated.
-
Acylation: This method introduces an acyl group, often through the use of chloroformates, to the active sites of the IAA molecule.
The choice of derivatization method depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the availability of reagents and safety considerations.
Experimental Protocols
Detailed methodologies for the key derivatization techniques are provided below.
Protocol 1: Methylation of Indole-3-Acetic Acid
Methylation is a widely used technique for the derivatization of carboxylic acids. While diazomethane has been traditionally used, its high toxicity and explosive nature have led to the adoption of safer alternatives.
Method 1A: Methylation with Trimethylsilyldiazomethane (TMSD) - A Safer Alternative
Trimethylsilyldiazomethane is a commercially available and safer alternative to diazomethane for the methylation of carboxylic acids.
Materials:
-
Indole-3-acetic acid standard or dried sample extract
-
Trimethylsilyldiazomethane (TMSD) solution (2.0 M in hexanes or diethyl ether)
-
Methanol
-
Toluene or Ethyl Acetate
-
Vials with PTFE-lined caps
-
Heating block or water bath
Procedure:
-
Place the dried IAA sample or standard in a 2 mL vial.
-
Add 200 µL of a 9:1 (v/v) mixture of toluene:methanol to the vial.
-
Add 50 µL of 2.0 M TMSD solution. The appearance of a yellow color indicates an excess of the reagent. If the solution remains colorless, add small additional aliquots of TMSD until a persistent yellow color is observed.
-
Cap the vial tightly and vortex for 1 minute.
-
Let the reaction proceed at room temperature for 30 minutes, or heat at 50°C for 10 minutes to ensure complete derivatization.
-
The reaction is complete when the yellow color persists. If the color disappears, add another small aliquot of TMSD.
-
The sample is now ready for GC-MS analysis. The primary product is the methyl ester of IAA.
Method 1B: Methylation with Boron Trifluoride-Methanol (BF3-Methanol)
This method is another common and effective way to produce fatty acid methyl esters and can be applied to IAA.
Materials:
-
Indole-3-acetic acid standard or dried sample extract
-
14% Boron trifluoride in methanol (BF3-methanol)
-
Hexane
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
Vials with PTFE-lined caps
-
Heating block or water bath
Procedure:
-
To the dried IAA sample in a vial, add 1 mL of hexane and 0.5 mL of 14% BF3-methanol.
-
Cap the vial tightly and heat at 60°C for 30 minutes in a heating block or water bath.
-
Cool the vial to room temperature.
-
Add 1 mL of saturated sodium chloride solution and vortex thoroughly.
-
Allow the layers to separate.
-
Carefully transfer the upper hexane layer to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The hexane layer containing the methylated IAA is ready for GC-MS analysis.
Protocol 2: Silylation of Indole-3-Acetic Acid
Silylation is a versatile and highly effective derivatization technique that targets both the carboxylic acid and the indole nitrogen of IAA, leading to a di-TMS derivative. N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and powerful silylating reagent.
Materials:
-
Indole-3-acetic acid standard or dried sample extract
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst
-
Pyridine or Acetonitrile (anhydrous)
-
Vials with PTFE-lined caps (must be dry)
-
Heating block or water bath
Procedure:
-
Ensure the IAA sample or standard is completely dry. Water will react with the silylating reagent.
-
Place the dried sample in a clean, dry 2 mL vial.
-
Add 100 µL of anhydrous pyridine or acetonitrile to dissolve the sample.
-
Add 100 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and vortex for 1 minute.
-
Heat the vial at 70-80°C for 30-60 minutes to ensure complete derivatization of both the carboxylic acid and the indole nitrogen.
-
Cool the vial to room temperature.
-
The sample is now ready for GC-MS analysis. The primary product is the di-trimethylsilyl derivative of IAA.
Protocol 3: Acylation of Indole-3-Acetic Acid with Alkyl Chloroformates
Acylation using alkyl chloroformates offers a rapid and efficient derivatization that can be performed in an aqueous medium, which is advantageous for minimizing sample loss during drying steps.
Materials:
-
Indole-3-acetic acid sample in an aqueous solution (e.g., from a purified plant extract)
-
Methyl chloroformate or Ethyl chloroformate
-
Pyridine
-
Chloroform or Dichloromethane
-
Anhydrous sodium sulfate
-
Vials with PTFE-lined caps
Procedure:
-
To 1 mL of the aqueous sample containing IAA, add 200 µL of pyridine.
-
While vortexing, add 100 µL of methyl chloroformate.
-
Continue vortexing for 1 minute. The reaction is typically rapid at room temperature.
-
Extract the derivatized IAA by adding 500 µL of chloroform and vortexing for 30 seconds.
-
Allow the layers to separate.
-
Transfer the lower organic layer to a new vial containing a small amount of anhydrous sodium sulfate.
-
The organic layer is now ready for GC-MS analysis.
Data Presentation
The following tables summarize quantitative data for the different derivatization methods. It is important to note that the data is compiled from various sources and direct comparison may be limited due to different experimental conditions and instrumentation.
Table 1: Comparison of Derivatization Methods for IAA Analysis
| Derivatization Method | Reagent(s) | Derivative Formed | Key Advantages | Key Disadvantages |
| Methylation | Trimethylsilyldiazomethane (TMSD) | Methyl ester | Safer than diazomethane, high reactivity | Reagent is moisture sensitive |
| Boron Trifluoride-Methanol (BF3-Methanol) | Methyl ester | Effective for complex matrices | Requires heating and extraction steps | |
| Silylation | BSTFA + 1% TMCS | di-TMS derivative | Highly volatile derivative, good for complex samples | Reagents and derivatives are moisture sensitive |
| Acylation | Methyl Chloroformate | Methyl ester | Rapid reaction, can be done in aqueous solution | May require further derivatization for indole N-H |
Table 2: GC-MS Parameters and Quantitative Data
| Parameter | Methylated IAA | Silylated IAA (di-TMS) | Acylated IAA (Methyl Ester) |
| GC Column | DB-5ms, HP-5ms or similar non-polar capillary column | DB-5ms, HP-5ms or similar non-polar capillary column | DB-5ms, HP-5ms or similar non-polar capillary column |
| Injector Temp. | 250-280°C | 250-280°C | 250-280°C |
| Oven Program | Initial 80-100°C, ramp to 280-300°C | Initial 80-100°C, ramp to 280-300°C | Initial 80-100°C, ramp to 280-300°C |
| MS Ionization | Electron Ionization (EI) at 70 eV | Electron Ionization (EI) at 70 eV | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan or Selected Ion Monitoring (SIM) | Full Scan or Selected Ion Monitoring (SIM) | Full Scan or Selected Ion Monitoring (SIM) |
| Molecular Ion (M+) | m/z 189 | m/z 319 | m/z 189 |
| Key Fragment Ions (for SIM) | m/z 130 (base peak)[1] | m/z 202, 73 | m/z 130 (base peak) |
| Reported LOD | ~1 pg[1] | Varies with instrumentation | Varies with instrumentation |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the derivatization and GC-MS analysis of Indole-3-Acetic Acid.
Derivatization Reactions
Caption: Chemical derivatization reactions of Indole-3-Acetic Acid for GC-MS analysis.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing IAA-d4 Analysis in Mass Spectrometry
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the signal-to-noise ratio (S/N) for deuterated indole-3-acetic acid (IAA-d4) in mass spectrometry experiments.
Troubleshooting Guide
This guide addresses specific issues that can lead to a poor signal-to-noise ratio for IAA-d4, offering systematic solutions to improve your analytical results.
Issue 1: Low or No Signal Detected for IAA-d4
A weak or absent signal for your internal standard can invalidate your quantitative analysis. This troubleshooting workflow will help you diagnose and resolve the problem.
Troubleshooting Workflow for Low IAA-d4 Signal
Caption: A systematic workflow for troubleshooting low or no signal for IAA-d4.
Question: I am not seeing a signal for my IAA-d4 internal standard. What should I do?
Answer: A complete loss of signal often points to a specific issue in your experimental setup. Follow these steps to identify the root cause:
-
Verify Sample and Standard Preparation:
-
Action: Prepare a fresh dilution of your IAA-d4 standard from your stock solution.
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Rationale: This will rule out degradation or errors in the preparation of your working standards and spiked samples.
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Confirm Instrument Functionality:
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Action: Check the basic operational parameters of your LC-MS system, such as solvent levels, pump pressures, and the electrospray ionization (ESI) spray stability.
-
Rationale: A stable spray is crucial for consistent ionization. An irregular or absent spray can indicate a clog or issues with the ion source settings.
-
-
Direct Infusion of IAA-d4 Standard:
-
Action: Introduce a solution of your IAA-d4 standard directly into the mass spectrometer, bypassing the LC system.
-
Rationale: If a strong and stable signal is observed, the problem likely lies within your sample preparation, LC method, or potential matrix effects. If the signal remains weak or absent, the issue is likely with the mass spectrometer settings or the ion source itself.
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Issue 2: High Background Noise Obscuring the IAA-d4 Signal
High background noise can significantly decrease your signal-to-noise ratio, making accurate quantification difficult.
Question: My chromatograms show a high baseline, which is interfering with the detection of my IAA-d4 peak. How can I reduce this noise?
Answer: High background noise can originate from several sources. Here are some strategies to identify and eliminate them:
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Solvent and Reagent Purity:
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Action: Use high-purity, LC-MS grade solvents and reagents.
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Rationale: Contaminants in your mobile phase or sample preparation reagents can contribute to a high background signal.
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System Contamination:
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Action: Regularly clean the ion source and flush the LC system.
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Rationale: Buildup of contaminants from previous analyses can leach into the system, causing a consistently high baseline.
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Sample Cleanup:
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Action: Enhance your sample cleanup protocol to remove interfering substances.
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Rationale: A more rigorous sample preparation can significantly reduce matrix components that contribute to background noise.
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-
Mass Spectrometer Settings:
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Action: Optimize your mass spectrometer's acquisition parameters.
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Rationale: Fine-tuning parameters can help to minimize the detection of background ions while maximizing the signal from your analyte.
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Issue 3: Poor Peak Shape and Low Sensitivity for IAA-d4
Poor chromatographic peak shape can lead to reduced sensitivity and inaccurate integration.
Question: The peak for my IAA-d4 is broad and tailing, resulting in low sensitivity. What could be the cause?
Answer: Poor peak shape is often a chromatographic issue. Consider the following:
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Column Performance:
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Action: Ensure your analytical column is in good condition and has not exceeded its recommended lifetime.
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Rationale: A deteriorating column can lead to poor peak shape and reduced signal intensity.
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-
Mobile Phase Composition:
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Action: Ensure the pH of your mobile phase is appropriate for the ionization of IAA. For ESI positive mode, an acidic mobile phase (e.g., with 0.1% formic acid) is typically used.
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Rationale: The mobile phase composition directly impacts the ionization efficiency of your analyte.
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-
Gradient Optimization:
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Action: Optimize your LC gradient to ensure that IAA-d4 is well-separated from any co-eluting matrix components.
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Rationale: A well-optimized gradient can improve peak shape and reduce ion suppression.
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Frequently Asked Questions (FAQs)
Q1: What are the optimal mass spectrometry parameters for IAA-d4 analysis?
A1: Optimal parameters are instrument-dependent, but the following table provides a good starting point for method development using electrospray ionization (ESI) in positive mode.
| Parameter | Typical Value |
| Ionization Mode | ESI Positive |
| Precursor Ion (m/z) | 180.1 |
| Product Ion (m/z) | 134.1 |
| Dwell Time | 50-100 ms |
| Collision Energy (CE) | 15-25 eV |
| Declustering Potential (DP) | 40-60 V |
Note: These values should be empirically optimized for your specific instrument and experimental conditions.
Q2: How can I determine if ion suppression is affecting my IAA-d4 signal?
A2: Ion suppression from matrix components is a common cause of low signal intensity. To assess this, you can perform a post-column infusion experiment.
Logical Flow of a Post-Column Infusion Experiment
Caption: A diagram illustrating the process and interpretation of a post-column infusion experiment.
Q3: Could the issue be with the IAA-d4 material itself?
A3: While less common with commercially available standards, inherent issues can arise. Deuterated standards can sometimes exhibit different chromatographic behavior or fragmentation patterns compared to the unlabeled analyte.[1] If you suspect issues with the standard, consider verifying its purity and concentration.
Q4: What are the most common MRM transitions for IAA and a deuterated internal standard?
A4: The following table summarizes common Multiple Reaction Monitoring (MRM) transitions for IAA and a commonly used deuterated internal standard, IAA-d5. These are good starting points for developing a method for IAA-d4.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| IAA | 176.1 | 130.1 |
| IAA-d5 | 181.1 | 135.1 |
Note: The precursor ion for IAA-d4 would be m/z 180.1. A common product ion would be m/z 134.1, corresponding to the loss of the carboxylic acid group.
Experimental Protocols
Protocol 1: Optimization of Collision Energy for IAA-d4
Objective: To determine the optimal collision energy (CE) for the MRM transition of IAA-d4 to maximize signal intensity.
Methodology:
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Prepare IAA-d4 Solution: Prepare a working solution of IAA-d4 at a concentration of approximately 100-1000 ng/mL in a solvent mixture that mimics the initial mobile phase conditions of your LC method (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
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Direct Infusion: Infuse the IAA-d4 solution directly into the mass spectrometer at a constant flow rate.
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Set Up MRM Method: Create an MRM method with the precursor ion for IAA-d4 (m/z 180.1) and the target product ion (e.g., m/z 134.1).
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Ramp Collision Energy: Set up an experiment that ramps the CE value across a relevant range (e.g., from 5 eV to 40 eV in 2 eV steps) while monitoring the MRM transition intensity.
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Data Analysis: Acquire the data and plot the ion intensity as a function of the CE. The optimal CE is the voltage that produces the maximum signal intensity for the product ion. Select this value for your final analytical method.
Protocol 2: Sample Preparation of Plant Tissue for Auxin Analysis
Objective: To extract and purify auxins, including IAA-d4, from plant tissue for LC-MS/MS analysis.
Methodology:
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Homogenization: Homogenize 50-100 mg of frozen plant tissue in 1 mL of extraction solvent (e.g., 2-propanol/water/concentrated HCl, 2:1:0.002, v/v/v) containing the IAA-d4 internal standard.
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Extraction: Shake the mixture for 30 minutes at 4°C.
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Phase Separation: Add 1 mL of dichloromethane and shake for another 30 minutes at 4°C. Centrifuge at 13,000 x g for 5 minutes.
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Solvent Evaporation: Transfer the lower organic phase to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of 5% acetonitrile with 1% acetic acid) for LC-MS/MS analysis.
This technical support guide provides a starting point for troubleshooting and optimizing your IAA-d4 analysis. Remember that optimal conditions can vary between instruments and laboratories, so empirical determination of the best parameters is always recommended.
References
Common pitfalls in auxin quantification using internal standards
Welcome to the technical support center for auxin quantification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges when using internal standards for auxin analysis.
Frequently Asked Questions (FAQs)
Q1: What is the ideal internal standard for Indole-3-Acetic Acid (IAA) quantification?
A1: The ideal internal standard for IAA quantification is a stable isotope-labeled molecule that is chemically and physically similar to IAA.[1][2] ¹³C₆-IAA is considered the best internal standard for IAA quantification.[3] The incorporation of six ¹³C atoms into the benzene ring provides a 6-unit mass difference, which is sufficient to avoid isotopic interference while ensuring nearly identical behavior during extraction, purification, and chromatography.[3]
Q2: Why is ¹³C₆-IAA preferred over deuterated IAA (e.g., D₂-IAA)?
A2: While deuterated standards are often used, they can be problematic for auxin quantification due to the potential for deuterium exchange.[1] This exchange, where deuterium atoms are replaced by hydrogen atoms from the solvent, can lead to inaccurate quantification. Some reports have documented the easy deuterium exchange of [2,2-²H₂]IAA, making it less suitable for precise quantitative studies. Storage of deuterated compounds in acidic or basic solutions should also be avoided as it can promote this exchange.
Q3: What are the most common sources of error in auxin quantification?
A3: Sample preparation is the most labor-intensive and error-prone part of the auxin analysis process, accounting for a significant portion of all errors. Key sources of error include:
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Analyte Degradation: Auxins are sensitive to light, heat, and oxygen, which can cause degradation during sample preparation. They also have a tendency to bind irreversibly to glass surfaces.
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Matrix Effects: Co-eluting compounds from the plant matrix can interfere with the ionization of the target analyte in the mass spectrometer, leading to ion suppression or enhancement and inaccurate quantification.
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Low Recovery: Auxins can be lost during the multi-step extraction and purification process, leading to underestimation.
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Wounding Response: The method of sample collection is critical, as wounding the plant tissue can induce changes in hormone levels.
Q4: How can I minimize auxin degradation during sample preparation?
A4: To minimize degradation, it is crucial to work quickly and take preventative measures:
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Flash-Freezing: Immediately freeze samples in liquid nitrogen upon collection to halt metabolic processes and prevent degradation.
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Grinding at Low Temperatures: Grind frozen samples in liquid nitrogen to prevent thawing.
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Use of Antioxidants: While not explicitly detailed in the provided search results, the use of antioxidants in the extraction buffer is a common practice to prevent oxidation.
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Protection from Light: Use brown glass vials or cover containers with aluminum foil to protect light-sensitive auxins.
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Temperature Control: Keep samples cold throughout the extraction and purification process.
Q5: What are matrix effects and how can they be mitigated?
A5: Matrix effects are the alteration of ionization efficiency of an analyte due to the presence of co-eluting compounds from the sample matrix. This can lead to either suppression or enhancement of the analyte signal, causing inaccurate quantification.
Mitigation Strategies:
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Use of a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects. Since the internal standard has nearly identical physicochemical properties to the analyte, it will be affected by the matrix in the same way, allowing for accurate correction.
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Effective Sample Cleanup: Thorough purification of the crude extract using techniques like Solid-Phase Extraction (SPE) can remove many interfering substances.
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Chromatographic Separation: Optimizing the liquid chromatography method to separate the analyte from interfering compounds is crucial.
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is similar to the sample can help to compensate for matrix effects.
Troubleshooting Guide
Problem 1: Poor reproducibility of results
| Possible Cause | Recommended Solution |
| Inconsistent Sample Preparation | Standardize the entire sample preparation workflow, from collection to extraction. Ensure consistent timing, temperatures, and volumes. |
| Internal Standard Degradation | Check the stability of your internal standard stock solution. Store it properly and prepare fresh dilutions regularly. Avoid storing deuterated standards in acidic or basic solutions. |
| Variable Matrix Effects | Improve sample cleanup procedures to remove more interfering compounds. Ensure the internal standard co-elutes with the analyte. |
| Instrument Instability | Perform regular maintenance and calibration of the LC-MS system to check for drifts in mass accuracy or signal intensity. |
Problem 2: Low or no analyte signal detected
| Possible Cause | Recommended Solution |
| Analyte Degradation | Review the sample handling protocol to ensure auxins are protected from heat, light, and oxygen. Use flash-freezing and keep samples cold. |
| Poor Extraction Recovery | Optimize the extraction solvent and procedure. Evaluate recovery rates by spiking a blank sample with a known amount of analyte. |
| Ion Suppression | Dilute the sample extract to reduce the concentration of interfering matrix components. Improve the sample cleanup method. |
| Incorrect MS Settings | Optimize mass spectrometer parameters, including ionization source settings (e.g., temperature, gas flows), polarity, and collision energy. Ensure the correct mass transitions are being monitored. |
| LC Method Issues | Check for problems with the LC system, such as no mobile phase flow, leaks, or a degraded column. Ensure the analyte is eluting from the column. |
Problem 3: Internal standard signal is unstable or absent
| Possible Cause | Recommended Solution |
| Degradation of Internal Standard | Verify the purity and stability of the internal standard. Deuterated standards can undergo H/D exchange. |
| Pipetting Errors | Ensure accurate and consistent addition of the internal standard to every sample at the beginning of the extraction process. |
| Incorrect Concentration | The amount of internal standard added should be within the linear range of the detector and ideally close to the endogenous level of the analyte. |
Experimental Protocols
Key Experiment: Generic Auxin Extraction and Purification for LC-MS Analysis
This protocol provides a general workflow. Specific volumes and steps should be optimized for the specific plant tissue and instrumentation.
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Sample Collection and Homogenization:
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Harvest 5-50 mg of plant tissue and immediately flash-freeze in liquid nitrogen to stop enzymatic activity.
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Add a known amount of stable isotope-labeled internal standard (e.g., ¹³C₆-IAA) to the frozen tissue. The amount should be comparable to the expected endogenous auxin level.
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Homogenize the tissue in an appropriate extraction buffer (e.g., an acidic aqueous-organic solvent mixture) while keeping the sample cold.
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Extraction:
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Agitate the homogenate at 4°C for a defined period (e.g., 1 hour).
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Centrifuge to pellet the solid debris.
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Collect the supernatant containing the auxins.
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Purification (Solid-Phase Extraction - SPE):
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Condition an SPE cartridge (e.g., a mixed-mode or reversed-phase cartridge) according to the manufacturer's instructions.
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Load the supernatant onto the cartridge.
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Wash the cartridge with a weak solvent to remove polar interferences.
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Elute the auxins with an appropriate organic solvent (e.g., methanol, acetonitrile).
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Drying and Reconstitution:
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Evaporate the eluate to dryness under a stream of nitrogen or using a centrifugal evaporator.
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Reconstitute the dried extract in a small, known volume of mobile phase for LC-MS analysis.
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LC-MS/MS Analysis:
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Inject the reconstituted sample into an LC-MS/MS system.
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Separate the auxins using a suitable C18 column with a gradient of acidified water and an organic solvent.
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Detect the analyte and internal standard using the mass spectrometer in Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) mode for high specificity and sensitivity.
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Visualizations
Caption: Workflow for auxin quantification using an internal standard.
Caption: Troubleshooting logic for inaccurate auxin quantification.
References
Technical Support Center: LC-MS Analysis of Plant Hormones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to matrix effects in the LC-MS analysis of plant hormones.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of LC-MS analysis of plant hormones?
A1: Matrix effects are the alteration of the ionization efficiency of target plant hormones by co-eluting compounds from the sample matrix.[1][2] This interference can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), both of which compromise the accuracy, precision, and sensitivity of your analytical method.[1][2] Plant samples are particularly complex, containing a wide variety of substances like proteins, lipids, salts, and pigments that can interfere with the analysis.[3]
Q2: What are the common signs of significant matrix effects in my data?
A2: A primary indicator of significant matrix effects is poor data reproducibility, especially between different sample batches. Other signs include inaccurate quantification, a lack of linearity in your calibration curves, and inconsistent internal standard responses. If you observe a significant difference in the peak area of an analyte when comparing a standard in pure solvent to a standard spiked into a sample extract (post-extraction), this strongly suggests the presence of matrix effects.
Q3: How can I quantify the extent of matrix effects in my plant hormone analysis?
A3: The most common method to quantify matrix effects is the post-extraction spike method. This involves comparing the signal response of an analyte in a neat solvent standard to the signal response of the same amount of analyte spiked into a blank matrix sample after the extraction process. A matrix effect percentage of over 20% (either suppression or enhancement) typically indicates that further method optimization is necessary.
Q4: What is the role of a stable isotope-labeled (SIL) internal standard, and can it eliminate matrix effects?
A4: A stable isotope-labeled (SIL) internal standard is a version of your target analyte where some atoms have been replaced with their stable isotopes (e.g., ²H, ¹³C, ¹⁵N). Because SIL standards have nearly identical chemical and physical properties to the analyte, they co-elute and experience similar matrix effects. While they do not eliminate the matrix effect itself, they are widely used to compensate for it, leading to more accurate and reproducible quantification. However, it's important to note that differences in retention time or extraction recovery between the analyte and the SIL internal standard can still occur.
Q5: When should I consider using matrix-matched calibration or the standard addition method?
A5: Matrix-matched calibration is a useful technique when a representative blank matrix (a sample that does not contain the analyte of interest) is available. This method helps to compensate for matrix effects by preparing calibration standards in the same matrix as the samples. The standard addition method is particularly valuable when a blank matrix is not available or when matrix variability between samples is high. This method involves adding known amounts of the analyte to the sample itself to create a calibration curve within each sample, effectively accounting for the specific matrix effects of that sample.
Troubleshooting Guide
Issue: Poor reproducibility and inaccurate quantification.
This is often a primary indicator of significant matrix effects.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for addressing matrix effects.
Detailed Steps:
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Quantify the Matrix Effect: Before making changes, it is crucial to quantify the extent of the matrix effect using the post-extraction spike method detailed in the experimental protocols section. A matrix effect of over 20% (either suppression or enhancement) generally warrants further optimization.
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Optimize Sample Preparation: The goal is to remove interfering components from the matrix before injection.
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Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. For acidic plant hormones, C18 and Oasis HLB columns are commonly used to remove non-polar interferences like chlorophyll.
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Liquid-Liquid Extraction (LLE): This can be used in combination with SPE to improve the purification effect.
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Matrix Solid-Phase Dispersion (MSPD): This method combines extraction and purification into a single step.
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Refine Chromatographic Separation: Optimizing chromatographic conditions can help separate the analyte of interest from co-eluting matrix components. Experiment with different mobile phase compositions, gradient profiles, and flow rates to improve resolution.
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Implement a Compensation Strategy:
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Stable Isotope-Labeled Internal Standards (SIL-IS): This is the most widely recognized technique to correct for matrix effects.
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Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract to mimic the matrix effects seen in your samples.
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Standard Addition: This method is particularly useful when a blank matrix is unavailable and involves creating a calibration curve within each sample.
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Quantitative Data Summary
Table 1: Impact of Matrix Effects on Plant Hormone Analysis
| Plant Hormone | Matrix | Ionization Mode | Matrix Effect (%) | Reference |
| Abscisic Acid (ABA) | Bauhinia variegata leaves | Negative ESI | Negligible | |
| Phaseic Acid (PA) | Bauhinia variegata leaves | Negative ESI | Pronounced Suppression | |
| Dihydrophaseic Acid (DPA) | Bauhinia variegata leaves | Negative ESI | Pronounced Suppression | |
| ABA-glycosyl ester (ABA-GE) | Bauhinia variegata leaves | Negative ESI | Pronounced Suppression | |
| Multiple Hormones | Lotus japonicus roots, stems, leaves | Not specified | 10.2% to 87.3% Suppression |
Table 2: Recovery Rates of Plant Hormones Using Different Sample Preparation Methods
| Plant Hormone(s) | Sample Preparation Method | Matrix | Recovery (%) | Reference |
| ABA and its metabolites | Solvent extraction followed by SPE | Bauhinia variegata leaves | 67% - 87% | |
| 11 Phytohormones | In-matrix derivatization and DLLME | Cucumber fruits | 60.3% - 89.8% (with 2x dilution) | |
| Multiclass Contaminants | Not specified | Complex feed | 51% - 72% (Apparent Recovery) |
Experimental Protocols
Protocol 1: Quantitative Evaluation of Matrix Effects (Post-Extraction Spike Method)
This protocol allows for the quantitative assessment of matrix effects (ion suppression or enhancement).
Workflow Diagram:
Caption: Workflow for quantifying matrix effects.
Procedure:
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Prepare Set A: Prepare a standard solution of the plant hormone in a neat solvent (e.g., methanol, acetonitrile) at a known concentration.
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Prepare Set B:
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Select a blank plant matrix sample that is free of the analyte of interest.
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Perform the complete extraction procedure on this blank matrix.
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Spike the analytical standard into the final extract at the same concentration as in Set A.
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Analysis: Analyze both sets of samples using the developed LC-MS/MS method.
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Calculation: Calculate the matrix effect using the following formula:
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ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
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Interpretation:
-
ME < 100% indicates ion suppression.
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ME > 100% indicates ion enhancement.
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Values between 80% and 120% are often considered acceptable, but this can depend on the specific requirements of the assay.
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Protocol 2: Solid-Phase Extraction (SPE) for Acidic Plant Hormones
This protocol is a general guideline for cleaning up acidic plant hormone extracts from complex matrices.
Workflow Diagram:
Caption: General workflow for SPE of plant hormones.
Procedure:
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Sample Pre-treatment: Extract the plant hormones from the tissue using a suitable solvent, such as a methanol/water/formic acid mixture.
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SPE Cartridge Conditioning: Condition a C18 or Oasis HLB SPE cartridge with methanol followed by water.
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Sample Loading: Load the pre-treated sample extract onto the conditioned SPE cartridge.
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Washing: Wash the cartridge with a weak solvent (e.g., water with a low percentage of organic solvent) to remove polar interferences. A subsequent wash with a stronger non-polar solvent can remove less polar interferences like chlorophyll.
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Elution: Elute the plant hormones with an appropriate solvent, such as methanol or acetonitrile.
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Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase conditions for LC-MS analysis.
References
Technical Support Center: Optimizing Indole-3-Acetic Acid (IAA) Extraction from Plant Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of indole-3-acetic acid (IAA) from plant samples.
Frequently Asked Questions (FAQs)
Q1: What is the most effective solvent for extracting IAA from plant tissues?
A1: The choice of solvent significantly impacts IAA extraction efficiency. While several solvents can be used, 80% methanol is often recommended for achieving high yields.[1] Aqueous solvents, such as aqueous acetone, have also been shown to increase extraction yields compared to pure organic solvents like 100% acetone, diethyl ether, or dichloromethane.[2] The addition of water to the extraction solvent can enhance the recovery of IAA.[2] For specific applications, isopropanol has also been utilized effectively.
Q2: How can I minimize IAA degradation during the extraction process?
A2: Indole-3-acetic acid is a labile molecule susceptible to degradation by light, heat, and oxidation. To minimize degradation, it is crucial to perform all extraction and purification steps in the dark or under dim light and at low temperatures (e.g., on an ice bath). Using pre-chilled solvents is also recommended. While IAA is often considered unstable, some studies have shown it to be relatively stable to autoclaving at a neutral pH. However, exposure to light can cause significant degradation over time. Samples should be stored in the dark at 4°C for short-term storage or at -20°C for longer periods.
Q3: What is the purpose of using an internal standard, and which one should I use?
A3: An internal standard is essential for accurate quantification of IAA as it helps to correct for losses during sample preparation and analysis. A common internal standard used for IAA analysis is indole-3-propionic acid (IPA). For mass spectrometry-based methods like GC-MS, a heavy isotope-labeled internal standard such as ¹³C₆-IAA is preferred for the most accurate quantification.
Q4: Which analytical method is best for quantifying IAA?
A4: The most common and reliable methods for IAA quantification are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
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HPLC coupled with a fluorescence detector (FLD) offers high sensitivity and specificity. UV detectors can also be used, but they are generally less sensitive.
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GC-MS is considered the gold standard for its high sensitivity and specificity, especially when using selected ion monitoring (SIM).
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Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) provides very high sensitivity and is capable of quantifying IAA and its amino acid conjugates with detection limits in the femtomole range.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low IAA Recovery | 1. Inappropriate solvent selection. | Switch to a more effective solvent like 80% methanol or aqueous acetone. |
| 2. Degradation of IAA during extraction. | Perform extraction on ice, under dim light, and use pre-chilled solvents. Add antioxidants to the extraction buffer. | |
| 3. Incomplete extraction from the plant matrix. | Increase the extraction time or use techniques like microwave-assisted extraction. Ensure the plant tissue is finely ground (e.g., using liquid nitrogen). | |
| 4. Losses during purification steps. | Optimize the solid-phase extraction (SPE) protocol, ensuring the correct pH for IAA retention and elution. Check the recovery of your internal standard. | |
| High Variability in Results | 1. Inconsistent sample handling. | Standardize the entire workflow from sample harvesting to analysis. Ensure consistent timing and temperature for all steps. |
| 2. Instability of IAA in processed samples. | Analyze samples as quickly as possible after extraction. If storage is necessary, store extracts at -20°C or below in the dark. | |
| 3. Instrumental drift or instability. | Calibrate the analytical instrument (HPLC, GC-MS) before each run and use an internal standard to normalize the data. | |
| Interfering Peaks in Chromatogram | 1. Insufficient sample cleanup. | Implement a robust purification step like Solid-Phase Extraction (SPE) using a C18 cartridge to remove interfering compounds. A multi-step SPE protocol may be necessary for complex matrices. |
| 2. Co-elution of other plant compounds. | Optimize the chromatographic conditions (e.g., mobile phase gradient, column temperature) to improve the separation of IAA from interfering peaks. | |
| 3. Contamination from labware or reagents. | Use high-purity solvents and thoroughly clean all glassware. Run a blank sample to identify any sources of contamination. | |
| Poor Peak Shape in HPLC | 1. Column overload. | Dilute the sample or inject a smaller volume onto the column. |
| 2. Mismatch between sample solvent and mobile phase. | Ensure the final sample solvent is compatible with the initial mobile phase conditions. Ideally, dissolve the final extract in the mobile phase. | |
| 3. Column degradation. | Use a guard column and ensure the mobile phase is properly filtered and degassed. If the problem persists, the analytical column may need to be replaced. |
Data Presentation: Comparison of Extraction Solvents
| Solvent | Relative IAA Yield | Plant Material | Reference |
| Methanol | Highest | Dry maize kernels | |
| Aqueous Acetone | High | General plant tissue | |
| Diethyl Ether | Lower | Dry maize kernels | |
| Dichloromethane | Lower | Dry maize kernels | |
| Distilled Water | High | General plant tissue |
Experimental Protocols
Protocol 1: IAA Extraction using Methanol and SPE Purification
This protocol is a general-purpose method for the extraction and purification of IAA from fresh plant tissue.
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Sample Homogenization:
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Weigh approximately 1 gram of fresh plant tissue and immediately freeze it in liquid nitrogen.
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Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
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Transfer the powder to a centrifuge tube.
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Extraction:
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Add 10 mL of pre-chilled 80% methanol to the tube.
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Add an appropriate amount of internal standard (e.g., ¹³C₆-IAA or IPA).
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Homogenize the sample thoroughly using a vortex mixer or homogenizer.
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Incubate the mixture overnight at 4°C in the dark with gentle shaking.
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Centrifuge the extract at 10,000 x g for 15 minutes at 4°C.
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Collect the supernatant.
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Purification by Solid-Phase Extraction (SPE):
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Condition a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of water.
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Dilute the supernatant with water to a final methanol concentration of 20%.
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Acidify the diluted extract to pH 2.5-3.0 with 1M HCl or formic acid to a final concentration of 1%. This ensures IAA is in its neutral, protonated form for retention on the C18 column.
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Load the acidified extract onto the conditioned C18 cartridge.
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Wash the cartridge with 5 mL of water to remove polar impurities.
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Elute the IAA with 5 mL of methanol.
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Evaporate the eluate to dryness under a stream of nitrogen or in a vacuum evaporator at 40°C.
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Reconstitute the dried extract in a known volume (e.g., 1 mL) of the mobile phase used for HPLC analysis.
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Quantification:
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Analyze the purified extract using HPLC with fluorescence detection (Excitation: 280 nm, Emission: 350 nm) or GC-MS.
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Quantify the IAA concentration by comparing its peak area to that of the internal standard and a standard calibration curve.
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Protocol 2: HPLC Conditions for IAA Analysis
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Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
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Mobile Phase: A gradient of methanol (or acetonitrile) and water containing a small amount of acid (e.g., 0.1% acetic acid or formic acid) to maintain a low pH (around 3.0-3.8).
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Example gradient: Start with 20% methanol, ramp to 100% methanol over 25 minutes.
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Flow Rate: 0.8 - 1.0 mL/min.
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Injection Volume: 20 µL.
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Detection: Fluorescence detector (Excitation: 280-282 nm, Emission: 350-360 nm) or UV detector (254 or 280 nm).
Visualizations
Caption: Workflow for IAA extraction and purification.
Caption: Troubleshooting logic for low IAA recovery.
References
Preventing degradation of deuterated IAA standards during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of deuterated indole-3-acetic acid (IAA) standards during storage.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid deuterated IAA standards?
For long-term stability, solid or lyophilized deuterated IAA standards should be stored at -20°C or colder in a desiccator to protect against moisture.[1] When stored under these conditions, the compound can remain stable for years. It is crucial to allow the container to warm to room temperature before opening to prevent condensation, which can introduce moisture and lead to degradation.
Q2: How should I store stock solutions of deuterated IAA?
Deuterated IAA stock solutions should be stored in tightly sealed, amber vials at -20°C to minimize solvent evaporation and slow potential degradation.[1] Storing solutions at -80°C may further extend stability, with some manufacturers suggesting a shelf-life of up to 6 months at -80°C versus 1 month at -20°C. It is advisable to prepare smaller aliquots to avoid repeated freeze-thaw cycles, which can degrade the standard.
Q3: What is the best solvent for preparing deuterated IAA stock solutions?
High-purity aprotic solvents such as acetonitrile, methanol, or ethyl acetate are recommended for reconstituting and preparing deuterated IAA solutions.[1] It is critical to avoid acidic or basic aqueous solutions, as they can catalyze the exchange of deuterium atoms with protons from the solvent, thereby compromising the isotopic purity of the standard.[1]
Q4: How sensitive is deuterated IAA to light?
Like its non-deuterated counterpart, deuterated IAA is sensitive to light, particularly UV radiation, which can catalyze its degradation.[2] Therefore, it is essential to store both solid standards and solutions in amber vials or other light-protecting containers. All handling of the standard and its solutions should be performed under subdued light conditions where possible.
Troubleshooting Guides
Problem 1: I am observing a decreasing signal from my deuterated IAA internal standard in my LC-MS analysis.
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Possible Cause: Degradation of the deuterated IAA standard due to improper storage.
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Solution: Ensure that your stock solutions are stored at -20°C or below in tightly sealed amber vials. Prepare fresh working solutions from your stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots.
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Possible Cause: Isotopic exchange (H/D exchange).
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Solution: Verify the solvent used for your stock and working solutions. Using aqueous solutions, especially those with an acidic or basic pH, can lead to the replacement of deuterium atoms with hydrogen. Switch to a high-purity aprotic solvent like acetonitrile or methanol.
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Possible Cause: Photodegradation.
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Solution: Protect your standards from light at all stages of preparation and storage by using amber vials and minimizing exposure to ambient light.
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Problem 2: My analytical results show high variability when using the deuterated IAA standard.
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Possible Cause: Inconsistent concentration of the working standard.
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Solution: Ensure the stock solution is brought to room temperature and vortexed gently before making serial dilutions. This ensures homogeneity, especially if the solution has been frozen.
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Possible Cause: Improper handling of the standard.
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Solution: Calibrate your pipettes regularly to ensure accurate dispensing of the internal standard. Use a consistent pipetting technique for adding the standard to all samples.
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Problem 3: I suspect my deuterated IAA standard has degraded. How can I verify its purity?
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Solution: You can assess the chemical and isotopic purity of your standard using the following methods:
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High-Resolution Mass Spectrometry (HRMS): This can be used to analyze the isotopic distribution and identify any degradation products.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to confirm the positions of deuterium labels and assess isotopic purity.
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High-Performance Liquid Chromatography (HPLC): An HPLC system with a suitable detector (e.g., UV or MS) can be used to check for the presence of impurities, which would indicate chemical degradation.
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Quantitative Data on IAA Stability
While specific quantitative long-term stability data for deuterated IAA is not extensively published, the stability of the parent compound, IAA, provides a strong indication of its deuterated analogue's stability. The primary advantage of deuterated standards is for mass spectrometry-based quantification, not necessarily enhanced chemical stability.
| Parameter | Condition | Analyte | Stability/Degradation Rate | Source |
| Temperature | -80°C (in solution) | IAA-d7 | Stable for up to 6 months | Manufacturer Data |
| -20°C (in solution) | IAA-d7 | Stable for up to 1 month | Manufacturer Data | |
| Room Temperature (solid) | IAA | Generally stable for short periods (days) | General Knowledge | |
| Light Exposure | White Light (in MS media) | IAA | Almost complete degradation in 4 days | |
| White Light + Nutrient Salts (in liquid culture) | IAA | >80% degradation within 7 days | ||
| Yellow Light Filter | IAA | Degradation virtually eliminated | ||
| Solvent/Medium | In Aprotic Solvent (e.g., Acetonitrile) | Deuterated Standards | Recommended for medium to long-term storage | |
| In Aqueous/Protic Solvent | Deuterated Standards | Not recommended for long-term storage due to H/D exchange risk |
Experimental Protocols
Protocol for Assessing the Stability of a Deuterated IAA Stock Solution
This protocol outlines a method to evaluate the stability of a deuterated IAA stock solution stored under specific conditions over time.
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Preparation of the Stock Solution:
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On Day 0, accurately weigh a known amount of solid deuterated IAA.
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Dissolve it in a high-purity aprotic solvent (e.g., acetonitrile) to a final concentration of 1 mg/mL in an amber volumetric flask.
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Divide the stock solution into multiple small-volume aliquots in amber glass vials with PTFE-lined caps.
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Storage:
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Store the aliquots at the desired temperature conditions (e.g., -20°C and -80°C).
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Reserve one aliquot for immediate analysis (T=0).
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Analysis at Time Points:
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At specified time points (e.g., 1 week, 1 month, 3 months, 6 months), remove one aliquot from each storage temperature.
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Allow the aliquot to warm to room temperature.
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Prepare a working solution by diluting the stock solution to a suitable concentration for LC-MS analysis.
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LC-MS Analysis:
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Analyze the working solution using a validated LC-MS method.
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Monitor the peak area of the deuterated IAA.
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Compare the peak area at each time point to the peak area at T=0.
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Data Evaluation:
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Calculate the percentage of the initial concentration remaining at each time point.
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A significant decrease in the peak area over time indicates degradation.
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The isotopic distribution can also be monitored to check for H/D exchange.
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Visualizations
Troubleshooting Workflow for Deuterated IAA Standard Degradation
Caption: A flowchart for troubleshooting issues with deuterated IAA standards.
References
Technical Support Center: Isotopic Exchange Issues with Deuterated Internal Standards
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter with deuterated internal standards in your analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a significant concern when using deuterated internal standards?
Isotopic exchange, specifically hydrogen-deuterium (H/D) exchange, is a chemical process where a deuterium atom on your isotopically labeled internal standard is replaced by a hydrogen atom from the surrounding environment, such as the solvent or sample matrix.[1][2] This phenomenon is a major concern in quantitative analysis because it alters the mass of the internal standard.[1] The loss of deuterium can lead to an underestimation of the internal standard's concentration, which in turn causes an overestimation of the analyte's concentration. In severe cases, complete loss of the deuterium label can generate a "false positive" signal for the unlabeled analyte.
Q2: What are the primary factors that promote unwanted isotopic exchange?
Several experimental and environmental factors can accelerate the rate of isotopic exchange:
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pH: The rate of H/D exchange is highly dependent on pH. The exchange rate is at its minimum around pH 2.5-3 and increases significantly under both acidic and, more dramatically, basic conditions.
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Temperature: Higher temperatures increase the rate of chemical reactions, including isotopic exchange. For every 22°C increase, the rate of hydrogen-deuterium exchange (HDX) can increase tenfold.
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Solvent Composition: Protic solvents, such as water and methanol, contain exchangeable protons and are necessary for the exchange to occur. Using aprotic solvents like acetonitrile or DMSO for long-term storage can minimize this risk if the compound's solubility permits.
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Position of the Deuterium Label: The stability of the deuterium label is highly dependent on its position within the molecule.
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Highly Labile: Deuterium atoms on heteroatoms (e.g., oxygen in alcohols, phenols, carboxylic acids; nitrogen in amines; sulfur in thiols) are very susceptible to exchange.
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Moderately Labile: Deuterons on a carbon atom adjacent to a carbonyl group (alpha-protons) can be exchanged through keto-enol tautomerism, especially under acidic or basic conditions.
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Generally Stable: Deuterium labels on aromatic or aliphatic carbons are typically stable under common analytical conditions.
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Matrix Components: Certain components within a biological matrix can potentially catalyze the exchange process.
Q3: I am observing a gradual decrease in the signal of my deuterated internal standard over a series of injections. Could this be due to isotopic exchange?
Yes, a progressive decrease in the signal of the deuterated internal standard, often referred to as "back-exchange," can be a strong indicator of isotopic exchange. This is particularly common if the standard is stored in a protic solvent or at a non-optimal pH in the autosampler for an extended period, allowing it to exchange with the hydrogen-rich environment of the LC mobile phase.
Q4: Are there more stable alternatives to deuterated internal standards?
Yes, stable isotope-labeled internal standards that use isotopes other than deuterium are generally more stable. The most common alternatives are:
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Carbon-13 (¹³C): ¹³C labels are incorporated into the carbon backbone of the molecule and are not susceptible to exchange under typical analytical conditions.
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Nitrogen-15 (¹⁵N): Similar to ¹³C, ¹⁵N labels are incorporated into the molecular structure and are not prone to exchange.
While these alternatives offer greater stability, they are often more expensive and synthetically challenging to produce compared to their deuterated counterparts.
Troubleshooting Guides
Issue 1: Inaccurate or Imprecise Quantitative Results
Possible Cause: Unrecognized isotopic exchange leading to biased results.
Troubleshooting Workflow
Caption: Logical workflow for troubleshooting inaccurate results due to internal standard instability.
Issue 2: Gradual Decrease in Internal Standard Signal During an Analytical Run
Possible Cause: Isotopic exchange occurring in the autosampler.
Troubleshooting Workflow
Caption: Workflow for troubleshooting internal standard instability in the autosampler.
Quantitative Data Summary
The following table summarizes the impact of various experimental conditions on the rate of isotopic exchange.
| Parameter | Condition Change | Impact on Exchange Rate | Observation | Citation |
| pH | Deviation from pH 2.5-3 | Increases | The rate of H/D exchange increases significantly with increasing pH. | |
| Temperature | Increase | Increases | The HDX rate increases 10-fold with every 22°C increase in temperature. | |
| Solvent | Protic (e.g., H₂O, CH₃OH) vs. Aprotic (e.g., ACN) | Higher in Protic | Protic solvents provide a source of exchangeable protons, facilitating exchange. | |
| Plasma Incubation | 1 hour at room temperature | Increase | A 28% increase in the non-labeled compound was observed after incubating a deuterated compound in plasma for one hour. | |
| LC Gradient Time | Shortening | Decreases | Shortening the LC elution gradient by two-fold reduced back-exchange by ~2% (from ~30% to 28%) in an HDX-MS experiment. |
Experimental Protocols
Protocol 1: Stability Study of a Deuterated Internal Standard
Objective: To assess the stability of a deuterated internal standard under specific analytical conditions to determine if isotopic exchange is occurring.
Methodology:
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Prepare Sample Sets:
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T=0 Samples: Spike a known concentration of the deuterated internal standard (IS) into a blank biological matrix (e.g., plasma, urine) and immediately process it according to your standard sample preparation protocol.
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T=X Samples: Prepare multiple sets of samples by spiking the same concentration of the IS into the blank matrix. Incubate these samples under various conditions you wish to test (e.g., room temperature for 4 hours, 4°C in the autosampler for 24 hours).
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Sample Processing: After the designated incubation time, process the T=X samples using the same protocol as the T=0 samples.
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LC-MS/MS Analysis: Analyze all prepared samples using your established LC-MS/MS method.
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Data Analysis:
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Compare the peak area of the deuterated internal standard in the T=X samples to the T=0 samples. A significant decrease in the peak area over time indicates instability.
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Monitor for any increase in the peak area of the corresponding unlabeled analyte in the T=X samples, which would be a direct indication of H/D exchange.
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Experimental Workflow Diagram
Caption: Experimental workflow for conducting a stability study of a deuterated internal standard.
References
Technical Support Center: Minimizing Ion Suppression in ESI-MS for Phytohormone Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression during the analysis of phytohormones by Electrospray Ionization Mass Spectrometry (ESI-MS).
Troubleshooting Guides
Problem: I am observing low signal intensity or complete signal loss for my target phytohormone(s).
Possible Cause 1: Ion Suppression from Matrix Components
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Explanation: Co-eluting endogenous components from the plant matrix (e.g., salts, sugars, lipids, and pigments) can compete with the analyte of interest for ionization in the ESI source, leading to a decreased signal.[1][2]
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Solution:
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Improve Sample Preparation: Employ a more rigorous sample cleanup method to remove interfering matrix components. Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective than simple protein precipitation.[2][3]
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Optimize Chromatography: Adjust the chromatographic conditions (e.g., gradient, column chemistry) to separate the analyte from the interfering compounds.[3]
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Dilute the Sample: If the analyte concentration is sufficiently high, diluting the sample can reduce the concentration of matrix components and alleviate suppression.
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Perform a Post-Column Infusion Experiment: This will help identify the regions in your chromatogram where ion suppression is occurring, guiding your chromatographic optimization.
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Possible Cause 2: Inefficient Ionization
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Explanation: The mobile phase composition, including pH and organic content, can significantly impact the ionization efficiency of phytohormones.
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Solution:
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Adjust Mobile Phase pH: Ensure the mobile phase pH promotes the ionization of your target analyte. For acidic phytohormones like abscisic acid (ABA) and salicylic acid (SA), a mobile phase with a slightly acidic pH (e.g., containing 0.1% formic acid) is often beneficial for negative ion mode analysis.
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Optimize Organic Solvent Content: The percentage of organic solvent in the mobile phase affects droplet formation and desolvation in the ESI source. Experiment with different gradient profiles to find the optimal conditions for your analytes.
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Problem: I am seeing inconsistent and irreproducible results between samples.
Possible Cause 1: Variable Matrix Effects
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Explanation: The composition of the plant matrix can vary significantly from sample to sample, leading to different degrees of ion suppression and, consequently, inconsistent results.
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Solution:
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Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for variable matrix effects. A SIL-IS has nearly identical chemical and physical properties to the analyte and will be affected by ion suppression in the same way, allowing for accurate quantification based on the analyte-to-IS ratio.
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Employ Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix extract that is similar to your samples. This helps to normalize the matrix effects between the calibrants and the unknown samples.
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Possible Cause 2: Sample Preparation Variability
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Explanation: Inconsistent execution of the sample preparation protocol can introduce variability in analyte recovery and the removal of matrix components.
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Solution:
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Standardize the Protocol: Ensure that every step of the sample preparation procedure is performed consistently for all samples.
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Automate Sample Preparation: If possible, use automated sample preparation systems to minimize human error and improve reproducibility.
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Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem in ESI-MS analysis of phytohormones?
A1: Ion suppression is a phenomenon where the ionization efficiency of a target analyte is reduced by the presence of co-eluting compounds in the sample matrix. In ESI, a finite number of charges are available on the surface of the sprayed droplets. When matrix components with high concentrations or high surface activity are present, they can compete with the phytohormone molecules for these charges, leading to a decrease in the number of ionized phytohormone molecules that reach the mass spectrometer. This results in a lower signal intensity, which can lead to poor sensitivity, inaccurate quantification, and even false-negative results.
Q2: How can I determine if ion suppression is affecting my analysis?
A2: The most direct way to investigate ion suppression is by performing a post-column infusion experiment. In this experiment, a constant flow of your analyte standard is introduced into the mobile phase after the analytical column and before the ESI source. A blank matrix sample is then injected. A drop in the constant baseline signal of your analyte during the chromatographic run indicates the elution of matrix components that are causing ion suppression.
Q3: What is the best sample preparation technique to minimize ion suppression for phytohormone analysis?
A3: The "best" technique depends on the specific phytohormone, the plant matrix, and the required sensitivity. However, Solid-Phase Extraction (SPE) is often considered a highly effective method for removing a wide range of interfering compounds. Different SPE sorbents (e.g., C18, Oasis HLB, PSA) can be used to target specific classes of phytohormones and matrix components. Liquid-Liquid Extraction (LLE) is another effective technique for sample cleanup. Protein precipitation is a simpler method but is generally less effective at removing non-protein matrix components that can cause ion suppression.
Q4: When should I use a stable isotope-labeled internal standard (SIL-IS)?
A4: It is highly recommended to use a SIL-IS whenever accurate and precise quantification is required, especially when dealing with complex matrices like plant extracts. A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression. By measuring the ratio of the analyte to the SIL-IS, the variability caused by ion suppression can be effectively normalized, leading to more reliable quantitative results.
Q5: Are there alternative ionization techniques that are less susceptible to ion suppression?
A5: Yes, Atmospheric Pressure Chemical Ionization (APCI) and Atmospheric Pressure Photoionization (APPI) are generally less prone to ion suppression compared to ESI. This is because their ionization mechanisms are different. ESI relies on the formation of charged droplets and subsequent ion evaporation, which is sensitive to matrix components affecting surface tension and droplet fission. APCI and APPI, on the other hand, involve gas-phase ionization, which is less affected by the non-volatile components of the matrix. However, the choice of ionization source depends on the polarity and thermal stability of the phytohormones being analyzed.
Data Presentation
Table 1: Comparison of Phytohormone Recovery Rates Using Different SPE Cartridges in Strawberry Samples.
| Phytohormone | C18 SPE Recovery (%) | Oasis HLB SPE Recovery (%) | PSA SPE Recovery (%) | PSA + C18 SPE Recovery (%) |
| Zeatin (Z) | < 70 | < 70 | > 80 | > 80.37 |
| 4-Chlorophenoxyacetic acid (4-CPA) | < 70 | < 70 | > 80 | > 80.37 |
| Indole-3-butyric acid (IBA) | < 70 | < 70 | > 80 | > 80.37 |
| 6-Benzylaminopurine (6-BA) | < 70 | < 70 | > 80 | > 80.37 |
| Abscisic acid (ABA) | < 70 | < 70 | > 80 | > 80.37 |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | < 70 | < 70 | > 80 | > 80.37 |
| Indole-3-acetic acid (IAA) | > 70 | > 70 | > 80 | > 80.37 |
| α-Naphthaleneacetic acid (NAA) | > 70 | > 70 | > 80 | > 80.37 |
| Forchlorfenuron (CPPU) | > 70 | > 70 | > 80 | > 80.37 |
| 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) | > 70 | > 70 | > 80 | > 80.37 |
Data adapted from a study on phytohormone analysis in fruits and vegetables. This table illustrates that a combination of PSA and C18 SPE cartridges provided the highest and most consistent recoveries for a wide range of phytohormones.
Table 2: Qualitative Comparison of Common Sample Preparation Techniques for Phytohormone Analysis.
| Technique | Principle | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Protein removal by denaturation with organic solvents or acids. | Simple, fast, and inexpensive. | Inefficient at removing other matrix components like salts and phospholipids, often leading to significant ion suppression. |
| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between two immiscible liquid phases. | Good for removing highly polar or non-polar interferences. Can be highly selective. | Can be labor-intensive, may require large volumes of organic solvents, and emulsion formation can be an issue. |
| Solid-Phase Extraction (SPE) | Selective retention of analytes on a solid sorbent followed by elution. | Highly effective for removing a broad range of matrix interferences, leading to cleaner extracts and reduced ion suppression. Amenable to automation. | Can be more time-consuming and expensive than PPT. Method development may be required to optimize the sorbent and solvents. |
Experimental Protocols
Protocol 1: General Solid-Phase Extraction (SPE) for Phytohormones (C18 Cartridge)
This protocol is a general guideline and may require optimization for specific plant tissues and phytohormones.
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Sample Extraction: a. Homogenize 100-200 mg of frozen plant tissue in a suitable extraction solvent (e.g., 80% methanol with 1% acetic acid) containing the internal standard. b. Vortex and incubate at 4°C for at least 30 minutes. c. Centrifuge at high speed (e.g., 13,000 x g) for 10 minutes at 4°C. d. Collect the supernatant.
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SPE Cartridge Conditioning: a. Pass 3 mL of methanol through a C18 SPE cartridge. b. Pass 3 mL of water through the cartridge to equilibrate. Do not let the cartridge dry out.
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Sample Loading: a. Load the supernatant from step 1d onto the conditioned SPE cartridge.
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Washing: a. Wash the cartridge with 3 mL of a weak solvent (e.g., 5-10% methanol in water) to remove polar impurities.
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Elution: a. Elute the phytohormones with 3 mL of an appropriate solvent (e.g., 80% methanol).
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Evaporation and Reconstitution: a. Evaporate the eluate to dryness under a gentle stream of nitrogen. b. Reconstitute the residue in a small volume of the initial mobile phase for LC-MS analysis.
Protocol 2: Post-Column Infusion for Ion Suppression Monitoring
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System Setup: a. Prepare a solution of your phytohormone standard at a concentration that provides a stable and mid-range signal on your MS. b. Infuse this standard solution at a low, constant flow rate (e.g., 10 µL/min) into the mobile phase flow after the analytical column using a T-fitting. c. Direct the combined flow to the ESI source.
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Analysis: a. Begin acquiring data on the mass spectrometer, monitoring the MRM transition for your infused standard. You should observe a stable baseline signal. b. Inject a blank matrix extract (prepared using your sample preparation method) onto the LC column. c. Monitor the signal of the infused standard throughout the chromatographic run.
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Interpretation: a. A decrease in the baseline signal indicates a region of ion suppression. b. An increase in the baseline signal indicates a region of ion enhancement.
Visualizations
Caption: Workflow for phytohormone analysis highlighting the ESI step as a critical point for ion suppression.
Caption: Decision tree to guide troubleshooting efforts for ion suppression in phytohormone analysis.
Caption: Schematic of the experimental setup for a post-column infusion experiment to detect ion suppression.
Caption: A simplified workflow for solid-phase extraction (SPE) for phytohormone sample cleanup.
Caption: A general workflow for liquid-liquid extraction (LLE) for the purification of phytohormones.
References
Calibration curve issues with 2-(4,5,6,7-Tetradeuterio-1H-indol-3-yl)acetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 2-(4,5,6,7-Tetradeuterio-1H-indol-3-yl)acetic acid (D4-IAA) as an internal standard, particularly for the development of calibration curves in quantitative mass spectrometry assays.
Frequently Asked Questions (FAQs)
Q1: Why is a deuterated internal standard like D4-IAA considered the gold standard for quantitative mass spectrometry?
A1: Deuterated standards are considered ideal for isotope dilution mass spectrometry.[1] Because they are chemically almost identical to the native analyte (Indole-3-acetic acid or IAA), they share very similar physicochemical properties.[2] This means they co-elute chromatographically and experience nearly identical effects during sample extraction, ionization, and analysis.[1][3] By calculating the ratio of the analyte signal to the internal standard signal, variations caused by sample loss, instrument instability, or matrix effects can be normalized, leading to more accurate and precise quantification.[3]
Q2: What are the typical acceptance criteria for a calibration curve in a bioanalytical method?
A2: While specific criteria can vary by laboratory and regulatory guidelines, common acceptance criteria for a calibration curve include:
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Number of Standards: A minimum of six non-zero concentration levels are typically used to construct the curve.
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Coefficient of Determination (r²): The r² value, which indicates the linearity of the curve, should ideally be ≥ 0.99.
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Accuracy of Standards: The concentration of each calibration standard, when back-calculated from the regression equation, should be within ±15% of its nominal value. For the Lower Limit of Quantification (LLOQ), a wider deviation of ±20% is often acceptable.
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Run Acceptance: At least 75% of the calibration standards must meet the accuracy criteria for the analytical run to be accepted.
Q3: Can the position of the deuterium labels on D4-IAA affect the results?
A3: Yes. The stability of the deuterium labels is crucial. D4-IAA is labeled on the benzene ring of the indole structure, which is generally stable. However, deuterated standards with labels on exchangeable sites (like -OH or -NH groups) can be prone to back-exchange with hydrogen from the solvent (e.g., water in the mobile phase). It is also important to avoid highly acidic or basic conditions during sample preparation and storage, as these can sometimes accelerate isotopic exchange, even for seemingly stable labels.
Q4: What is a "differential matrix effect" and can it occur with D4-IAA?
A4: A differential matrix effect occurs when the analyte and the deuterated internal standard are affected differently by co-eluting components from the sample matrix. A primary cause is a slight chromatographic separation between the analyte and the deuterated standard, known as the "isotope effect". This small shift in retention time can expose the two compounds to different levels of ion suppression or enhancement, leading to inaccurate quantification. While D4-IAA is expected to co-elute closely with IAA, this phenomenon is still a possibility and should be investigated during method development if accuracy issues arise.
Troubleshooting Guide
Issue 1: Poor Linearity (r² < 0.99)
Your calibration curve is non-linear, or the coefficient of determination (r²) is below the acceptable limit of 0.99.
| Potential Cause | Diagnostic Check | Recommended Solution |
| Detector Saturation | Observe the peak shape of the highest concentration standards. Are they flattened or fronting? | Reduce the injection volume or dilute the highest concentration standards and re-inject. Extend the upper range of the calibration curve if necessary. |
| Ionization Competition | Plot the absolute peak area of the D4-IAA internal standard across all calibration points. A decreasing signal with increasing analyte concentration suggests competition for ionization in the source. | Optimize the concentration of the D4-IAA internal standard; a higher concentration may sometimes improve linearity. Consider further sample cleanup or dilution to reduce the overall analyte concentration. |
| Analyte Multimer Formation | Non-linearity, particularly at the high end of the curve, can be due to the formation of dimers or trimers at high concentrations. | Dilute the sample extract or adjust the calibration range to avoid concentrations where multimer formation is significant. |
| Incorrect Standard Preparation | Errors in serial dilutions are a common cause of poor linearity. | Prepare a fresh set of calibration standards from a new stock solution, paying close attention to pipetting and mixing techniques. |
| Impurity in D4-IAA Standard | The presence of unlabeled IAA in the D4-IAA standard can cause a positive bias, affecting the linearity, especially at the lower end of the curve. | Analyze the D4-IAA solution alone to check for the presence of IAA. If significant, subtract the contribution or obtain a purer standard. |
Issue 2: Inaccurate Back-Calculated Concentrations (>15% Deviation)
The r² value for your calibration curve is acceptable (e.g., >0.99), but one or more individual standards show poor accuracy when their concentration is back-calculated.
| Potential Cause | Diagnostic Check | Recommended Solution |
| Pipetting or Dilution Error | Review the preparation records for the specific inaccurate standard(s). | Remake the specific standard(s) that are showing high deviation. If the issue persists across multiple points, prepare a completely new set of standards. |
| Matrix Effects | Prepare the calibration standards in the same matrix as the unknown samples (e.g., extracted blank plasma). This helps to mimic the analytical conditions of the actual samples. | If matrix-matched calibrators are not feasible, evaluate the matrix effect using a post-extraction spike experiment to determine if the D4-IAA is adequately compensating for ion suppression or enhancement. |
| Carryover | The peak for the analyte is observed in a blank injection immediately following the highest concentration standard. | Inject one or more blank solvent samples after the highest calibrator to ensure no carryover is occurring. Optimize the LC system's wash method if necessary. |
| Integration Errors | Manually review the peak integration for both the analyte (IAA) and the internal standard (D4-IAA) for the problematic points. | Adjust integration parameters to ensure consistent and accurate peak area determination. Ensure baseline noise is not being integrated. |
Experimental Protocols
Protocol 1: Preparation of Stock and Calibration Standards
This protocol describes the preparation of a 1 mg/mL stock solution of D4-IAA and subsequent serial dilutions to create calibration standards for an LC-MS/MS assay.
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Stock Solution Preparation (1 mg/mL):
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Accurately weigh approximately 1.0 mg of 2-(4,5,6,7-Tetradeuterio-1H-indol-3-yl)acetic acid.
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Transfer the weighed solid to a 1.0 mL volumetric flask.
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Add a small amount of methanol (or appropriate solvent) to dissolve the solid completely.
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Bring the flask to the 1.0 mL mark with the same solvent.
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Cap and invert the flask multiple times to ensure homogeneity. This is the Stock Solution .
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Working Standard Preparation:
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Perform serial dilutions from the Stock Solution to create a set of working standards at intermediate concentrations.
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Calibration Curve Standards Preparation (Example Range: 1 - 1000 ng/mL):
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Prepare a set of labeled vials for each calibration point (e.g., Blank, Zero, 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
For a matrix-matched curve, add the appropriate volume of blank matrix (e.g., 100 µL of blank plasma) to each vial.
-
Spike the appropriate amount of the non-deuterated IAA working standard into each vial to achieve the target concentrations. Do not add IAA to the "Blank" or "Zero" vials.
-
Add a constant amount of D4-IAA working solution to every vial (except the "Blank") to achieve a final concentration of, for example, 100 ng/mL.
-
Proceed with the sample extraction/preparation protocol.
-
Protocol 2: Example LC-MS/MS Method for IAA Analysis
This is a general starting point for the analysis of Indole-3-acetic acid (IAA) and D4-IAA. Optimization will be required for specific instrumentation and matrices.
| Parameter | Condition |
| LC Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Source Temperature | 500 °C |
| Ion Spray Voltage | 5500 V |
| MRM Transitions | IAA: Q1: 176.1 m/z -> Q3: 130.0 m/z D4-IAA: Q1: 180.1 m/z -> Q3: 134.0 m/z |
Note: Mass transitions for D4-IAA are predicted based on the structure and may need to be optimized by direct infusion.
Visualizations
References
Contamination sources for deuterated standards in the lab
This technical support center is designed for researchers, scientists, and drug development professionals to address common issues related to the contamination of deuterated standards in the laboratory.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Issue 1: Decreasing signal or loss of isotopic purity of the deuterated internal standard over time.
Question: I'm observing a progressive loss of my deuterated internal standard signal, and in some cases, an increase in the signal of the corresponding unlabeled analyte in my standard solutions. What is causing this?
Answer: This is a strong indication of Hydrogen-Deuterium (H/D) exchange, where deuterium atoms on your standard are being replaced by hydrogen atoms from the surrounding environment.[1] This compromises the standard's integrity and can lead to inaccurate quantification.[1][2]
Possible Causes & Troubleshooting Steps:
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Protic Solvents: Storing or preparing standards in protic solvents (e.g., water, methanol) can facilitate H/D exchange, especially for deuterium atoms on heteroatoms (like -OD or -ND) or activated carbon atoms.[1][3]
-
Solution: Whenever possible, use high-purity, aprotic solvents like acetonitrile for reconstitution and long-term storage. If aqueous solutions are necessary, prepare them fresh before use and minimize storage time.
-
-
pH of the Solution: Acidic or basic conditions can catalyze the H/D exchange.
-
Solution: Maintain a neutral pH for your samples and mobile phases whenever feasible. For many compounds, the rate of exchange is minimal around pH 2.5-3. Avoid storing standards in strongly acidic or basic solutions.
-
-
Temperature: Higher temperatures accelerate the rate of H/D exchange.
-
Solution: Store your standards, samples, and autosampler at low temperatures (e.g., 4°C). Always consult the Certificate of Analysis (CoA) for specific storage temperature recommendations.
-
-
Atmospheric Moisture: Exposure to air can introduce moisture, a source of protons for exchange.
-
Solution: Allow vials to equilibrate to room temperature before opening to prevent condensation. Store standards in well-sealed, airtight containers and minimize headspace.
-
Experimental Protocol: Verifying H/D Exchange
-
Sample Preparation: Prepare two sets of your deuterated standard in the solvent/mobile phase . One for immediate analysis (T=0) and one to be stored under your typical experimental conditions for a set period (e.g., 24 hours).
-
Mass Spectrometry Analysis: Acquire a full-scan mass spectrum of both the fresh and aged standard solutions.
-
Data Interpretation: Look for ions corresponding to the loss of one or more deuterium atoms in the aged sample compared to the T=0 sample. An increase in the abundance of lower mass isotopologues confirms H/D exchange.
Issue 2: High background noise in the mass spectrometer.
Question: I'm experiencing high background noise across my entire spectrum, or specifically at the m/z of my deuterated standard. How can I identify and eliminate the source?
Answer: High background noise can obscure your analyte signals and reduce the sensitivity of your assay. The source can be widespread, from contaminated solvents to the LC system itself.
Possible Causes & Troubleshooting Steps:
-
Contaminated Solvents and Reagents: Even LC-MS grade solvents can contain impurities that contribute to background noise.
-
Solution: Use fresh, high-purity solvents and reagents. Filter mobile phases that contain additives, especially at high concentrations.
-
-
Contamination from the LC System: The LC system, including tubing, fittings, and reservoirs, can accumulate contaminants over time.
-
Solution: Regularly flush the LC system with a strong solvent mixture (e.g., isopropanol:acetonitrile:water:methanol).
-
-
Dirty Ion Source: The ion source is susceptible to contamination buildup from samples and mobile phases.
-
Solution: Inspect and clean the ion source components (capillary, skimmer, lenses) according to the manufacturer's instructions.
-
-
Impurities in the Deuterated Standard: The standard itself can contain impurities or degradation products.
-
Solution: Use high-purity standards (≥98% isotopic enrichment and >99% chemical purity). Prepare a fresh dilution of your standard to rule out contamination of the working solution.
-
Experimental Protocol: Isolating the Source of Background Noise
-
System Setup: Disconnect the LC from the mass spectrometer.
-
Direct Infusion: Use a syringe pump with a clean, new syringe to directly infuse fresh, high-purity mobile phase into the mass spectrometer's ion source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire mass spectra and observe the background noise level.
-
Analysis:
-
If the background is low, the contamination is likely from the LC system.
-
If the background remains high, the issue may be the mobile phase, the infusion setup, or the mass spectrometer itself.
-
Issue 3: Inaccurate or inconsistent quantitative results.
Question: My calibration curve is non-linear, or my quantitative results are not reproducible. Could my deuterated standard be the problem?
Answer: Yes, issues with the deuterated internal standard are a common cause of inaccurate quantification. This can stem from H/D exchange, the presence of unlabeled analyte in the standard, or poor handling.
Possible Causes & Troubleshooting Steps:
-
Presence of Unlabeled Analyte: The deuterated standard may contain a small percentage of the unlabeled analyte as an impurity, which can affect the accuracy of your results, especially at low concentrations.
-
Solution: Check the Certificate of Analysis (CoA) for the isotopic purity and the percentage of unlabeled impurity. If significant, it may interfere with the quantification of low-level samples.
-
-
Incomplete Dissolution: The standard may not be fully dissolved, leading to inconsistent concentrations in your working solutions.
-
Solution: After bringing the standard to room temperature, ensure it is completely dissolved. If particulates are visible, sonication for 10-15 minutes can help.
-
-
Improper Aliquoting: Repeated freeze-thaw cycles of the main stock solution can lead to solvent evaporation and concentration changes.
-
Solution: It is best practice to aliquot the standard into smaller, single-use volumes upon receipt.
-
Contamination Source Summary
| Contamination Source | Potential Impact | Mitigation Strategy |
| Protic Solvents (Water, Methanol) | Hydrogen-Deuterium (H/D) Exchange | Use aprotic solvents (e.g., acetonitrile) for storage; prepare aqueous solutions fresh. |
| Acidic/Basic Conditions | Catalyzes H/D Exchange | Maintain a neutral pH when possible; avoid storing in strong acids or bases. |
| Elevated Temperature | Accelerates H/D Exchange | Store standards and samples at low temperatures (e.g., 4°C). |
| Glassware and Labware | Introduction of various chemical contaminants (e.g., boron, silicon, sodium). | Use high-quality, properly cleaned labware; consider using plasticware where appropriate. |
| Atmospheric Moisture | Source of protons for H/D Exchange | Allow vials to reach room temperature before opening; use airtight containers. |
| Laboratory Environment (Dust, Air) | General contamination of samples and standards. | Maintain a clean work area; keep samples covered. |
| Personnel (Lotions, Perfumes) | Introduction of organic contaminants (e.g., phthalates). | Avoid using personal care products in the lab; wear appropriate PPE. |
Diagrams
References
Technical Support Center: Enhancing Sensitivity for Low-Level Auxin Detection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of low-level auxin detection in their experiments.
Frequently Asked Questions (FAQs)
This section addresses common questions and challenges encountered during the detection and quantification of low concentrations of auxin.
General Questions
Q1: What are the most common methods for detecting low levels of auxin, and how do they compare in sensitivity?
A1: The primary methods for low-level auxin detection are mass spectrometry (MS)-based techniques, immunoassays (ELISA), and biosensor-based assays. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for its high sensitivity and selectivity, capable of detecting auxin in the picogram to femtogram range.[1] ELISAs offer a high-throughput and cost-effective alternative, with sensitivities typically in the picomole to femtomole range.[2][3] Genetically encoded biosensors, such as FRET-based and degron-based reporters, provide real-time, in vivo visualization of auxin dynamics with varying sensitivities, some reaching the nanomolar range.[4][5]
Mass Spectrometry (LC-MS/MS)
Q2: My LC-MS/MS signal for auxin is very low. How can I improve it?
A2: Low signal intensity in LC-MS/MS can be due to several factors. Start by optimizing your sample preparation to maximize auxin recovery and minimize interfering substances. This includes efficient extraction with appropriate solvents and purification using solid-phase extraction (SPE). Ensure your LC conditions, such as the column and mobile phase, are optimized for auxin separation. In the mass spectrometer, check that the ionization source is clean and that the MS parameters, including collision energy and dwell times, are optimized for your specific auxin molecules.
Q3: I'm seeing a lot of background noise in my LC-MS/MS chromatogram. What could be the cause?
A3: High background noise can originate from the sample matrix, solvents, or the instrument itself. To reduce matrix effects, improve your sample cleanup procedure with techniques like liquid-liquid extraction or additional SPE steps. Use high-purity solvents and freshly prepared mobile phases to minimize chemical noise. Regularly clean the ion source and transfer optics of your mass spectrometer to reduce instrument-related background.
Immunoassays (ELISA)
Q4: My auxin ELISA is showing high background. What are the common causes and solutions?
A4: High background in an ELISA can obscure the specific signal. Common causes include:
-
Insufficient washing: Increase the number of wash steps and ensure complete removal of the wash buffer between steps.
-
Inadequate blocking: Increase the concentration of the blocking agent or the blocking incubation time.
-
Antibody concentration too high: Titrate your primary and/or secondary antibodies to find the optimal concentration that minimizes non-specific binding.
-
Contaminated reagents: Use fresh, sterile buffers and reagents.
-
Cross-reactivity: Ensure your antibodies are specific to the target auxin and not cross-reacting with other molecules in the sample.
Q5: The signal in my auxin ELISA is weak. How can I increase the sensitivity?
A5: To enhance a weak ELISA signal:
-
Increase incubation times: Longer incubation with antibodies and substrate can amplify the signal.
-
Optimize antibody concentrations: Ensure you are using the optimal concentrations of both capture and detection antibodies.
-
Use a more sensitive substrate: Switch to a substrate that produces a stronger signal.
-
Check reagent quality: Ensure all reagents, especially the enzyme conjugate and substrate, are not expired and have been stored correctly.
-
Sample preparation: Optimize your extraction and purification to concentrate the auxin in your sample.
Biosensors
Q6: I am not observing a clear signal with my fluorescent auxin biosensor. What could be the problem?
A6: A lack of signal from a fluorescent biosensor can be due to several factors:
-
Low biosensor expression: Verify the expression of your biosensor construct using techniques like qPCR or Western blotting.
-
Incorrect imaging settings: Ensure the excitation and emission wavelengths on your microscope are correctly set for the specific fluorescent proteins in your biosensor.
-
Photobleaching: Minimize the exposure of your sample to excitation light to prevent fluorophore degradation. Using an anti-fade mounting medium can also help.
-
Low auxin concentration: The endogenous auxin levels in your sample may be below the detection limit of the biosensor.
-
Cell health: Ensure the cells or tissues expressing the biosensor are healthy and viable.
Q7: The background fluorescence is high in my biosensor imaging experiment. How can I reduce it?
A7: High background fluorescence can be reduced by:
-
Using appropriate controls: Image non-transgenic cells or tissues to determine the level of autofluorescence.
-
Optimizing imaging parameters: Use the lowest possible laser power and exposure time that still provides a detectable signal.
-
Correcting for spectral overlap: If using a FRET-based sensor, ensure you are correcting for any bleed-through between the donor and acceptor channels.
-
Proper sample preparation: Ensure your samples are properly washed to remove any fluorescent contaminants.
Data Presentation: Comparison of Auxin Detection Methods
The following table summarizes the quantitative performance of various methods for low-level auxin detection.
| Method | Analyte | Detection Limit | Linear Range | Reference |
| LC-MS/MS | Indole-3-acetic acid (IAA) | 0.05 ng/mL | 0.1 - 100 ng/mL | |
| IAA and conjugates | 0.02 - 0.1 pmol | Not Specified | ||
| ELISA | Indole-3-acetic acid (IAA) | 7 fmol (1.23 pg) | 15 - 500 fmol | |
| Plant IAA | 0.88 ng/mL | 3.13 - 200 ng/mL | ||
| Biosensors | ||||
| FRET-based (AuxSen) | Indole-3-acetic acid (IAA) | Micromolar affinity (KD ~1.5 µM) | Not Specified | |
| Degron-based (R2D2) | Indole-3-acetic acid (IAA) | Responds to concentrations as low as 3 nM | Not a direct quantitative measure |
Experimental Protocols
This section provides detailed methodologies for key experiments in low-level auxin detection.
Protocol 1: Competitive ELISA for Indole-3-Acetic Acid (IAA)
This protocol outlines a general procedure for a competitive ELISA to quantify IAA in plant extracts.
-
Plate Coating:
-
Coat the wells of a 96-well microtiter plate with an anti-IAA antibody diluted in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Incubate overnight at 4°C.
-
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
-
Blocking:
-
Add blocking buffer (e.g., 1% BSA in PBS) to each well to block non-specific binding sites.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Competition Reaction:
-
Add your standards and extracted plant samples to the wells.
-
Immediately add a known amount of HRP-conjugated IAA to each well.
-
Incubate for 1-2 hours at 37°C. During this incubation, the free IAA in the sample competes with the HRP-conjugated IAA for binding to the coated antibody.
-
-
Washing:
-
Wash the plate five times with wash buffer to remove unbound reagents.
-
-
Substrate Reaction:
-
Add TMB substrate solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes, allowing the color to develop. The intensity of the color will be inversely proportional to the amount of IAA in the sample.
-
-
Stopping the Reaction:
-
Add stop solution (e.g., 2N H2SO4) to each well to stop the enzymatic reaction.
-
-
Data Acquisition:
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of IAA in your samples by interpolating their absorbance values on the standard curve.
-
Protocol 2: Imaging with the R2D2 Ratiometric Auxin Reporter
This protocol describes the general steps for imaging and analyzing auxin distribution using the R2D2 biosensor.
-
Plant Material and Growth:
-
Use transgenic plants stably expressing the R2D2 construct.
-
Grow plants under controlled conditions suitable for the specific developmental stage or process you are investigating.
-
-
Sample Preparation for Microscopy:
-
Carefully mount the tissue of interest (e.g., root tip, embryo) on a microscope slide in an appropriate medium.
-
If necessary, use a counterstain (e.g., propidium iodide) to visualize cell walls.
-
-
Microscope Setup:
-
Use a confocal laser scanning microscope equipped with the appropriate lasers and detectors for the fluorescent proteins in the R2D2 construct (e.g., Venus and tdTomato).
-
Set the excitation and emission wavelengths to specifically detect each fluorophore and minimize crosstalk.
-
-
Image Acquisition:
-
Acquire images of both the auxin-sensitive (e.g., DII-Venus) and auxin-insensitive (e.g., mDII-tdTomato) fluorescent signals simultaneously or sequentially.
-
Optimize imaging parameters such as laser power, gain, and scan speed to obtain a good signal-to-noise ratio while minimizing photobleaching.
-
-
Image Analysis:
-
Subtract the background fluorescence from both channels.
-
Calculate the ratio of the auxin-sensitive signal to the auxin-insensitive signal for each pixel or region of interest. A lower ratio indicates a higher auxin concentration.
-
Visualize the ratiometric data using a false-color lookup table to represent the relative auxin distribution.
-
-
Controls:
-
Image wild-type (non-transgenic) plants to assess autofluorescence levels.
-
Treat R2D2-expressing plants with exogenous auxin or auxin transport inhibitors as positive and negative controls to validate the reporter's response.
-
Visualizations
Auxin Signaling Pathway
Caption: The canonical nuclear auxin signaling pathway.
Experimental Workflow: Competitive ELISA
Caption: Workflow for a competitive ELISA for auxin detection.
Logical Relationship: Troubleshooting Low Signal in ELISA
Caption: Troubleshooting logic for low signal in an auxin ELISA.
References
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Auxin Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of commonly used analytical methods for the quantification of auxins, a class of phytohormones crucial in plant development and physiology. We will delve into the validation of three prominent techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The information presented is supported by experimental data to aid researchers in selecting the most suitable method for their specific needs.
Comparative Performance of Analytical Methods
The validation of an analytical method is essential to ensure its reliability and accuracy for its intended purpose. Key validation parameters, as recommended by the International Council for Harmonisation (ICH) guidelines, include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. The following tables summarize the performance of HPLC-UV, GC-MS, and LC-MS/MS for the quantification of Indole-3-acetic acid (IAA), the most common natural auxin.
Table 1: Comparison of Validation Parameters for IAA Quantification
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Linearity Range (ng/mL) | 62.5 - 125,000 | 0.5 - 500 | 0.1 - 100 |
| Correlation Coefficient (r²) | >0.998 | >0.99 | >0.99 |
| LOD (ng/mL) | <15 | 0.05 | 0.05 |
| LOQ (ng/mL) | - | 0.25 | 0.1 |
| Accuracy (% Recovery) | 98.28 - 101.65 | Not explicitly stated, but isotope dilution provides high accuracy. | 95 - 105 |
| Precision (% RSD) | <2 | <15 | <15 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are protocols for sample preparation and the analytical conditions for each of the discussed methods.
Sample Preparation: Solid-Phase Extraction (SPE) for Auxin Purification
This protocol is a common and effective method for cleaning up plant extracts before chromatographic analysis.[1][2]
-
Homogenization: Freeze plant tissue in liquid nitrogen and grind to a fine powder.
-
Extraction: Add a suitable extraction solvent (e.g., 80% methanol with an internal standard like ¹³C₆-IAA) to the powdered tissue. Vortex and incubate at 4°C.
-
Centrifugation: Centrifuge the extract to pellet cell debris.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with methanol followed by water.
-
Sample Loading: Load the supernatant from the centrifuged extract onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a non-eluting solvent (e.g., water or a low percentage of methanol) to remove interfering compounds.
-
Elution: Elute the auxins from the cartridge using a suitable solvent (e.g., methanol or acetonitrile).
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for injection into the analytical instrument.
HPLC-UV Method
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of methanol and 1% acetic acid (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at 280 nm.
-
Injection Volume: 20 µL.
-
GC-MS Method
-
Derivatization: Auxins are typically derivatized before GC-MS analysis to increase their volatility. A common method is methylation using diazomethane.[3][4]
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: A non-polar capillary column such as a DB-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at a lower temperature (e.g., 80°C), ramp up to a higher temperature (e.g., 280°C) to elute the analytes.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Detection Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.
-
LC-MS/MS Method
-
Chromatographic and Mass Spectrometric Conditions: [1]
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient elution using:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile or methanol with 0.1% formic acid.
-
-
Flow Rate: 0.3 mL/min.
-
Ionization Source: Electrospray Ionization (ESI), typically in positive ion mode for auxins.
-
Mass Analyzer: Triple quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF).
-
Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification, which offers high selectivity and sensitivity.
-
Visualizations
Analytical Method Validation Workflow
The following diagram illustrates a typical workflow for the validation of an analytical method, based on ICH guidelines.
Caption: A flowchart illustrating the key stages of analytical method validation.
Simplified Auxin Signaling Pathway
This diagram provides a simplified overview of the primary auxin signaling pathway in plant cells.
Caption: A simplified model of the core auxin signaling cascade in plant cells.
References
A Head-to-Head Comparison: 2-(4,5,6,7-Tetradeuterio-1H-indol-3-yl)acetic acid vs. 13C6-IAA for Quantitative Auxin Analysis
For researchers, scientists, and drug development professionals engaged in auxin research, the precise and accurate quantification of indole-3-acetic acid (IAA) is paramount. The use of stable isotope-labeled internal standards is the gold standard for mass spectrometry-based quantification. This guide provides a comprehensive comparison of two commonly used isotopically labeled IAA standards: 2-(4,5,6,7-Tetradeuterio-1H-indol-3-yl)acetic acid (d4-IAA) and 13C6-IAA.
This comparison guide synthesizes information from various studies to highlight the key performance differences between these two standards, providing experimental protocols and visual diagrams to aid in the selection of the most appropriate standard for your research needs.
Performance Comparison: Deuterated vs. 13C-Labeled IAA
The choice between a deuterated and a 13C-labeled internal standard can significantly impact the accuracy and reliability of quantitative data. While both serve to correct for analyte loss during sample preparation and for variations in instrument response, their inherent physicochemical properties can lead to different outcomes. The consensus in the scientific literature suggests that 13C-labeled standards generally offer superior performance.[1]
| Feature | 2-(4,5,6,7-Tetradeuterio-1H-indol-3-yl)acetic acid (d4-IAA) | 13C6-IAA | Rationale & Implications for Auxin Analysis |
| Isotopic Stability | Prone to back-exchange of deuterium with hydrogen from the sample matrix or solvents, although labeling on the indole ring is relatively stable.[2] | Highly stable as 13C atoms are integrated into the carbon backbone and are not susceptible to exchange.[1] | 13C6-IAA provides greater assurance of isotopic stability throughout the analytical workflow, leading to more reliable quantification. |
| Chromatographic Co-elution | May exhibit a slight retention time shift compared to unlabeled IAA due to the deuterium isotope effect. This can lead to differential matrix effects. | Chromatographic properties are virtually identical to unlabeled IAA, ensuring co-elution.[1] | Co-elution of the internal standard and analyte is critical for accurate compensation of matrix effects. The potential for chromatographic shift with d4-IAA can introduce quantitative bias. |
| Matrix Effects | The potential for chromatographic shift means the deuterated standard may experience a different matrix environment than the analyte, leading to incomplete compensation for ion suppression or enhancement. | Co-elution ensures that the internal standard and analyte experience the same matrix effects, allowing for more accurate correction. | In complex biological matrices, where matrix effects are a significant challenge, the superior co-elution of 13C6-IAA is a major advantage. |
| Mass Difference | Provides a +4 Da mass shift from the most abundant isotopologue of unlabeled IAA. | Provides a +6 Da mass shift from the most abundant isotopologue of unlabeled IAA. | Both provide a sufficient mass shift to distinguish from the natural isotope cluster of the analyte. |
| Cost | Generally less expensive to synthesize. | Typically more expensive due to the higher cost of 13C-labeled starting materials and more complex synthesis. | The choice may be influenced by budgetary constraints, but the potential for higher data quality with 13C6-IAA often justifies the additional cost. |
Experimental Protocols
Accurate quantification of IAA relies on robust and well-validated analytical methods. Below are detailed methodologies for LC-MS/MS and GC-MS/MS analysis of auxins, incorporating the use of stable isotope-labeled internal standards.
Protocol 1: LC-MS/MS Quantification of IAA
This protocol is adapted from methodologies used for the sensitive quantification of auxin in plant tissues.[3]
1. Sample Preparation and Extraction:
-
Harvest plant tissue (e.g., 50-100 mg fresh weight) and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Homogenize the frozen tissue to a fine powder.
-
To the homogenized tissue, add a known amount of internal standard (either d4-IAA or 13C6-IAA) in an appropriate extraction solvent (e.g., 1 mL of 2-propanol/H2O/concentrated HCl, 2:1:0.002, v/v/v).
-
Shake the mixture at 4°C for 30 minutes.
-
Add 1 mL of dichloromethane and shake for another 30 minutes at 4°C.
-
Centrifuge at 13,000 x g for 5 minutes.
-
Transfer the lower organic phase to a new tube and concentrate under a stream of nitrogen.
2. Solid-Phase Extraction (SPE) Cleanup:
-
Reconstitute the dried extract in 1 mL of 1 M formic acid.
-
Condition an Oasis MCX SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with 1 mL of 1 M formic acid.
-
Elute the auxins with 2 mL of methanol.
-
Evaporate the eluate to dryness.
3. LC-MS/MS Analysis:
-
Reconstitute the sample in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
Inject an aliquot (e.g., 10 µL) onto a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometry: Operate in negative ion mode using multiple reaction monitoring (MRM).
-
IAA: Precursor ion (m/z) 174.1 -> Product ion (m/z) 130.1
-
d4-IAA: Precursor ion (m/z) 178.1 -> Product ion (m/z) 134.1
-
13C6-IAA: Precursor ion (m/z) 180.1 -> Product ion (m/z) 136.1
-
Protocol 2: GC-MS/MS Quantification of IAA
This protocol is based on established methods for high-throughput auxin analysis.
1. Sample Preparation and Extraction:
-
Follow the same initial steps for sample harvesting, homogenization, and addition of the internal standard as in the LC-MS/MS protocol.
-
Perform a liquid-liquid extraction with diethyl ether.
2. Derivatization:
-
Evaporate the ether extract to dryness.
-
Derivatize the sample to increase volatility for GC analysis. A common method is methylation using diazomethane or trimethylsilylation with BSTFA. For methylation, dissolve the dried extract in methanol and add freshly prepared diazomethane in diethyl ether until a yellow color persists.
3. GC-MS/MS Analysis:
-
Inject an aliquot (e.g., 1 µL) of the derivatized sample into the GC-MS/MS system.
-
GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Start at 80°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
Mass Spectrometry: Operate in electron ionization (EI) mode with selected ion monitoring (SIM) or MRM.
-
Me-IAA: Monitor characteristic ions (e.g., m/z 130 and 189).
-
Me-d4-IAA: Monitor corresponding shifted ions (e.g., m/z 134 and 193).
-
Me-13C6-IAA: Monitor corresponding shifted ions (e.g., m/z 136 and 195).
-
Visualizing Auxin Signaling and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental process, the following diagrams were generated using the DOT language.
Caption: A simplified diagram of the core auxin signaling pathway.
References
A Guide to Cross-Validation of IAA Measurements Between Laboratories
For researchers, scientists, and drug development professionals, the ability to reliably compare measurements of Indole-3-acetic acid (IAA), the most abundant natural auxin, across different laboratories is critical for collaborative projects and for building upon the body of scientific knowledge. However, the inherent complexity of quantifying this low-abundance phytohormone from complex biological matrices presents significant challenges to achieving inter-laboratory consistency. This guide provides a comparative overview of common methodologies, highlights potential sources of variability, and proposes a workflow for conducting a successful cross-validation study.
Challenges in Inter-Laboratory IAA Quantification
The accurate measurement of IAA is complicated by its low endogenous concentrations in plant tissues (typically in the range of 0.1–50 ng g⁻¹ FW) and the presence of a high concentration of interfering compounds.[1] Furthermore, the tendency of indolic compounds to oxidize or irreversibly bind to surfaces can lead to low recovery rates.[1] These factors underscore the importance of robust and standardized protocols to ensure that data generated in different laboratories are comparable.
Comparison of Common IAA Quantification Methods
The two most prevalent methods for IAA quantification are Liquid Chromatography-Mass Spectrometry (LC-MS) and colorimetric assays, such as the Salkowski reagent method. While LC-MS offers high sensitivity and specificity, the Salkowski method provides a simpler, more accessible, though less specific, alternative.[2][3][4]
Table 1: Comparison of Key Methodologies for IAA Quantification
| Feature | LC-MS/MS | Salkowski Colorimetric Assay |
| Principle | Chromatographic separation followed by mass-based detection and fragmentation for specific identification and quantification. | Reaction of indolic compounds with a reagent (e.g., ferric chloride in perchloric acid) to produce a colored product, the absorbance of which is measured. |
| Specificity | High; can distinguish between IAA and other structurally similar indole compounds. | Low; reacts with various indole compounds, not just IAA. |
| Sensitivity | Very high; capable of detecting picogram levels of IAA. | Lower; typically requires higher concentrations of IAA for reliable detection. |
| Quantification | Absolute quantification is possible with the use of stable isotope-labeled internal standards (e.g., ¹³C₆-IAA). | Relative or semi-quantitative; relies on a standard curve of pure IAA. |
| Sample Prep | More extensive; often requires multi-step extraction and purification to remove interfering matrix components. | Simpler; generally involves a straightforward extraction. |
| Equipment | Requires sophisticated and expensive LC-MS/MS instrumentation. | Requires a basic spectrophotometer. |
| Throughput | Can be high with optimized methods and autosamplers. | Generally high and suitable for screening large numbers of samples. |
Experimental Protocols: Sources of Inter-Laboratory Variation
Even when using the same general method, such as LC-MS/MS, variations in the experimental protocol can lead to significant differences in results between laboratories. The following table outlines key steps in a typical LC-MS/MS workflow for IAA quantification and highlights common variations that can be sources of inter-laboratory discrepancy.
Table 2: Comparison of LC-MS/MS Protocol Parameters for IAA Measurement
| Protocol Step | Parameter | Variation/Consideration | Potential Impact on Results |
| Sample Collection & Handling | Freezing Method | Flash-freezing in liquid nitrogen is recommended to halt metabolic activity and prevent degradation. | Slower freezing methods can lead to changes in endogenous IAA levels. |
| Storage | Storage at -80°C is crucial to maintain sample integrity. | Improper storage can lead to degradation of IAA. | |
| Extraction | Extraction Solvent | Common solvents include 80% methanol, 70% acetone, and isopropanol/buffer mixtures. The choice of solvent can affect extraction efficiency and the co-extraction of interfering compounds. | Different solvents will have varying efficiencies for extracting IAA and may extract different profiles of interfering substances. |
| Internal Standard | The use of a stable isotope-labeled internal standard, such as ¹³C₆-IAA, is critical for correcting for sample loss during preparation and for matrix effects. | Lack of or inconsistent use of an appropriate internal standard will lead to inaccurate and highly variable quantification. | |
| Purification | Solid-Phase Extraction (SPE) | Different SPE sorbents (e.g., C18, amino) and elution protocols are used. | Inadequate purification can lead to ion suppression or enhancement in the MS source, affecting quantification. |
| Liquid-Liquid Extraction | Acidified supernatant is often extracted with a non-polar solvent like ethyl acetate. | The efficiency of this step can vary based on pH and the solvents used. | |
| LC Separation | LC Column | Different column chemistries (e.g., C18, C8) and dimensions will affect the separation of IAA from other compounds. | Co-elution of interfering compounds with IAA can lead to inaccurate quantification. |
| Mobile Phase | Gradients of acetonitrile or methanol with acidified water are common. The specific gradient profile can impact separation. | Variations in the mobile phase can alter retention times and separation efficiency. | |
| MS/MS Detection | Ionization Mode | Electrospray ionization (ESI) is typically used, in either positive or negative mode. | The choice of ionization mode can affect sensitivity. |
| MRM Transitions | The specific precursor-to-product ion transitions monitored for IAA and the internal standard should be consistent. | Different transitions can have different intensities, and monitoring inconsistent transitions will lead to incomparable data. |
Proposed Workflow for Inter-Laboratory Cross-Validation
To formally assess and improve the comparability of IAA measurements between laboratories, a structured cross-validation study is essential. The following diagram outlines a proposed workflow for such a study.
Auxin Signaling Pathway
A fundamental understanding of the biological context of IAA is crucial for researchers. The canonical auxin signaling pathway illustrates how IAA regulates gene expression, a process that is often the subject of investigation where accurate IAA quantification is paramount.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of Indole-3-acetic Acid (IAA) Production in Klebsiellaby LC-MS/MS and the Salkowski Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of Indole-3-acetic Acid (IAA) Production in Klebsiella by LC-MS/MS and the Salkowski Method [bio-protocol.org]
- 4. A rapid and robust colorimetric method for measuring relative abundance of auxins in plant tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard of Auxin Quantification: A Comparative Guide to IAA-d4 Internal Standards
For researchers, scientists, and drug development professionals engaged in precise auxin quantification, the choice of an appropriate internal standard is paramount. This guide provides an objective comparison of the accuracy and precision of using deuterated indole-3-acetic acid (IAA-d4) as an internal standard, alongside other stable isotope-labeled alternatives. Supported by experimental data, this document will aid in the selection of the most suitable internal standard for rigorous analytical demands.
The quantification of auxin, a key phytohormone regulating plant growth and development, requires highly accurate and precise analytical methods due to its low endogenous concentrations. The stable isotope dilution (SID) method, coupled with mass spectrometry (MS), is the gold standard for this purpose. This technique relies on the addition of a known amount of a stable isotope-labeled internal standard to the sample at the beginning of the extraction procedure. This standard, being chemically identical to the analyte of interest, co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer, thereby correcting for analyte losses during sample preparation and variations in instrument response.
Deuterated IAA (IAA-d4) is a commonly used internal standard for auxin quantification. However, the position and number of deuterium atoms can influence its stability and chromatographic behavior, potentially affecting the accuracy of quantification. This guide explores the performance of IAA-d4 in comparison to other stable isotope-labeled standards, particularly 13C-labeled IAA, and provides detailed experimental protocols for their application.
Comparative Performance of Internal Standards
The ideal internal standard should exhibit identical chemical and physical properties to the analyte, with the only difference being its mass. While deuterated standards are widely used, they can sometimes exhibit slight differences in chromatographic retention times and are susceptible to isotopic exchange under certain conditions. In contrast, 13C-labeled standards are generally considered superior due to their greater stability and closer co-elution with the native analyte.
A study evaluating the precision of auxin quantification using [2H5]IAA as an internal standard reported a coefficient of variation (CV) of 2-4% for standard solutions and 11.5% for replicate plant samples[1]. The higher variability in plant extracts was attributed to the natural variation of endogenous IAA levels within the biological replicates[1].
Conversely, some research has indicated the unsuitability of certain deuterated IAA standards. For instance, D2-IAA has been shown to be an unsuitable internal standard as its signal intensity was dependent on the amount of starting plant material, which compromises quantitative accuracy[2]. This highlights the critical importance of selecting a stable and reliable internal standard.
Table 1: Comparison of Stable Isotope-Labeled Internal Standards for IAA Quantification
| Internal Standard | Advantages | Disadvantages | Reported Precision (CV) |
| IAA-d4 (e.g., [2H4]IAA, [2H5]IAA) | - Commercially available- Cost-effective | - Potential for isotopic exchange- Possible chromatographic separation from native IAA- Stability can be dependent on labeling position | Standards: 2-4%Plant Extracts: 11.5%[1] |
| 13C6-IAA | - High isotopic stability- Co-elutes perfectly with native IAA- Not susceptible to isotopic exchange | - Higher cost of synthesis- Less commercially available than deuterated standards | Not explicitly reported in direct comparison, but qualitatively considered superior. |
| No Internal Standard | - Low cost | - Highly inaccurate and imprecise- Does not account for analyte loss during sample preparation- Susceptible to matrix effects and instrument variability | Not recommended for quantitative analysis. |
Principle of Stable Isotope Dilution
The underlying principle of stable isotope dilution mass spectrometry is the addition of a known quantity of an isotopically labeled standard to a sample containing the analyte of unknown concentration. The ratio of the signal intensity of the endogenous analyte to the signal intensity of the internal standard is then measured by mass spectrometry. This ratio is used to calculate the concentration of the endogenous analyte.
Experimental Protocols
Accurate quantification of auxin is highly dependent on a meticulous and validated experimental protocol. Below are detailed methodologies for sample preparation, extraction, and analysis using both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
I. Sample Preparation and Extraction
This protocol is adapted from established methods for auxin extraction from plant tissues[3].
-
Harvesting and Freezing: Harvest plant tissue (typically 50-100 mg fresh weight) and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Homogenization: Homogenize the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.
-
Internal Standard Spiking: To the homogenized powder, add a known amount of IAA-d4 (or other stable isotope-labeled standard) in a suitable solvent (e.g., methanol). The amount of internal standard should be in a similar range to the expected endogenous IAA concentration.
-
Extraction: Add 1 mL of ice-cold extraction buffer (e.g., 80% methanol in water) to the homogenized tissue and internal standard mixture. Vortex thoroughly and incubate at -20°C for at least 1 hour (or overnight) to allow for complete extraction.
-
Centrifugation: Centrifuge the extract at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully collect the supernatant containing the extracted auxins.
-
Solid-Phase Extraction (SPE) for Purification:
-
Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove polar impurities.
-
Elute the auxins with 1 mL of methanol or acetonitrile.
-
Dry the eluate under a gentle stream of nitrogen or in a vacuum concentrator.
-
II. LC-MS/MS Analysis
This is a general protocol and may require optimization based on the specific instrument and column used.
-
Reconstitution: Reconstitute the dried sample in a small volume (e.g., 100 µL) of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B over several minutes, hold for a short period, and then return to the initial conditions for equilibration.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
IAA (Endogenous): Precursor ion (m/z) 176.07 -> Product ion (m/z) 130.06
-
IAA-d4 (Internal Standard): Precursor ion (m/z) 180.09 -> Product ion (m/z) 134.08
-
-
Optimize collision energy and other MS parameters for maximum signal intensity.
-
III. GC-MS Analysis
For GC-MS analysis, a derivatization step is required to increase the volatility of IAA.
-
Derivatization:
-
To the dried sample, add a derivatizing agent such as diazomethane or a silylation reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).
-
Incubate at a specific temperature (e.g., 60-70°C) for a defined period (e.g., 30-60 minutes) to ensure complete derivatization.
-
Dry the sample again under a stream of nitrogen.
-
-
Reconstitution: Reconstitute the derivatized sample in a suitable solvent for GC injection (e.g., hexane or ethyl acetate).
-
Gas Chromatography:
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Temperature Program: A temperature gradient is used to separate the analytes, for example, starting at a lower temperature and ramping up to a higher temperature.
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Type: Selected Ion Monitoring (SIM).
-
Monitored Ions: Monitor characteristic ions for the derivatized IAA and IAA-d4. The specific ions will depend on the derivatization agent used.
-
Conclusion
The use of a stable isotope-labeled internal standard is indispensable for the accurate and precise quantification of auxin. While IAA-d4 is a widely used and effective internal standard, researchers should be aware of its potential limitations, such as isotopic instability in certain forms (e.g., D2-IAA). For the highest level of analytical rigor, 13C-labeled IAA is the recommended internal standard due to its superior stability and co-elution properties. The detailed experimental protocols provided in this guide offer a robust framework for obtaining reliable and reproducible auxin quantification data, empowering researchers to unravel the intricate roles of this vital phytohormone in plant biology and development.
References
A Comparative Guide to Deuterated Auxin Standards for Quantitative Mass Spectrometry
For researchers, scientists, and drug development professionals engaged in quantitative analysis of plant hormones, the selection of an appropriate internal standard is paramount for achieving accurate and reproducible results. This guide provides an objective comparison of the performance of different deuterated auxin standards, supported by experimental data and detailed methodologies, to aid in the selection of the most suitable standard for your analytical needs.
Deuterated stable isotope-labeled internal standards (SIL-IS) are widely recognized as the gold standard in quantitative mass spectrometry-based bioanalysis.[1] Their physicochemical properties are nearly identical to the analyte of interest, allowing them to effectively compensate for variations in sample preparation, chromatographic retention, and ionization efficiency.[1][2] This guide focuses on the performance evaluation of commonly used deuterated standards of indole-3-acetic acid (IAA), a primary auxin in most plants.
Key Performance Parameters of Deuterated Auxin Standards
The ideal deuterated internal standard should exhibit high isotopic purity, stability, and accurately mimic the behavior of the endogenous analyte throughout the analytical workflow. The primary characteristics to consider when selecting a deuterated auxin standard are:
-
Isotopic Purity: A high degree of deuteration is crucial to minimize signal overlap with the unlabeled analyte.[3]
-
Stability and Isotopic Exchange: The deuterium labels should be in stable, non-exchangeable positions to prevent loss or exchange of deuterium with hydrogen from the solvent or sample matrix.[3]
-
Mass Shift: A sufficient mass difference (typically ≥3 atomic mass units) between the analyte and the standard is necessary to prevent isotopic crosstalk.
-
Co-elution: The deuterated standard should ideally co-elute with the unlabeled analyte to ensure they experience the same matrix effects.
Below is a comparison of commonly available deuterated indole-3-acetic acid (IAA) standards based on these parameters.
Comparison of Deuterated IAA Standards
While direct head-to-head comparative studies are limited, the following table summarizes the key characteristics of different deuterated IAA standards based on available data and chemical principles.
| Deuterated Standard | Common Name(s) | Mass Shift (vs. IAA) | Labeled Position(s) | Theoretical Stability of Deuterium Label | Isotopic Purity (Typical) |
| [2,2-²H₂]Indole-3-acetic acid | D2-IAA | +2 | Side chain (α-carbon) | Prone to H/D exchange, especially under acidic or basic conditions. | >98 atom % D |
| [4,5,6,7-²H₄]Indole-3-acetic acid | D4-IAA | +4 | Indole ring | Generally stable. | Not consistently reported |
| [2,4,5,6,7-²H₅]Indole-3-acetic acid | D5-IAA | +5 | Indole ring and side chain | Generally stable, with the C2-deuterium being slightly less stable than those on the benzene ring. | 97-98% |
Inference on Performance:
-
D2-IAA: While commercially available, the deuterium labels on the side chain are susceptible to back-exchange with protons from the solvent, which can compromise quantitative accuracy. Its use should be carefully evaluated for the specific analytical method conditions.
-
D4-IAA: Labeling on the indole ring provides greater stability against isotopic exchange compared to D2-IAA. This makes it a more robust choice for quantitative studies.
-
D5-IAA: With deuterium atoms on both the indole ring and the side chain, D5-IAA offers a significant mass shift and generally good stability. The deuterium on the indole ring is very stable, while the one at the C2 position shows slightly less, but still acceptable, stability for most applications.
Experimental Protocols for Performance Evaluation
To ensure the selected deuterated standard is suitable for a specific application, it is crucial to perform validation experiments. The following are detailed methodologies for key evaluation experiments.
Protocol 1: Assessment of Isotopic Stability (H/D Exchange)
Objective: To determine if the deuterated internal standard is stable and does not exchange its deuterium atoms under the experimental conditions.
Materials:
-
Deuterated auxin standard stock solution
-
Blank sample matrix (e.g., plant tissue extract known to be free of the analyte)
-
Solvents used in the sample preparation and LC mobile phase
Methodology:
-
Spike the deuterated internal standard into the blank matrix at a concentration similar to that used in the analytical method.
-
Incubate the sample under the same conditions (e.g., temperature, pH, time) as a typical sample preparation workflow.
-
Analyze the sample by LC-MS/MS, monitoring for the mass transition of the unlabeled analyte.
-
A significant increase in the signal corresponding to the unlabeled analyte over the incubation period indicates deuterium exchange.
Protocol 2: Evaluation of Matrix Effects
Objective: To assess whether the deuterated internal standard adequately compensates for matrix-induced ion suppression or enhancement.
Materials:
-
Analyte and deuterated internal standard stock solutions
-
Blank matrix from at least six different sources
-
Reconstitution solution (e.g., 50:50 methanol:water)
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike the analyte and internal standard into the reconstitution solution.
-
Set B (Post-Spike Matrix): Extract the blank matrix first, and then spike the analyte and internal standard into the final extract.
-
Set C (Pre-Spike Matrix): Spike the analyte and internal standard into the blank matrix before the extraction process.
-
-
Analyze and Calculate: Analyze all three sets of samples by LC-MS/MS. Calculate the Matrix Factor (MF), Recovery (RE), and Process Efficiency (PE) using the following formulas:
-
Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)
-
Recovery (RE) = (Peak Area in Set C) / (Peak Area in Set B)
-
IS-Normalized MF = (MF of Analyte) / (MF of d-IS)
-
-
Data Interpretation: An IS-Normalized MF close to 1 indicates that the deuterated standard effectively compensates for the matrix effect.
Protocol 3: Determination of Isotopic Purity
Objective: To determine the isotopic enrichment of the deuterated standard.
Materials:
-
Deuterated auxin standard
-
High-resolution mass spectrometer (HR-MS)
Methodology:
-
Prepare a solution of the deuterated standard.
-
Acquire a full scan mass spectrum of the standard using HR-MS.
-
Extract and integrate the ion signals for all isotopologues (e.g., D0, D1, D2, etc.).
-
Calculate the isotopic purity by determining the percentage of the desired deuterated species relative to all other isotopic species.
Visualizing Key Processes
To better understand the context of auxin analysis, the following diagrams illustrate the auxin signaling pathway and a general experimental workflow.
Caption: A simplified diagram of the auxin signaling pathway.
Caption: A general experimental workflow for auxin analysis.
Conclusion
The selection of a deuterated auxin standard is a critical decision that directly impacts the quality and reliability of quantitative data. While D2-IAA is available, its susceptibility to isotopic back-exchange makes it a less robust option compared to ring-deuterated standards like D4-IAA and D5-IAA. For most applications, D4-IAA and D5-IAA are preferable due to their greater isotopic stability. It is imperative that researchers validate the performance of their chosen standard under their specific experimental conditions by assessing isotopic stability, matrix effects, and isotopic purity. By following the detailed protocols and considering the comparative information provided in this guide, researchers can confidently select and validate a deuterated auxin standard that will ensure the accuracy and reproducibility of their quantitative plant hormone analysis.
References
Quantitative Analysis of IAA and Its Conjugates: A Comparative Guide to Stable Isotope-Based Methods
For researchers, scientists, and drug development professionals, the precise quantification of Indole-3-acetic acid (IAA) and its conjugates is crucial for understanding its myriad roles in plant development and physiology, as well as its potential applications in medicine. The use of stable isotope-labeled internal standards has become the gold standard for achieving the highest accuracy and precision in these analyses. This guide provides an objective comparison of the two primary mass spectrometry-based methods for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), supported by experimental data and detailed protocols.
This guide will delve into the principles, advantages, and limitations of each technique, offering a comprehensive resource for selecting the most appropriate method for your research needs.
Method Comparison: GC-MS vs. LC-MS/MS
The choice between GC-MS and LC-MS/MS for the analysis of IAA and its conjugates depends on several factors, including the specific compounds of interest, the required sensitivity, sample throughput, and the available instrumentation. Both techniques offer high selectivity and sensitivity when coupled with stable isotope dilution methods.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separates volatile and thermally stable compounds in the gas phase. Requires derivatization for non-volatile compounds like IAA. | Separates compounds in the liquid phase. Can directly analyze a wider range of compounds, including polar and thermally labile conjugates, without derivatization.[1][2] |
| Derivatization | Mandatory for IAA and its conjugates to increase volatility and thermal stability.[3] | Generally not required, which simplifies sample preparation and reduces analysis time.[4] |
| Sensitivity | High sensitivity, with detection limits in the picogram range.[3] | Generally offers higher sensitivity than GC-MS, with detection limits often in the femtogram range. |
| Specificity | High, especially with selected ion monitoring (SIM) or tandem MS (GC-MS/MS). | Very high, particularly with multiple reaction monitoring (MRM), which minimizes matrix interference. |
| Throughput | Can be high, especially with automated sample preparation. | High throughput is achievable with modern ultra-high-performance liquid chromatography (UHPLC) systems. |
| Analytes | Primarily suitable for free IAA and less polar conjugates after derivatization. | Ideal for the simultaneous analysis of free IAA and a wide range of polar and non-polar conjugates. |
| Instrumentation Cost | Generally lower initial cost compared to LC-MS/MS. | Higher initial investment for the instrumentation. |
| Matrix Effects | Can be significant, but often mitigated by extensive sample cleanup. | Can be a concern (ion suppression or enhancement), but effectively managed with stable isotope-labeled internal standards and appropriate sample preparation. |
Quantitative Data from Experimental Studies
The following tables summarize representative quantitative data for IAA and its amino acid conjugates in the model plant Arabidopsis thaliana, as determined by mass spectrometry methods using stable isotope dilution. These values can vary significantly depending on the plant tissue, developmental stage, and growth conditions.
Table 1: Endogenous Levels of Free IAA in Arabidopsis thaliana
| Plant Tissue | Concentration (ng/g fresh weight) | Analytical Method | Reference |
| Seedlings (9-day-old) | 1.5 - 2.5 | GC-MS | Normanly et al., 1993 |
| Rosette Leaves | 10 - 50 | LC-MS/MS | Kowalczyk and Sandberg, 2001 |
| Roots | 5 - 20 | LC-MS/MS | Kowalczyk and Sandberg, 2001 |
| Apical Meristem | 50 - 150 | GC-MS | Ljung et al., 2001 |
Table 2: Endogenous Levels of IAA-Amino Acid Conjugates in Arabidopsis thaliana Seedlings
| IAA Conjugate | Concentration (pmol/g fresh weight) | Analytical Method | Reference |
| IAA-Aspartate (IAA-Asp) | 10 - 30 | LC-MS/MS | Kowalczyk and Sandberg, 2001 |
| IAA-Glutamate (IAA-Glu) | 5 - 15 | LC-MS/MS | Kowalczyk and Sandberg, 2001 |
| IAA-Alanine (IAA-Ala) | 1 - 5 | LC-MS/MS | Kowalczyk and Sandberg, 2001 |
| IAA-Leucine (IAA-Leu) | 1 - 5 | LC-MS/MS | Kowalczyk and Sandberg, 2001 |
Experimental Protocols
Accurate quantification of IAA and its conjugates necessitates meticulous sample preparation to remove interfering substances and enrich the analytes of interest. The use of a stable isotope-labeled internal standard, such as [¹³C₆]-IAA, is added at the beginning of the extraction to correct for analyte losses during the entire procedure.
Key Experiment 1: Solid-Phase Extraction (SPE) for Sample Purification
Solid-phase extraction is a critical step for cleaning up plant extracts before MS analysis. C18 cartridges are commonly used for this purpose.
Protocol:
-
Sample Homogenization: Homogenize frozen plant tissue (100-500 mg) in a suitable extraction buffer (e.g., 80% methanol or isopropanol/imidazole buffer).
-
Internal Standard Spiking: Add a known amount of stable isotope-labeled internal standard (e.g., [¹³C₆]-IAA) to the homogenate.
-
Centrifugation: Centrifuge the homogenate to pellet cellular debris.
-
Supernatant Collection: Collect the supernatant containing IAA and its conjugates.
-
Solvent Evaporation: Evaporate the organic solvent from the supernatant under a stream of nitrogen or using a rotary evaporator.
-
pH Adjustment: Acidify the aqueous extract to pH 2.5-3.0 with an acid like formic acid or hydrochloric acid. This ensures that IAA and its acidic conjugates are in their protonated form.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with methanol followed by equilibration with acidified water (pH 2.5-3.0).
-
Sample Loading: Load the acidified aqueous extract onto the conditioned C18 cartridge.
-
Washing: Wash the cartridge with acidified water to remove polar impurities.
-
Elution: Elute the retained IAA and its conjugates with a suitable organic solvent, such as methanol or acetonitrile.
-
Drying and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in a small volume of a solvent compatible with the subsequent MS analysis.
Key Experiment 2: GC-MS Analysis of IAA
This protocol outlines the general steps for the quantitative analysis of IAA using GC-MS following derivatization.
Protocol:
-
Derivatization: Methylate the carboxyl group of IAA in the purified extract using a derivatizing agent like diazomethane or trimethylsilyldiazomethane. This increases the volatility of the analyte.
-
GC Separation: Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., DB-5ms). The temperature program is optimized to separate the methylated IAA from other components.
-
MS Detection: The eluting compounds are introduced into the mass spectrometer. For quantification, selected ion monitoring (SIM) is typically used, where the instrument is set to monitor the molecular ion and specific fragment ions of both the endogenous (unlabeled) and the internal standard (labeled) IAA.
-
Quantification: The concentration of endogenous IAA is calculated based on the ratio of the peak areas of the endogenous analyte to the stable isotope-labeled internal standard.
Key Experiment 3: LC-MS/MS Analysis of IAA and its Conjugates
This protocol describes the direct analysis of IAA and its conjugates without derivatization.
Protocol:
-
LC Separation: Inject the purified and reconstituted sample into a liquid chromatograph. A reverse-phase C18 column is commonly used with a gradient elution of an acidic mobile phase (e.g., water with 0.1% formic acid) and an organic modifier (e.g., acetonitrile or methanol).
-
MS/MS Detection: The eluent from the LC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
MRM Analysis: The analysis is performed in the multiple reaction monitoring (MRM) mode. For each analyte (endogenous and internal standard), a specific precursor ion is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. These specific transitions provide high selectivity and sensitivity.
-
Quantification: Similar to GC-MS, the quantification is based on the ratio of the peak areas of the MRM transitions for the endogenous analytes and their corresponding stable isotope-labeled internal standards.
Mandatory Visualizations
To aid in the understanding of the experimental workflow and the biological context, the following diagrams are provided.
Caption: Experimental workflow for the quantitative analysis of IAA and its conjugates.
Caption: Simplified diagram of the nuclear auxin (IAA) signaling pathway.
References
- 1. Plant Hormone Analysis Technology: GC-MS, LC-MS, IMS, and MALDI-MS - Creative Proteomics [creative-proteomics.com]
- 2. Frontiers | Editorial: Methods in phytohormone detection and quantification: 2022 [frontiersin.org]
- 3. Purification of 3-indolylacetic acid by solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of GC-MS/MS and LC-MS/MS for the analysis of hormones and pesticides in surface waters: advantages and pitfalls - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Head-to-Head Battle: GC-MS vs. LC-MS for Indole-3-Acetic Acid Analysis
A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal mass spectrometry technique for the quantification of the critical plant hormone, indole-3-acetic acid.
Indole-3-acetic acid (IAA), the primary native auxin in plants, plays a pivotal role in regulating a vast array of physiological and developmental processes. Accurate and sensitive quantification of IAA is crucial for advancements in plant science, agriculture, and the development of auxin-based herbicides and plant growth regulators. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) have emerged as powerful analytical tools for this purpose. This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies, to aid researchers in selecting the most suitable technique for their specific needs.
At a Glance: Performance Comparison
The choice between GC-MS and LC-MS for IAA analysis hinges on a variety of factors including the required sensitivity, the need to analyze IAA conjugates, and considerations of sample throughput and complexity. The following table summarizes the key quantitative performance metrics for each technique based on published experimental data.
| Performance Metric | GC-MS | LC-MS/MS |
| Limit of Detection (LOD) | Sub-picomole to 1 pg | 3.8 fmol to 0.002 µg/mL |
| Limit of Quantification (LOQ) | ~1 ng/g dry weight in plant tissue | 0.007 µg/mL |
| **Linearity (R²) | >0.99 | >0.995 |
| Derivatization | Mandatory | Not required |
| Analysis of Conjugates | Limited due to high polarity and low volatility | Highly suitable |
| Sample Throughput | Can be high with automation | Generally high |
The Core Distinction: A Fork in the Workflow
The fundamental difference in the analytical workflow for GC-MS and LC-MS lies in the sample preparation, specifically the necessity of a derivatization step for GC-MS. This divergence in methodology has significant implications for the types of molecules that can be analyzed and the overall complexity of the procedure.
Experimental Protocols: A Step-by-Step Guide
The following sections provide detailed methodologies for the analysis of IAA using both GC-MS and LC-MS, based on established protocols in the scientific literature.
GC-MS Protocol for Indole-3-Acetic Acid Analysis
GC-MS analysis of IAA necessitates a derivatization step to increase its volatility and thermal stability, making it amenable to gas chromatography. Methylation is a common derivatization technique.
1. Sample Preparation and Extraction:
-
Weigh 25-100 mg of frozen plant tissue and homogenize in a suitable extraction solvent (e.g., 80% acetone or 2-propanol) containing an antioxidant.
-
Add a known amount of a stable isotope-labeled internal standard (e.g., ¹³C₆-IAA) to the sample for accurate quantification.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant.
-
Perform solid-phase extraction (SPE) using a C18 or similar cartridge to clean up the sample and remove interfering compounds.
2. Derivatization:
-
Evaporate the purified extract to dryness under a stream of nitrogen.
-
Re-dissolve the residue in a small volume of a suitable solvent (e.g., methanol).
-
Add a derivatizing agent such as diazomethane or an alkyl chloroformate to convert the carboxylic acid group of IAA to its methyl ester.[1] This step is critical as it makes the IAA molecule volatile enough for GC analysis.
3. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A capillary column such as a DB-5ms or equivalent is typically used.
-
Injector: Splitless injection is commonly employed for trace analysis.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes, for example, an initial temperature of 60°C held for 1 minute, then ramped to 280°C at a rate of 20°C/minute.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization: Electron ionization (EI) at 70 eV is standard.
-
Analysis Mode: Selected Ion Monitoring (SIM) is used for quantitative analysis to enhance sensitivity and selectivity. The characteristic ions for the methyl ester of IAA (m/z 130 and 189) and its internal standard are monitored.[2]
-
LC-MS/MS Protocol for Indole-3-Acetic Acid Analysis
LC-MS/MS offers the significant advantage of analyzing IAA and its polar conjugates without the need for derivatization, simplifying the sample preparation process.
1. Sample Preparation and Extraction:
-
The initial sample preparation steps, including homogenization, extraction with an organic solvent, and the addition of an internal standard, are similar to the GC-MS protocol.[3]
-
After centrifugation, the supernatant is subjected to solid-phase extraction (SPE) for cleanup. A C18 cartridge is commonly used for this purpose.[3]
2. LC-MS/MS Analysis:
-
Liquid Chromatograph (LC) Conditions:
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) is a popular choice.
-
Mobile Phase: A gradient elution is typically employed using a mixture of water with a small percentage of formic or acetic acid (Solvent A) and acetonitrile or methanol with formic or acetic acid (Solvent B).
-
Flow Rate: A flow rate of around 0.2-0.4 mL/min is common.
-
-
Tandem Mass Spectrometer (MS/MS) Conditions:
-
Ionization: Electrospray ionization (ESI) is the most common ionization technique, often operated in positive ion mode for IAA.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This highly selective and sensitive technique monitors a specific precursor ion to product ion transition for IAA (e.g., m/z 176 -> 130) and its internal standard.[4]
-
Concluding Remarks
Both GC-MS and LC-MS are robust and sensitive techniques for the quantitative analysis of indole-3-acetic acid.
GC-MS is a well-established method that can provide high sensitivity, particularly when operated in SIM mode. However, the mandatory derivatization step adds complexity to the sample preparation and limits its application for the analysis of polar and thermally labile IAA conjugates.
LC-MS/MS , on the other hand, has become the method of choice for many researchers due to its ability to analyze IAA and a wide range of its metabolites and conjugates without derivatization. The high selectivity of the MRM mode in tandem mass spectrometry often allows for simpler sample cleanup procedures and provides excellent sensitivity.
For researchers focused solely on the quantification of free IAA, a well-optimized GC-MS method can be a cost-effective and reliable option. However, for those interested in a more comprehensive understanding of auxin homeostasis, including the analysis of its various conjugated forms, LC-MS/MS offers superior versatility and a more streamlined workflow. The choice of methodology should, therefore, be guided by the specific research questions, the available instrumentation, and the desired scope of the analysis.
References
- 1. Comparison of a Commercial ELISA Assay for Indole-3-Acetic Acid at Several Stages of Purification and Analysis by Gas Chromatography-Selected Ion Monitoring-Mass Spectrometry Using a 13C6-Labeled Internal Standard - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous Quantitation of Indole 3-Acetic Acid and Abscisic Acid in Small Samples of Plant Tissue by Gas Chromatography/Mass Spectrometry/Selected Ion Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Analysis of Indole-3-Acetic Acid Metabolites in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Comparative Guide to Method Validation for Simultaneous Analysis of Multiple Plant Hormones: LC-MS/MS vs. GC-MS
For Researchers, Scientists, and Drug Development Professionals
The simultaneous analysis of multiple plant hormones is crucial for understanding complex physiological processes in plants. This guide provides an objective comparison of two powerful analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). We present supporting experimental data, detailed methodologies, and visual workflows to aid researchers in selecting the most suitable method for their specific needs.
Method Comparison: LC-MS/MS and GC-MS at a Glance
Both LC-MS/MS and GC-MS are highly sensitive and selective techniques widely used for plant hormone analysis.[1] However, they differ in their principles of separation, sample preparation requirements, and applicability to different hormone classes.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for its high sensitivity and selectivity, particularly for non-volatile and polar compounds.[2] This technique allows for the analysis of a broad range of phytohormones, often with minimal sample derivatization.
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile compounds.[3] For many plant hormones, a derivatization step is necessary to increase their volatility and thermal stability for GC analysis.
Quantitative Performance Data
The following tables summarize representative quantitative performance data for LC-MS/MS and GC-MS methods for the simultaneous analysis of various plant hormones. It is important to note that the data are compiled from different studies and a direct comparison should be made with caution, as performance can vary based on the specific plant matrix, instrumentation, and experimental conditions.
Table 1: Representative Performance Data for LC-MS/MS Analysis of Multiple Plant Hormones
| Hormone Class | Analyte | Linear Range (ng/mL) | r² | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) | Reference |
| Auxins | Indole-3-acetic acid (IAA) | 0.1 - 100 | >0.99 | 0.05 | 0.1 | 85-115 | [2] |
| Cytokinins | trans-Zeatin (tZ) | 0.05 - 50 | >0.99 | 0.02 | 0.05 | 90-110 | [2] |
| Isopentenyladenine (iP) | 0.05 - 50 | >0.99 | 0.02 | 0.05 | 90-110 | ||
| Gibberellins | Gibberellic acid (GA₃) | 0.5 - 200 | >0.99 | 0.2 | 0.5 | 80-120 | |
| Abscisic Acid | Abscisic acid (ABA) | 0.1 - 100 | >0.99 | 0.04 | 0.1 | 85-115 | |
| Jasmonates | Jasmonic acid (JA) | 0.2 - 100 | >0.99 | 0.1 | 0.2 | 80-120 | |
| Salicylic Acid | Salicylic acid (SA) | 0.5 - 200 | >0.99 | 0.2 | 0.5 | 80-120 |
Table 2: Representative Performance Data for GC-MS Analysis of Multiple Plant Hormones
| Hormone Class | Analyte | Derivatization | Linear Range (ng/g FW) | r² | LOD (pg on column) | Recovery (%) | Reference |
| Auxins | Indole-3-acetic acid (IAA) | Methylation | 1 - 1000 | >0.99 | 1 | 70-90 | |
| Abscisic Acid | Abscisic acid (ABA) | Methylation | 1 - 1000 | >0.99 | 1 | 70-90 | |
| Jasmonates | Jasmonic acid (JA) | Methylation | 5 - 1000 | >0.999 | 0.5 | 90-100 | |
| Salicylic Acid | Salicylic acid (SA) | Methylation | 5 - 1000 | >0.999 | 0.5 | 70-90 |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization based on the specific plant tissue and available instrumentation.
Protocol 1: UPLC-MS/MS for Simultaneous Analysis of 13 Plant Hormones
This protocol is adapted from a method for the analysis of cytokinins, auxins, abscisic acid, and gibberellins in pea axillary buds.
1. Sample Preparation and Extraction: a. Homogenize approximately 10 mg of frozen plant tissue. b. Add 1 mL of pre-chilled extraction solvent (80% acetonitrile with 1% acetic acid) containing internal standards. c. Vortex and incubate at -20°C for 5 minutes. d. Centrifuge at 15,900 x g for 10 minutes at 4°C. e. Collect the supernatant for SPE cleanup.
2. Solid-Phase Extraction (SPE) Cleanup: a. Condition a Sep-Pak tC18 cartridge with 1 mL of 100% methanol, followed by 1 mL of 1% acetic acid. b. Load the supernatant onto the conditioned cartridge. c. Wash the cartridge with 1 mL of 1% acetic acid. d. Elute the hormones with 1 mL of 80% acetonitrile containing 1% acetic acid. e. Evaporate the eluate to dryness and reconstitute in 50 µL of 1% acetic acid.
3. UPLC-MS/MS Analysis: a. UPLC System: Nexera X2 ultra-high pressure liquid chromatograph system. b. Column: Reversed-phase C18 column. c. Mobile Phase:
- A: 0.5% formic acid in water.
- B: 0.5% formic acid in acetonitrile. d. Gradient: A multi-step gradient from 4% to 95% B over 11 minutes. e. Flow Rate: 0.5 mL/min. f. Mass Spectrometer: 5500 triple quadrupole linear ion trap mass spectrometer with an electrospray ionization (ESI) source. g. Ionization Mode: Positive and negative ion modes in a single run. h. Detection: Scheduled Multiple Reaction Monitoring (sMRM).
Protocol 2: GC-MS for Simultaneous Analysis of Acidic Plant Hormones
This protocol is a general workflow based on established methods for the analysis of auxins, abscisic acid, jasmonates, and salicylic acid.
1. Sample Preparation and Extraction: a. Homogenize 50-200 mg of frozen plant tissue. b. Extract with a suitable solvent, such as a methanol/water mixture. c. Centrifuge to pellet debris and collect the supernatant. d. Perform liquid-liquid extraction or solid-phase extraction for initial purification.
2. Derivatization: a. Dry the purified extract completely under a stream of nitrogen. b. Add a derivatization agent. Common agents include:
- Methylation: Using diazomethane or HCl/methanol for acidic hormones like JA and SA.
- Silylation: Using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). c. Incubate at an elevated temperature (e.g., 60-80°C) for a specified time to ensure complete reaction. d. Evaporate the excess derivatization agent and redissolve the sample in a non-polar solvent like hexane.
3. GC-MS Analysis: a. GC System: Gas chromatograph with a capillary column (e.g., DB-5ms). b. Injection: Splitless injection of 1-2 µL of the derivatized sample. c. Oven Temperature Program: A temperature gradient is used to separate the derivatized hormones, for example, starting at 80°C and ramping up to 300°C. d. Carrier Gas: Helium at a constant flow rate. e. Mass Spectrometer: Quadrupole or ion trap mass spectrometer. f. Ionization Mode: Electron Impact (EI) ionization. g. Detection: Selected Ion Monitoring (SIM) or full scan mode.
Visualizing the Workflow and Principles
To further clarify the methodologies, the following diagrams illustrate the experimental workflow and the fundamental principles of LC-MS/MS and GC-MS.
Caption: General experimental workflow for plant hormone analysis.
Caption: Principles of LC-MS/MS and GC-MS.
Conclusion
The choice between LC-MS/MS and GC-MS for the simultaneous analysis of multiple plant hormones depends on the specific research goals, the chemical properties of the target hormones, and the available instrumentation.
-
LC-MS/MS offers broader applicability to a wider range of polar and non-polar hormones without the need for derivatization, often providing higher throughput and sensitivity.
-
GC-MS is a powerful and reliable technique for volatile and semi-volatile compounds, and with appropriate derivatization, can be applied to a variety of plant hormones.
Validation of the chosen method is paramount to ensure accurate and reproducible results. Researchers should carefully consider the validation parameters, including linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision, within the context of their specific plant matrix. This guide provides a foundational understanding to assist in making an informed decision for your plant hormone analysis needs.
References
The Gold Standard for Auxin Quantification: A Comparative Guide to 4,5,6,7-tetradeuterio IAA
For researchers, scientists, and drug development professionals engaged in plant hormone analysis, the precise and reproducible quantification of indole-3-acetic acid (IAA) is paramount. This guide provides an objective comparison of 4,5,6,7-tetradeuterio IAA (d4-IAA) with other deuterated and non-deuterated internal standards, supported by experimental data, to establish its superior performance in ensuring the reproducibility of results.
Stable isotope-labeled internal standards are indispensable for correcting analyte loss during sample preparation and for mitigating variations in instrument response, particularly in sensitive mass spectrometry-based assays. Among these, deuterated analogs of IAA have become the benchmark for accurate quantification. This guide will delve into the comparative performance of d4-IAA, highlighting its role in achieving reliable and reproducible data in auxin analysis.
Performance Comparison of Internal Standards for IAA Quantification
The choice of internal standard significantly impacts the accuracy and precision of IAA quantification. While various deuterated forms of IAA are available, their stability and ability to mimic the behavior of the endogenous analyte differ.
| Internal Standard | Analyte | Method | Matrix | Accuracy (%) | Precision (%RSD/%CV) | Reference |
| 4,5,6,7-tetradeuterio IAA (d4-IAA) | Indole-3-acetic acid (IAA) | GC-MS-SIM | Etiolated corn shoots | Agreement within 2% with radioimmunoassay | Not explicitly stated, but showed "exact agreement" between estimates | [1][2] |
| [2',2'-(2)H(2)]-indole-3-acetic acid (d2-IAA) | Indole-3-acetic acid (IAA) | LC-MS/MS | Not specified | Not applicable; deemed unsuitable | Prone to deuterium exchange, leading to inaccurate quantification | [3] |
| [2H5] indole-3-acetic acid (d5-IAA) | Indole-3-acetic acid (IAA) | GC/MS | Dark-grown Pisum sativum epicotyls | Not explicitly stated | 2-4% for standards, 11.5% for replicate plant samples | [4] |
| Deuterated Internal Standards (general) | IAA and related metabolites | LC-MS/MS | Bacterial culture medium | < 13.96% (relative error) | < 13.96% (intra-day and inter-day) | [5] |
| Deuterated Internal Standards (general) | IAA metabolites | LC-ESI-MS/MS | Arabidopsis tissue | Better than 10% for standards, 6-16% for plant extracts | Reproducibility of peak ratio response between 1.9% and 7.9% |
Key Findings:
-
Superior Stability of d4-IAA: The deuterium labels on the indole ring of 4,5,6,7-tetradeuterio IAA are chemically stable and not prone to exchange during sample preparation and analysis. This is a critical advantage over side-chain labeled standards like d2-IAA, where deuterium exchange can occur, leading to unreliable results.
-
High Accuracy and Precision: The use of d4-IAA as an internal standard has been shown to yield highly accurate and precise measurements of IAA levels, with results from mass spectrometric methods showing close agreement with other analytical techniques like radioimmunoassays.
-
Effective Compensation for Matrix Effects: Like other stable isotope-labeled standards, d4-IAA co-elutes with the endogenous IAA, ensuring that any matrix effects or variations in ionization efficiency are effectively compensated for, leading to more reliable quantification.
Experimental Protocols
Reproducible quantification of IAA using d4-IAA relies on a well-defined and validated experimental workflow. The following is a generalized protocol for the extraction and analysis of IAA from plant tissues using LC-MS/MS.
1. Sample Preparation and Extraction:
-
Internal Standard Spiking: To a known weight of plant tissue (typically 50-100 mg fresh weight), add a precise amount of 4,5,6,7-tetradeuterio IAA solution as the internal standard.
-
Homogenization: Homogenize the tissue in a suitable extraction solvent, such as 2-propanol/water/concentrated HCl (2:1:0.002, v/v/v), at a low temperature to minimize enzymatic degradation.
-
Phase Separation: Add dichloromethane to the homogenate and centrifuge to separate the phases. The organic phase containing IAA is collected.
-
Purification: The extracted sample is purified using solid-phase extraction (SPE) with a C18 cartridge to remove interfering compounds.
-
Derivatization (for GC-MS): For gas chromatography-mass spectrometry analysis, the extracted IAA is often derivatized (e.g., methylation) to improve its volatility and chromatographic behavior.
2. LC-MS/MS Analysis:
-
Chromatographic Separation: The purified extract is injected into a liquid chromatography system equipped with a C18 column. A gradient elution with solvents such as methanol and water, both containing a small percentage of formic or acetic acid, is used to separate IAA from other compounds.
-
Mass Spectrometric Detection: The eluent from the LC is introduced into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both endogenous IAA and the d4-IAA internal standard are monitored for quantification.
Visualizing the Workflow and a Key Biological Pathway
To better understand the experimental process and the biological context of IAA, the following diagrams are provided.
Caption: Experimental workflow for IAA quantification using d4-IAA.
Caption: Simplified diagram of the core IAA signaling pathway in plants.
References
- 1. Validation of a radioimmunoassay for indole-3-acetic Acid using gas chromatography-selected ion monitoring-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation of a Radioimmunoassay for Indole-3-Acetic Acid Using Gas Chromatography-Selected Ion Monitoring-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Systematic profiling of indole-3-acetic acid biosynthesis in bacteria using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Auxin Quantification: Assessing Detection Linearity
For researchers, scientists, and professionals in drug development, the accurate quantification of auxin is critical for understanding its myriad roles in plant physiology and pathophysiology. The choice of quantification method can significantly impact experimental outcomes, with the linearity of detection being a paramount consideration for reliable and reproducible results. This guide provides an objective comparison of common auxin quantification methods, focusing on their linearity and performance, supported by experimental data and detailed protocols.
Comparative Analysis of Auxin Quantification Methods
The selection of an appropriate auxin quantification method depends on the specific research question, required sensitivity, sample matrix, and available instrumentation. Here, we compare three widely used methods: Liquid Chromatography-Mass Spectrometry (LC-MS), Enzyme-Linked Immunosorbent Assay (ELISA), and the Salkowski Colorimetric Assay.
| Feature | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Enzyme-Linked Immunosorbent Assay (ELISA) | Salkowski Colorimetric Assay |
| Principle | Separation by chromatography, followed by mass-based detection and quantification.[1][2] | Competitive binding between auxin in the sample and a labeled auxin for a limited number of specific antibodies.[3][4] | Colorimetric reaction of indolic compounds with Salkowski reagent.[5] |
| Linear Range | 0.010–1.995 µg∙mL⁻¹ | 15-500 fmol | 10 to 100 µg/ml |
| R² Value | R² = 0.9953 | Not explicitly stated, but linearity is a key validation parameter. | R² ≥ 0.998 |
| Limit of Detection (LOD) | 0.002 µg∙mL⁻¹ | 12.25 pg (7 fmol) | Not as sensitive as LC-MS or ELISA. |
| Limit of Quantification (LOQ) | 0.007 µg∙mL⁻¹ | Sufficiently low for trace level detection. | Not as sensitive as LC-MS or ELISA. |
| Specificity | High, capable of distinguishing between different auxin species. | High specificity for the target auxin. | Low, reacts with various indolic compounds, leading to potential overestimation. |
| Throughput | Moderate to high, depending on the system. | High, suitable for screening large numbers of samples. | High, can be adapted to a microplate format. |
| Cost | High (instrumentation and maintenance). | Moderate (kits and reagents). | Low (reagents). |
| Sample Preparation | Extensive purification may be required. | Requires sample extraction and purification. | Minimal, often only requires supernatant separation. |
Experimental Protocols
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Indole-3-Acetic Acid (IAA) Quantification
This protocol provides a general workflow for the quantification of free IAA in plant tissues.
a. Sample Preparation and Extraction:
-
Flash-freeze approximately 10-50 mg of plant tissue in liquid nitrogen and grind to a fine powder.
-
Add a pre-chilled extraction solvent (e.g., 80% methanol) and an internal standard (e.g., ¹³C₆-IAA) for isotope dilution analysis.
-
Homogenize the sample and incubate at a low temperature (e.g., -20°C) to allow for isotopic equilibration.
-
Centrifuge the homogenate to pellet debris.
-
Collect the supernatant and perform solid-phase extraction (SPE) for purification to remove interfering compounds.
b. LC-MS/MS Analysis:
-
Inject the purified sample into an ultra-high performance liquid chromatograph (UHPLC) coupled to a triple quadrupole mass spectrometer (QQQ).
-
Separate the analytes on a suitable C18 column.
-
Perform mass spectrometric detection in the positive ion mode, monitoring the transition of the protonated molecule ([M+H]⁺) to a specific product ion (e.g., m/z 176.1 → 130.0 for IAA).
-
Quantify the free IAA based on a matrix-matched calibration curve constructed with known concentrations of IAA standards.
Salkowski Colorimetric Assay for Total Indolic Auxin Quantification
This protocol is a simplified method for estimating total indolic auxin content.
a. Reagent Preparation:
-
Prepare the Salkowski reagent by mixing 50 ml of 35% perchloric acid with 1 ml of 0.5 M FeCl₃ solution.
b. Sample Preparation:
-
Extract auxins from the sample (e.g., bacterial culture supernatant or plant tissue extract) using a suitable solvent like ethanol.
-
If using solid tissue, homogenize and centrifuge to obtain a clear supernatant.
c. Colorimetric Reaction and Measurement:
-
Mix the sample supernatant with the Salkowski reagent in a 1:1 ratio.
-
Incubate the mixture in the dark for 30 minutes to allow for color development.
-
Measure the absorbance of the resulting pink-to-red solution at 530 nm using a spectrophotometer.
-
Quantify the total indolic auxin concentration by comparing the absorbance to a standard curve prepared with known concentrations of IAA.
Visualizing the Concepts
To better understand the underlying principles and workflows, the following diagrams have been generated.
References
- 1. researchgate.net [researchgate.net]
- 2. Auxin Detection Technology - Creative Proteomics [metabolomics.creative-proteomics.com]
- 3. mdpi.com [mdpi.com]
- 4. agrisera.com [agrisera.com]
- 5. A resourceful methodology to profile indolic auxins produced by rhizo-fungi using spectrophotometry and HPTLC - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-(4,5,6,7-Tetradeuterio-1H-indol-3-yl)acetic acid: A Guide for Laboratory Professionals
For immediate reference, treat 2-(4,5,6,7-Tetradeuterio-1H-indol-3-yl)acetic acid as a chemical waste product. The disposal protocol is dictated by the properties of the parent compound, indole-3-acetic acid, not its isotopic labeling. This substance should not be disposed of down the drain or in regular trash.
This guide provides essential safety and logistical information for the proper disposal of 2-(4,5,6,7-Tetradeuterio-1H-indol-3-yl)acetic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined are based on established protocols for indole-3-acetic acid and general chemical waste management.
I. Immediate Safety and Handling Precautions
Prior to handling and disposal, it is crucial to wear appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles. | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact with the chemical. |
| Body Protection | Laboratory coat. | Protects clothing and skin from contamination. |
| Respiratory | Use in a well-ventilated area. A respirator may be necessary if handling large quantities or if dust is generated. | Minimizes inhalation of the compound. |
In the event of exposure, follow these first-aid measures:
-
After eye contact: Immediately flush with plenty of water for at least 15 minutes.[1][2][3]
-
After skin contact: Wash off with soap and plenty of water.[1][2]
-
If inhaled: Move the person to fresh air.
-
If swallowed: Rinse mouth with water. Do NOT induce vomiting.
II. Step-by-Step Disposal Protocol
The guiding principle for the disposal of 2-(4,5,6,7-Tetradeuterio-1H-indol-3-yl)acetic acid is to manage it as a chemical waste stream through an approved waste disposal company.
-
Waste Identification and Segregation:
-
Label a dedicated, leak-proof container as "Hazardous Waste: 2-(4,5,6,7-Tetradeuterio-1H-indol-3-yl)acetic acid".
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. Keeping waste streams separate is a best practice.
-
-
Container Management:
-
Keep the waste container securely closed when not in use.
-
Store the container in a designated, well-ventilated waste accumulation area.
-
-
Spill Management:
-
In case of a spill, avoid generating dust.
-
Carefully sweep up the solid material and place it into the designated hazardous waste container.
-
Clean the spill area with an appropriate solvent and dispose of the cleaning materials as hazardous waste.
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed chemical waste disposal contractor.
-
Ensure all required waste disposal forms are completed accurately.
-
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Workflow for the proper disposal of 2-(4,5,6,7-Tetradeuterio-1H-indol-3-yl)acetic acid.
III. Experimental Context: Disposal in Solution
For researchers using this compound in experimental solutions, the disposal protocol extends to the solvent used.
Disposal of Solutions Containing 2-(4,5,6,7-Tetradeuterio-1H-indol-3-yl)acetic acid:
| Solvent Type | Disposal Procedure |
| Aqueous Solutions | Dispose of as aqueous chemical waste. Do not pour down the drain. Collect in a labeled, sealed hazardous waste container. |
| Organic Solvents | Dispose of as organic solvent waste. Do not mix with aqueous waste. Collect in a separate, labeled, sealed hazardous waste container for flammable waste. |
The following diagram outlines the logical steps for handling waste from experimental procedures involving this compound.
Caption: Decision-making process for managing waste from experiments using the target compound.
Disclaimer: This document provides guidance based on available safety data for the non-deuterated analogue and general principles of laboratory safety. Always consult your institution's specific Environmental Health and Safety (EHS) protocols and the Safety Data Sheet (SDS) for any chemicals used in your procedures. Your local regulations may have specific requirements.
References
Personal protective equipment for handling 2-(4,5,6,7-Tetradeuterio-1H-indol-3-yl)acetic acid
This guide provides crucial safety and logistical information for the handling and disposal of 2-(4,5,6,7-Tetradeuterio-1H-indol-3-yl)acetic acid. The following procedures are based on safety data for the parent compound, Indole-3-acetic acid, and are designed to ensure the safety of researchers, scientists, and drug development professionals.
Immediate Safety and Hazard Information
2-(4,5,6,7-Tetradeuterio-1H-indol-3-yl)acetic acid, a deuterated form of Indole-3-acetic acid (IAA), should be handled with care. While specific data for the deuterated compound is limited, the safety profile of IAA indicates it is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1]
Primary Hazards:
-
Acute Effects: Causes irritation to the eyes, skin, and respiratory system.[2]
-
Ingestion: Harmful if swallowed.[1]
-
Combustibility: The material is a combustible solid, though it does not propagate flame easily.[3] Dust clouds may form an explosive mixture with air.[3]
Personal Protective Equipment (PPE)
Strict adherence to PPE guidelines is mandatory to minimize exposure. All work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
| Protective Equipment | Specification | Citation |
| Eye Protection | Chemical safety goggles or a face shield. | |
| Hand Protection | Nitrile, polychloroprene, or other chemically resistant gloves. Gloves should be inspected before use and replaced if contaminated. | |
| Body Protection | A standard laboratory coat or long-sleeved clothing. A PVC apron is also recommended. | |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended, especially when handling the powdered form or if dust/aerosols may be generated. |
Operational Plan: Handling and Storage
Handling:
-
Avoid all personal contact, including inhalation of dust.
-
Use in a chemical fume hood with an independent air supply.
-
Avoid the formation of dust and aerosols.
-
Keep away from sources of ignition and incompatible materials such as strong oxidizing agents.
-
Wash hands and any exposed skin thoroughly after handling.
Storage:
-
Store in a cool, dry, and well-ventilated area in the original, tightly sealed container.
-
The substance is light-sensitive; store in a dark bottle away from direct sunlight.
-
For optimal product quality, keep refrigerated at 2 - 8 °C.
Emergency First-Aid Procedures
In case of exposure, follow these immediate first-aid measures.
| Exposure Route | First-Aid Protocol | Citation |
| Inhalation | Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist. | |
| Skin Contact | Immediately wash the affected skin with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice. | |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, consult a physician. | |
| Ingestion | Rinse the mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell. |
Disposal Plan
The disposal of 2-(4,5,6,7-Tetradeuterio-1H-indol-3-yl)acetic acid must comply with all local, state, and federal regulations.
Step-by-Step Disposal Protocol:
-
Waste Classification: This chemical waste must be classified as hazardous.
-
Waste Collection: Collect waste material and any contaminated items (e.g., gloves, weighing paper) in a designated, clearly labeled, and sealed container for hazardous waste.
-
Storage of Waste: Store the waste container in a cool, dry, well-ventilated secondary containment area, away from incompatible materials, until disposal.
-
Arranging for Disposal: Do not dispose of this chemical down the drain or in regular trash. Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for proper pickup and disposal.
-
Documentation: Maintain detailed records of the disposed quantities and disposal dates as required by your institution and regulatory bodies.
Spill Management:
-
Minor Spills: For solid spills, carefully sweep or vacuum the material to avoid creating dust and place it into the designated hazardous waste container.
-
Major Spills: Evacuate the area immediately and ensure adequate ventilation. Wear the appropriate PPE before attempting to clean the spill.
-
Decontamination: After cleanup, decontaminate the spill area with a suitable solvent, followed by washing with soap and water.
Experimental Workflow Visualization
The following diagram illustrates the standard workflow for safely handling 2-(4,5,6,7-Tetradeuterio-1H-indol-3-yl)acetic acid in a laboratory setting.
Caption: Workflow for handling deuterated Indole-3-acetic acid.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
